GalNAc-L96 free base
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C121H179N11O45 |
|---|---|
Molecular Weight |
2507.8 g/mol |
IUPAC Name |
4-[(3R,5S)-1-[12-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-12-oxododecanoyl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]pyrrolidin-3-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C121H179N11O45/c1-76(133)128-108-114(171-85(10)142)111(168-82(7)139)95(70-164-79(4)136)175-117(108)161-61-29-26-37-98(145)122-55-32-58-125-101(148)52-64-158-73-120(74-159-65-53-102(149)126-59-33-56-123-99(146)38-27-30-62-162-118-109(129-77(2)134)115(172-86(11)143)112(169-83(8)140)96(176-118)71-165-80(5)137,75-160-66-54-103(150)127-60-34-57-124-100(147)39-28-31-63-163-119-110(130-78(3)135)116(173-87(12)144)113(170-84(9)141)97(177-119)72-166-81(6)138)131-104(151)40-24-19-17-15-16-18-20-25-41-105(152)132-68-94(174-107(155)51-50-106(153)154)67-91(132)69-167-121(88-35-22-21-23-36-88,89-42-46-92(156-13)47-43-89)90-44-48-93(157-14)49-45-90/h21-23,35-36,42-49,91,94-97,108-119H,15-20,24-34,37-41,50-75H2,1-14H3,(H,122,145)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,150)(H,128,133)(H,129,134)(H,130,135)(H,131,151)(H,153,154)/t91-,94+,95+,96+,97+,108+,109+,110+,111-,112-,113-,114+,115+,116+,117+,118+,119+/m0/s1 |
InChI Key |
XKEQVRGRWUKTIZ-OLTBZPFJSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4C[C@@H](C[C@H]4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC(=O)CCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4CC(CC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC(=O)CCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to GalNAc-L96 Free Base for Liver-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylgalactosamine (GalNAc) has emerged as a pivotal ligand for targeted drug delivery to hepatocytes, capitalizing on its high affinity for the asialoglycoprotein receptor (ASGPR) abundantly expressed on the surface of these liver cells. This guide provides a comprehensive technical overview of GalNAc-L96 free base, a triantennary GalNAc ligand instrumental in the development of liver-specific small interfering RNA (siRNA) and other nucleic acid-based therapeutics. We will delve into its chemical properties, mechanism of action, synthesis, and the preclinical and clinical data supporting its use. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.
Introduction
The targeted delivery of therapeutics to specific cell types is a paramount goal in modern medicine, aiming to enhance efficacy while minimizing off-target effects. For liver-directed therapies, the asialoglycoprotein receptor (ASGPR) presents an attractive target due to its high expression levels on hepatocytes and its rapid internalization mechanism.[1] GalNAc-L96 is a synthetically derived triantennary ligand designed to mimic the natural ligands of ASGPR, thereby enabling the efficient and selective delivery of conjugated payloads to the liver.[2][3] This technology has revolutionized the field of RNA interference (RNAi) therapeutics, leading to the development of several clinically approved drugs.[4]
Chemical and Physical Properties
This compound is a complex molecule designed for optimal binding to the ASGPR. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | butanedioic acid, 1-[(3R,5S)-5-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-1-[1,12,19,25-tetraoxo-14,14-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-29-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]-16-oxa-13,20,24-triazanonacos-1-yl]-3-pyrrolidinyl] ester | [5] |
| CAS Number | 1159408-61-3 | |
| Molecular Formula | C₁₂₁H₁₇₉N₁₁O₄₅ | |
| Molecular Weight | 2507.76 g/mol | |
| Appearance | White to off-white solid | - |
| Solubility | Sparingly soluble in DMSO and Ethanol | - |
Mechanism of Action: ASGPR-Mediated Endocytosis
The therapeutic efficacy of GalNAc-L96-conjugated molecules hinges on their specific interaction with the ASGPR on hepatocytes. The multivalent presentation of GalNAc residues in the L96 ligand leads to high-avidity binding to the receptor. This binding event triggers clathrin-mediated endocytosis, internalizing the conjugate into the cell within an endosome. As the endosome matures, its internal pH decreases, leading to the dissociation of the GalNAc-L96 conjugate from the ASGPR. The receptor is then recycled back to the cell surface, while the therapeutic payload is released into the cytoplasm to exert its pharmacological effect. For siRNA conjugates, this involves loading into the RNA-induced silencing complex (RISC) to mediate target mRNA degradation.
Synthesis of this compound
The synthesis of GalNAc-L96 is a multi-step process involving the assembly of a triantennary scaffold and subsequent conjugation of protected GalNAc monomers. While various synthetic routes have been reported, a "pot-economy" approach has been developed to improve efficiency and reduce waste. The general workflow involves the synthesis of a core amine-containing scaffold, which is then sequentially reacted with activated GalNAc building blocks.
A detailed experimental protocol for a pot-economy synthesis approach is outlined below.
Experimental Protocol: Pot-Economy Synthesis of a Triantennary GalNAc Ligand (Illustrative)
This protocol is a generalized representation based on published methods and should be adapted and optimized for specific laboratory conditions.
-
Scaffold Synthesis (First Pot):
-
React a suitable starting amine with a bifunctional linker (e.g., containing a carboxylic acid and a protected amine) in a one-pot reaction to form the core triantennary scaffold.
-
Reagents may include 1,1'-carbonyldiimidazole (CDI) as a coupling agent.
-
Remove the protecting group (e.g., Boc) using standard conditions (e.g., trifluoroacetic acid - TFA).
-
Evaporate the excess acid to prepare the scaffold for the next step.
-
-
Conjugation and Deprotection (Second Pot):
-
To the deprotected scaffold from the previous step, add a protected GalNAc-acid derivative.
-
Utilize a coupling agent such as HBTU and a base like diisopropylethylamine (DIPEA) to facilitate amide bond formation.
-
After completion of the conjugation, perform a deprotection step to remove the acetyl protecting groups from the GalNAc moieties. This is typically achieved using a base like sodium methoxide in methanol.
-
Neutralize the reaction and proceed to purification.
-
-
Purification:
-
Purify the final this compound using flash column chromatography on silica gel.
-
Preclinical and Clinical Data
The utility of GalNAc-L96 and similar ligands is well-documented in numerous preclinical and clinical studies.
Binding Affinity
The high affinity of triantennary GalNAc ligands for the ASGPR is a key driver of their efficacy.
| Ligand | Kᵢ (nM) | Assay Method | Reference(s) |
| GalNAc-L96 conjugated oligonucleotide (H12) | 10.4 | Competitive Binding Assay | - |
| GalNAc-L96 conjugated RNA (R1) | 8.8 | Competitive Binding Assay | - |
| Triantennary GalNAc | ~5 | - | |
| Monovalent GalNAc | ~1,000,000 | - |
In Vivo Efficacy
Subcutaneous administration of GalNAc-siRNA conjugates leads to potent and durable gene silencing in the liver.
| Target Gene | Animal Model | ED₅₀ | Dosing Regimen | % Knockdown | Reference(s) |
| Transthyretin (TTR) | Mouse | ~1 mg/kg | Single subcutaneous dose | >80% at 2.5 mg/kg | - |
| Factor VII | Mouse | ~0.5 mg/kg | Single subcutaneous dose | ~90% at 1 mg/kg | - |
| PCSK9 (Inclisiran) | Human | - | 300 mg subcutaneous dose | ~50% reduction in LDL-C |
Pharmacokinetics
GalNAc-siRNA conjugates exhibit rapid absorption from the subcutaneous space and swift clearance from the plasma due to efficient uptake by the liver.
| Species | Tₘₐₓ (hours) | Plasma Half-life (hours) | Liver Half-life | Reference(s) |
| Rat | 1 - 5.8 | Short | Weeks | |
| Monkey | 1 - 4 | Short | 1-8 weeks | |
| Human | 2 - 8 | Short | 1.5-14 weeks |
Experimental Protocols
ASGPR Competitive Binding Assay (Fluorescence Polarization)
This protocol describes a method to determine the binding affinity of GalNAc-L96 or its conjugates to the ASGPR.
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled triantennary GalNAc ligand (tracer) in assay buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a stock solution of purified, soluble ASGPR ectodomain in assay buffer.
-
Prepare a serial dilution of the unlabeled competitor (this compound or conjugate) in assay buffer.
-
-
Assay Setup (384-well plate):
-
Add a fixed concentration of the ASGPR protein to each well (except for no-protein controls).
-
Add the serially diluted competitor to the wells.
-
Add a fixed concentration of the fluorescent tracer to all wells. The final concentration of the tracer should be well below the Kd of its interaction with ASGPR.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in mP units) of each well using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, if the Kd of the tracer is known.
-
In Vivo Gene Silencing in Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of a GalNAc-siRNA conjugate targeting a liver-expressed gene (e.g., Transthyretin - TTR).
-
Animal Handling and Dosing:
-
Use C57BL/6 mice (6-8 weeks old).
-
Prepare the GalNAc-siRNA conjugate in sterile, RNase-free PBS at the desired concentrations.
-
Administer a single subcutaneous injection of the GalNAc-siRNA conjugate or vehicle control (PBS) to the mice.
-
-
Sample Collection:
-
At predetermined time points (e.g., 3, 7, 14, and 28 days post-injection), euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis (e.g., for measuring secreted protein levels).
-
Perfuse the liver with cold PBS and harvest a portion of the liver tissue. Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
RNA Extraction and Analysis:
-
Homogenize the frozen liver tissue and extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Perform reverse transcription of the RNA to cDNA using a reverse transcriptase kit.
-
Quantify the target mRNA (e.g., TTR) and a housekeeping gene (e.g., GAPDH) levels by quantitative real-time PCR (qPCR) using specific primers and probes.
-
-
Data Analysis:
-
Calculate the relative expression of the target mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
Determine the percentage of target mRNA knockdown relative to the vehicle-treated control group.
-
Plot the percentage of knockdown versus the dose to generate a dose-response curve and calculate the ED₅₀.
-
Conclusion
This compound is a critical enabling technology for the development of liver-targeted therapeutics. Its ability to facilitate highly efficient and specific delivery of siRNAs and other nucleic acid-based drugs to hepatocytes has been demonstrated in numerous preclinical and clinical studies, leading to a new class of medicines for a variety of liver-related diseases. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to harness the power of this targeted delivery platform.
References
- 1. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 2. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fcad.com [fcad.com]
- 4. Pharmacokinetics and Pharmacodynamics of GalNAc-Conjugated siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of GalNAc-L96 Free Base for Targeted Oligonucleotide Delivery
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide elucidates the core mechanism of action of GalNAc-L96 free base, a critical component in the targeted delivery of oligonucleotide therapeutics to hepatocytes. It details the molecular interactions, cellular pathways, and experimental validation underlying its function.
Introduction: The Role of GalNAc-L96 in Precision Therapeutics
N-acetylgalactosamine (GalNAc) serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is densely expressed on the surface of hepatocytes. This specific interaction forms the basis of a powerful strategy for the targeted delivery of therapeutic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to the liver. GalNAc-L96 is a triantennary GalNAc ligand, meaning it presents three GalNAc moieties. This multivalent presentation significantly enhances its binding affinity to the ASGPR, a phenomenon known as the "cluster glycoside effect." The "L96" designation refers to the specific linker chemistry used to conjugate the GalNAc sugars and to attach the entire ligand to a therapeutic payload. This targeted delivery system has been instrumental in the clinical development of several RNAi therapeutics.[1][2][3]
Core Mechanism of Action: ASGPR-Mediated Endocytosis
The primary mechanism of action of GalNAc-L96-conjugated therapeutics is the facilitation of receptor-mediated endocytosis into hepatocytes.[1][4] This process can be broken down into several key stages:
-
Binding to ASGPR: The triantennary GalNAc ligand of the conjugate binds with high avidity to the ASGPR on the hepatocyte cell surface. The receptor itself is a trimeric C-type lectin, and the spatial arrangement of the three GalNAc residues in the L96 scaffold is optimized for multivalent binding to the receptor subunits.
-
Internalization via Clathrin-Coated Vesicles: Upon binding, the ligand-receptor complex is rapidly internalized into the cell through clathrin-mediated endocytosis. This process involves the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles.
-
Endosomal Trafficking and Acidification: The newly formed vesicles, now early endosomes, traffic into the cell. As the endosomes mature, their internal pH drops due to the action of vesicular proton pumps.
-
Dissociation and Receptor Recycling: The acidic environment of the late endosome induces a conformational change in the ASGPR, leading to the dissociation of the GalNAc-L96-conjugate. The ASGPR is then recycled back to the cell surface for further rounds of ligand binding and internalization, a process that occurs approximately every 15 minutes.
-
Endosomal Escape of the Oligonucleotide: Following dissociation from the receptor, the oligonucleotide conjugate resides within the endosome. For the therapeutic to exert its effect, the oligonucleotide must escape the endosome and enter the cytoplasm. This is a critical and rate-limiting step in the delivery process. The exact mechanism of endosomal escape is not yet fully understood but is thought to be an infrequent event. Less than 1% of the internalized siRNA is estimated to escape the endosome.
-
Target Engagement in the Cytoplasm: Once in the cytoplasm, the oligonucleotide can engage with its target. In the case of siRNA, it is loaded into the RNA-induced silencing complex (RISC), which then mediates the cleavage and degradation of the target messenger RNA (mRNA), leading to gene silencing.
Signaling Pathway and Cellular Trafficking Diagram
The following diagram illustrates the key steps in the ASGPR-mediated uptake of a GalNAc-L96-siRNA conjugate.
Caption: ASGPR-mediated endocytosis of a GalNAc-L96-siRNA conjugate.
Quantitative Data Summary
The following tables summarize key quantitative data related to the binding and efficacy of GalNAc-conjugated oligonucleotides.
Table 1: Binding Affinities of GalNAc Ligands to ASGPR
| Ligand | Receptor/Cell Line | Method | Affinity (Kd, Ki, or 1/Kads) | Reference |
| Monovalent GalNAc | Immobilized ASGPR | SPR | 40 µM | |
| Trivalent GalNAc | ASGPR | Not Specified | Nanomolar range | |
| Bicyclic Bridged Ketal (monovalent) | Immobilized ASGPR | SPR | 7.2 µM | |
| GalNAc vs. Galactose | ASGPR | Competition Assay | ~50-fold higher for GalNAc |
Table 2: In Vivo Efficacy of GalNAc-siRNA Conjugates
| Target Gene | Species | Administration | Median Effective Dose (ED50) | Duration of Effect | Reference |
| Not Specified | Mouse | Subcutaneous | 1 mg/kg | Sustained for weeks | |
| F7 | Mouse | Subcutaneous | ≤1 mg/kg | Sustained silencing | |
| AT | Mouse | Subcutaneous | ~30-fold higher liver exposure for stabilized siRNA | Enhanced duration | |
| ALAS1 (Givosiran) | Human | Subcutaneous | 2.5 mg/kg monthly | Lowering of target biomarkers |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of GalNAc-L96-based therapeutics. Below are representative methodologies for key experiments.
5.1. Synthesis of GalNAc-L96-siRNA Conjugates
A standard approach for synthesizing GalNAc-L96 involves a multi-step organic synthesis process. A common method is the "pot-economy" approach which aims to be resource-effective. The synthesis generally involves the coupling of protected GalNAc-acid derivatives to a linker scaffold, followed by deprotection and purification. The final GalNAc-L96 ligand can then be conjugated to the 3' end of the sense strand of an siRNA duplex using solid-phase oligonucleotide synthesis techniques.
5.2. In Vitro Hepatocyte Uptake Assay
This assay quantifies the ASGPR-mediated uptake of GalNAc-siRNA conjugates into hepatocytes.
Caption: Workflow for an in vitro hepatocyte uptake assay.
Protocol Details:
-
Cell Culture: Primary human hepatocytes are seeded in collagen-coated 96-well plates and allowed to attach.
-
Treatment: The GalNAc-siRNA conjugate, often fluorescently labeled, is added to the culture medium at various concentrations. To confirm ASGPR-specific uptake, a competition experiment can be performed by co-incubating with an excess of free GalNAc ligand.
-
Incubation: Cells are incubated for a defined period (e.g., 4 hours) at 37°C.
-
Washing: The medium containing the conjugate is removed, and the cells are washed multiple times with phosphate-buffered saline (PBS) to remove any unbound conjugate.
-
Lysis and Quantification: The cells are lysed, and the intracellular concentration of the siRNA is quantified. If the siRNA is fluorescently labeled, fluorescence intensity can be measured. Alternatively, quantitative reverse transcription-polymerase chain reaction (qRT-PCR) can be used to measure the amount of siRNA.
5.3. In Vivo Efficacy Study in Mice
This protocol assesses the ability of a GalNAc-siRNA conjugate to silence a target gene in the liver of a mouse model.
Protocol Details:
-
Animal Model: Wild-type mice (e.g., C57BL/6) are typically used.
-
Administration: The GalNAc-siRNA conjugate is administered via subcutaneous injection at various dose levels (e.g., 0.1 to 10 mg/kg). A control group receives a saline injection or a non-targeting control siRNA conjugate.
-
Time Course: Animals are sacrificed at different time points after administration (e.g., 24 hours, 48 hours, 7 days, etc.) to assess the onset and duration of gene silencing.
-
Tissue Collection: At the time of sacrifice, the liver is harvested.
-
mRNA Quantification: Total RNA is extracted from the liver tissue, and the expression level of the target mRNA is quantified using qRT-PCR. The results are typically normalized to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The percentage of target mRNA knockdown relative to the control group is calculated for each dose and time point to determine the efficacy and duration of action of the conjugate.
Conclusion
This compound is a cornerstone of modern oligonucleotide therapeutic development for liver-targeted delivery. Its mechanism of action, centered on high-affinity binding to the ASGPR and subsequent receptor-mediated endocytosis, provides a robust and clinically validated platform for enhancing the therapeutic index of siRNAs and other oligonucleotides. While the precise mechanism of endosomal escape remains an area of active investigation, the overall pathway from systemic administration to target gene silencing in hepatocytes is well-characterized. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued development and optimization of this powerful delivery technology.
References
The Binding of GalNAc-L96 to the Asialoglycoprotein Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes, has emerged as a pivotal target for the liver-specific delivery of therapeutics. Its high expression levels and rapid internalization capabilities make it an ideal portal for introducing a variety of drug modalities into liver cells.[1][2] This guide focuses on the interaction between ASGPR and GalNAc-L96, a synthetic, triantennary N-acetylgalactosamine ligand.[3][4][5] GalNAc-L96 is utilized to conjugate with oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to facilitate their targeted delivery to the liver for the treatment of various hepatic diseases. Understanding the binding kinetics and cellular processing of GalNAc-L96-conjugated therapies is critical for the design and optimization of these next-generation medicines.
Quantitative Data on GalNAc Ligand Binding to ASGPR
The affinity of GalNAc ligands for ASGPR is significantly influenced by their valency, with multivalent configurations demonstrating substantially higher avidity. This "cluster effect" is critical for effective receptor-mediated endocytosis. The triantennary structure of GalNAc-L96 is designed to maximize this interaction. Below is a summary of reported binding affinities for triantennary GalNAc-conjugated molecules and related ligands.
| Ligand/Molecule | Assay Type | Receptor Source | Binding Affinity (Ki/Kd) | Reference(s) |
| Oligonucleotide (H12) with triantennary GalNAc | Competitive Binding Assay | Asialoglycoprotein Receptors | Ki of 10.4 nM | |
| RNA (R1) with triantennary GalNAc ligand | Competitive Binding Assay | Asialoglycoprotein Receptors | Ki of 8.8 nM | |
| Tri-antennary GalNAc (GalNAc3) | Flow Cytometry-based Assay | Primary Mouse Hepatocytes | Kd of 2.3 nM | |
| Bi-antennary GalNAc (GalNAc2) | Flow Cytometry-based Assay | Primary Mouse Hepatocytes | Kd of 28.3 nM |
ASGPR-Mediated Endocytosis of GalNAc-L96 Conjugates
The binding of a GalNAc-L96-conjugated molecule to ASGPR on the hepatocyte surface initiates a well-orchestrated process of clathrin-mediated endocytosis. This pathway ensures the efficient internalization and subsequent intracellular trafficking of the therapeutic payload.
Caption: ASGPR-mediated endocytosis of a GalNAc-L96 conjugate.
Experimental Protocols
Competitive Radioligand Binding Assay for ASGPR
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., GalNAc-L96 conjugate) by measuring its ability to compete with a radiolabeled ligand for binding to ASGPR.
a. Membrane Preparation:
-
Homogenize frozen liver tissue or cultured hepatocytes (e.g., HepG2 cells) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.
b. Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., 125I-asialoorosomucoid), and varying concentrations of the unlabeled test compound.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Determine non-specific binding by including wells with a high concentration of an unlabeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fluorescence-Based Competitive Binding Assay
As an alternative to radioligands, fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays can be employed.
a. Assay Principle:
-
FP: A fluorescently labeled GalNAc ligand (tracer) will have a high polarization value when bound to the large ASGPR. Unlabeled ligands will compete for binding, displacing the tracer and causing a decrease in polarization.
-
TR-FRET: This assay involves a donor fluorophore-labeled ASGPR and an acceptor fluorophore-labeled GalNAc ligand. Binding brings the fluorophores into proximity, generating a FRET signal. Competing unlabeled ligands disrupt this interaction, reducing the FRET signal.
b. General Protocol:
-
In a microplate (e.g., 384-well), add recombinant human ASGR1 protein.
-
Add a fixed concentration of a fluorescently labeled tri-GalNAc tracer.
-
Add serial dilutions of the test compound (e.g., GalNAc-L96).
-
Incubate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization or TR-FRET signal using a suitable plate reader.
-
Determine the IC50 from the resulting competition curve.
Cell-Based GalNAc-siRNA Uptake Assay
This protocol assesses the functional uptake of GalNAc-conjugated siRNAs into hepatocytes.
a. Cell Culture:
-
Culture hepatocytes (e.g., primary mouse hepatocytes or HepG2 cells) in appropriate media.
b. Uptake Experiment:
-
Treat the cells with varying concentrations of the fluorescently labeled or unlabeled GalNAc-siRNA conjugate.
-
Incubate for a defined period (e.g., 4 hours) to allow for ASGPR-mediated endocytosis.
-
For flow cytometry analysis with a fluorescent conjugate, wash the cells to remove unbound ligand, detach them, and analyze the cellular fluorescence using a flow cytometer.
-
For functional analysis of unlabeled siRNA, lyse the cells after the incubation period and extract the RNA.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene and assess the knockdown efficiency.
c. Data Analysis:
-
For flow cytometry, the mean fluorescence intensity is used to quantify uptake.
-
For qRT-PCR, the IC50 for target mRNA knockdown is calculated to determine the potency of the GalNAc-siRNA conjugate.
Caption: Workflow for a competitive binding assay.
Conclusion
The specific and high-affinity interaction between GalNAc-L96 and the asialoglycoprotein receptor is the cornerstone of a powerful platform for liver-targeted therapies. The triantennary arrangement of GalNAc residues in L96 is crucial for achieving the necessary avidity to drive efficient receptor-mediated endocytosis. The experimental protocols detailed in this guide provide a framework for quantifying this interaction and assessing the functional consequences of ASGPR engagement. A thorough understanding of these binding and uptake mechanisms is essential for the continued development and clinical success of GalNAc-conjugated therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing the Membrane Assembly of ASGPR Related to Mediated Endocytosis Using TriGalNAc-Probe-Based Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
The Triumphant Delivery: A Technical Guide to GalNAc-L96 Free Base for Oligonucleotide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of oligonucleotide therapeutics represents a paradigm shift in modern medicine, moving from systemic administration to precision targeting of diseased cells. Among the most successful strategies for hepatic delivery is the conjugation of oligonucleotides to N-acetylgalactosamine (GalNAc), a carbohydrate ligand that is avidly recognized by the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes. This technical guide provides an in-depth exploration of GalNAc-L96 free base, a triantennary GalNAc ligand that has become a cornerstone of this delivery platform. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its application in research and development.
Mechanism of Action: A Trojan Horse for Hepatocytes
The efficacy of GalNAc-L96 lies in its ability to hijack a natural biological pathway for the targeted delivery of oligonucleotide payloads to the liver.[1] Unmodified oligonucleotides are large, negatively charged molecules that do not readily cross cell membranes and are subject to rapid clearance and non-specific tissue accumulation.[2] By conjugating these therapeutic molecules to GalNAc-L96, their pharmacokinetic and pharmacodynamic properties are dramatically improved, leading to enhanced potency and a wider therapeutic index.[1][3]
The journey of a GalNAc-L96-conjugated oligonucleotide begins with its introduction into the systemic circulation, typically via subcutaneous injection.[3] The triantennary structure of GalNAc-L96 presents three GalNAc residues with optimal spacing for high-affinity binding to the ASGPR, a C-type lectin highly and almost exclusively expressed on the surface of hepatocytes. This multivalent interaction leads to rapid and efficient receptor-mediated endocytosis of the conjugate into the hepatocyte.
Once inside the cell, the conjugate is trafficked through the endosomal pathway. The acidic environment of the endosome facilitates the dissociation of the GalNAc-L96 ligand from the ASGPR. The receptor is then recycled back to the cell surface, ready to bind to another ligand, while the oligonucleotide conjugate is released into the cytoplasm. Although the exact mechanism of endosomal escape is not fully elucidated, a small but therapeutically significant fraction of the oligonucleotide reaches the cytoplasm and/or nucleus where it can engage with its target mRNA or other nucleic acid, leading to the desired therapeutic effect, such as gene silencing.
References
An In-depth Technical Guide to Triantennary GalNAc Ligands for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triantennary N-acetylgalactosamine (GalNAc) ligands have emerged as a pivotal technology in the targeted delivery of therapeutics, particularly for silencing RNA (siRNA) and antisense oligonucleotides (ASOs), to hepatocytes. By leveraging the high-affinity interaction with the asialoglycoprotein receptor (ASGPR) exclusively expressed on the surface of these liver cells, triantennary GalNAc conjugates facilitate efficient and selective cellular uptake, leading to potent and durable therapeutic effects. This technical guide provides a comprehensive overview of the core aspects of triantennary GalNAc ligands, including their synthesis, mechanism of action, and the experimental protocols for their evaluation. Quantitative data on binding affinity, in vitro and in vivo efficacy, and pharmacokinetics are summarized to provide a comparative reference for researchers in the field.
Introduction
The development of oligonucleotide-based therapeutics has been historically challenged by the difficulty of delivering these large, negatively charged molecules across cell membranes to their intracellular targets. The conjugation of triantennary GalNAc ligands to these therapeutic oligonucleotides represents a landmark achievement in overcoming this hurdle for liver-targeted therapies. The trivalent arrangement of GalNAc residues dramatically enhances the binding affinity to the ASGPR, a C-type lectin receptor that mediates the endocytosis of glycoproteins.[1][2] This targeted delivery strategy not only increases the potency of the therapeutic agent but also minimizes off-target effects, thereby improving the overall safety and therapeutic index.[3][4] Several GalNAc-conjugated siRNA therapeutics have now received regulatory approval, underscoring the clinical success of this approach.[5]
Structure and Synthesis of Triantennary GalNAc Ligands
The archetypal triantennary GalNAc ligand consists of three GalNAc sugar moieties attached to a central scaffold. The spatial arrangement and the length of the linkers connecting the GalNAc units to the scaffold are critical for optimal binding to the trimeric carbohydrate recognition domains of the ASGPR. Various synthetic strategies have been developed to produce these complex molecules with high purity and yield.
A common approach involves the synthesis of a GalNAc phosphoramidite building block that can be readily incorporated into automated solid-phase oligonucleotide synthesis. This method allows for the precise placement of the GalNAc ligand at the 5' or 3' end of the oligonucleotide. Alternative "pot-economy" approaches aim to streamline the synthesis by reducing the number of purification steps, making the process more efficient and scalable.
Mechanism of Action: ASGPR-Mediated Endocytosis
The journey of a triantennary GalNAc-conjugated therapeutic from the bloodstream to its intracellular target is a multi-step process initiated by the high-affinity binding to the ASGPR on the surface of hepatocytes.
Upon binding, the receptor-ligand complex is rapidly internalized via clathrin-mediated endocytosis, forming a clathrin-coated vesicle that subsequently matures into an early endosome. The acidic environment of the endosome facilitates the dissociation of the GalNAc ligand from the ASGPR, which is then recycled back to the cell surface. A small fraction of the therapeutic oligonucleotide escapes the endosome and enters the cytoplasm, where it can engage with its target. For siRNAs, this involves loading into the RNA-induced silencing complex (RISC), which then mediates the cleavage of the target messenger RNA (mRNA).
Quantitative Data
The efficacy of triantennary GalNAc ligands is underpinned by their strong binding to the ASGPR and the subsequent potent gene silencing activity of the conjugated therapeutic. The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinity of GalNAc Ligands to ASGPR
| Ligand | Kd (nM) | Assay Method | Reference |
| Monomeric GalNAc | ~40,000 | Competitive Binding | |
| Triantennary GalNAc Probe | 1,500 - 1,900 | Fluorescence Polarization | |
| Triantennary GalNAc-ASO | 5.2 | Competition Binding | |
| Givosiran (GalNAc-siRNA) | 27.7 | Mechanistic PK-PD Model |
Table 2: In Vitro Gene Silencing Efficacy of GalNAc-siRNA Conjugates
| siRNA Target | Cell Line | IC50 (nM) | Reference |
| TTR (Transthyretin) | Primary Mouse Hepatocytes | ~0.1-1 | |
| F7 (Factor VII) | Primary Mouse Hepatocytes | ~0.05-0.15 ng/g loaded antisense strand in RISC | |
| Various | HEK293T | 0.5 - 3.6 |
Table 3: Pharmacokinetic Parameters of Triantennary GalNAc-siRNA Conjugates in Preclinical Models
| Compound | Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUClast (h*ng/mL) | Reference |
| Inclisiran | Monkey | 1-300 | 1-5.8 | 11.2-90,900 | 70.1-1,920,000 | |
| Vutrisiran | Rat | 3 | ~1 | ~2000 | ~6000 | |
| Givosiran | Rat | 1 | ~1 | ~1000 | ~3000 | |
| Revusiran | Monkey | 10 | ~2 | ~15000 | ~50000 |
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and evaluation of triantennary GalNAc-oligonucleotide conjugates.
Synthesis of Triantennary GalNAc Phosphoramidite
A robust synthesis of the triantennary GalNAc phosphoramidite is crucial for the solid-phase synthesis of GalNAc-conjugated oligonucleotides. A common strategy involves the following key steps:
-
Protection of GalNAc: Commercially available N-acetyl-D-galactosamine is first protected with suitable protecting groups (e.g., acetyl groups) to prevent side reactions during synthesis.
-
Scaffold Assembly: A trifunctional scaffold, such as tris(hydroxymethyl)aminomethane (Tris), is used as the core.
-
Linker Attachment: Linker arms are attached to the scaffold to provide the optimal spacing for the GalNAc residues.
-
GalNAc Conjugation: The protected GalNAc units are coupled to the linker arms.
-
Deprotection and Phosphitylation: The protecting groups are selectively removed, and the primary hydroxyl group is phosphitylated to yield the final phosphoramidite building block.
Detailed synthetic procedures and characterization data can be found in the cited literature.
Solid-Phase Synthesis and Purification of GalNAc-Oligonucleotide Conjugates
The synthesis of GalNAc-conjugated oligonucleotides is typically performed on an automated solid-phase synthesizer using phosphoramidite chemistry.
-
Oligonucleotide Synthesis: The oligonucleotide is synthesized on a solid support in the 3' to 5' direction.
-
GalNAc Conjugation: In the final coupling step, the triantennary GalNAc phosphoramidite is added to conjugate the ligand to the 5' end of the oligonucleotide.
-
Cleavage and Deprotection: The conjugate is cleaved from the solid support, and all protecting groups are removed.
-
Purification: The crude product is purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange chromatography (AEX-HPLC) to obtain the final high-purity product.
In Vitro Evaluation
ASGPR Binding Affinity Assay: The binding affinity of GalNAc-conjugated ligands to the ASGPR can be determined using various biophysical techniques, including surface plasmon resonance (SPR) and competitive binding assays. These assays provide quantitative data (Kd) on the strength of the interaction.
Gene Silencing Assay: The ability of GalNAc-siRNA conjugates to silence their target gene is assessed in primary hepatocytes or cell lines that express the ASGPR. Cells are treated with the conjugate, and the level of target mRNA or protein is quantified using techniques such as quantitative real-time PCR (qPCR) or Western blotting. Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).
In Vivo Evaluation
Pharmacokinetics and Pharmacodynamics: Preclinical animal models, such as mice and non-human primates, are used to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of GalNAc-conjugated therapeutics. Following subcutaneous administration, blood and tissue samples are collected at various time points to determine the drug concentration (PK) and the extent and duration of target gene knockdown (PD).
Toxicity Studies: Comprehensive toxicology studies are conducted in relevant animal models to assess the safety profile of the GalNAc-conjugated therapeutic before it can proceed to clinical trials.
Conclusion
Triantennary GalNAc ligands have revolutionized the field of liver-targeted oligonucleotide therapeutics. Their ability to mediate efficient and selective delivery to hepatocytes has led to the development of a new class of potent and durable drugs. This guide has provided a technical overview of the key aspects of triantennary GalNAc technology, from synthesis and mechanism of action to preclinical evaluation. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and drug developers working to advance this promising therapeutic platform. As our understanding of the underlying biology and chemistry continues to grow, we can expect to see further innovations in the design and application of GalNAc-based delivery systems for a wide range of liver diseases.
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GalNAc-siRNA Conjugates - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 5. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Targeted Delivery Pioneer: An In-depth Technical Guide to the Discovery and Development of GalNAc-L96
For Researchers, Scientists, and Drug Development Professionals
The advent of RNA interference (RNAi) therapeutics has heralded a new era in precision medicine. However, the effective and targeted delivery of these oligonucleotide-based drugs remains a critical challenge. This technical guide delves into the core of a pivotal solution: GalNAc-L96, a triantennary N-acetylgalactosamine conjugate that has revolutionized liver-targeted drug delivery. We will explore its discovery, synthesis, mechanism of action, and the experimental framework used to validate its efficacy, providing a comprehensive resource for researchers in the field.
Introduction: The Challenge of Oligonucleotide Delivery
Naked small interfering RNAs (siRNAs) and other oligonucleotide therapeutics face significant hurdles in vivo. They are susceptible to degradation by nucleases, rapid renal clearance, and inefficient cellular uptake due to their hydrophilic nature and negative charge. Early delivery systems, such as lipid nanoparticles (LNPs), while effective, presented challenges related to non-specific distribution and potential immunogenicity. The need for a highly specific, efficient, and well-tolerated delivery platform for hepatocytes, the primary site for treating many metabolic and genetic diseases, was paramount.
The Discovery of GalNAc-L96: A Ligand-Based Approach
The breakthrough came from leveraging a natural biological pathway: the asialoglycoprotein receptor (ASGPR), a C-type lectin highly and almost exclusively expressed on the surface of hepatocytes (with approximately 500,000 copies per cell). This receptor's function is to recognize, internalize, and clear circulating glycoproteins that have exposed terminal galactose or N-acetylgalactosamine (GalNAc) residues.
Researchers hypothesized that by conjugating a ligand with high affinity for ASGPR to an siRNA, they could hijack this natural uptake mechanism for targeted delivery. Among various configurations, a triantennary arrangement of GalNAc molecules was found to be the most effective, offering a significant avidity benefit due to the spatial arrangement of the three GalNAc units, which aligns perfectly with the binding sites on the ASGPR complex. This led to the development of various triantennary GalNAc ligands, with L96 emerging as a prominent and effective design. The conjugation of GalNAc-L96 to an siRNA molecule results in a conjugate that is efficiently recognized and internalized by hepatocytes, leading to potent and durable gene silencing.
Synthesis and Conjugation of GalNAc-L96
The chemical synthesis of GalNAc-L96 and its subsequent conjugation to oligonucleotides are critical processes that have been optimized for efficiency and scalability.
Synthesis of the GalNAc-L96 Ligand
Two primary approaches for the synthesis of triantennary GalNAc ligands like L96 have been described:
-
Standard Approach: This method typically involves a multi-step process. A common strategy begins with the addition of a GalNAc-acid to a branching scaffold using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like Hünig's base (N,N-diisopropylethylamine). This is followed by deprotection and further coupling steps to build the triantennary structure. Purification at each stage is often achieved through column flash chromatography.
-
Pot-Economy Approach: To improve efficiency and align with green chemistry principles, a "pot-economy" synthesis has been developed. This method minimizes the number of separate reaction and purification steps by conducting multiple transformations in a single reaction vessel. This approach reduces the consumption of reagents and solvents and simplifies the overall workflow.
Conjugation to siRNA
GalNAc-L96 is typically conjugated to the 3' end of the sense strand of the siRNA duplex. This placement is strategic to avoid interference with the antisense (or guide) strand's ability to load into the RNA-induced silencing complex (RISC) and mediate target mRNA cleavage. The conjugation can be achieved through various chemical strategies, often involving the use of phosphoramidite chemistry to attach the GalNAc-L96 moiety during solid-phase oligonucleotide synthesis. Alternatively, post-synthesis conjugation methods can be employed.
Mechanism of Action: From Receptor Binding to Gene Silencing
The journey of a GalNAc-L96-siRNA conjugate from subcutaneous injection to target gene silencing is a multi-step process that leverages the cell's natural machinery.
Caption: Mechanism of action for GalNAc-L96-siRNA conjugates.
Experimental Protocols and Validation
A robust series of in vitro and in vivo experiments are essential to characterize the efficacy and safety of GalNAc-L96-siRNA conjugates.
In Vitro Assays
-
ASGPR Binding Assay:
-
Objective: To determine the binding affinity of the GalNAc-L96 conjugate to the ASGPR.
-
Methodology: A competitive binding assay is commonly used. This involves incubating a known concentration of a fluorescently or radioactively labeled ligand (e.g., a known GalNAc-containing glycoprotein or a labeled GalNAc-L96 conjugate) with cells expressing ASGPR (such as primary hepatocytes or HepG2 cells) in the presence of increasing concentrations of the unlabeled test conjugate. The displacement of the labeled ligand is measured, and the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is calculated. Assays can be performed using flow cytometry or scintillation counting.
-
-
Cellular Uptake Assay:
-
Objective: To quantify the uptake of the GalNAc-L96-siRNA conjugate into hepatocytes.
-
Methodology: Hepatocytes are incubated with a fluorescently labeled GalNAc-L96-siRNA conjugate for various time points. After incubation, the cells are washed to remove any unbound conjugate. The amount of internalized conjugate is then quantified using fluorescence microscopy, flow cytometry, or a plate reader.
-
-
In Vitro Gene Silencing Assay:
-
Objective: To assess the ability of the GalNAc-L96-siRNA conjugate to silence a target gene in hepatocytes.
-
Methodology: Primary hepatocytes or suitable cell lines are treated with varying concentrations of the GalNAc-L96-siRNA conjugate targeting a specific mRNA. After a defined incubation period (e.g., 24-72 hours), the cells are lysed, and the levels of the target mRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The half-maximal effective concentration (EC50) for gene silencing can then be determined.
-
In Vivo Studies
-
Animal Models: Murine models, including wild-type mice and transgenic mice expressing a human target gene, are commonly used. Non-human primates are also utilized in later-stage preclinical development to assess pharmacokinetics and pharmacodynamics in a species more closely related to humans.
-
Pharmacokinetic (PK) and Biodistribution Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of the GalNAc-L96-siRNA conjugate.
-
Methodology: The conjugate, often labeled with a fluorescent dye or radiolabel, is administered to animals (typically via subcutaneous injection). Blood samples are collected at various time points to determine the plasma concentration and calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC). At the end of the study, tissues (liver, kidney, spleen, etc.) are harvested to assess the biodistribution of the conjugate.
-
-
In Vivo Efficacy (Gene Silencing) Studies:
-
Objective: To evaluate the dose-dependent and time-dependent gene silencing efficacy of the GalNAc-L96-siRNA conjugate in the liver.
-
Methodology: Animals are administered single or multiple doses of the conjugate. At selected time points post-administration, liver tissue is collected, and the levels of the target mRNA and protein are quantified by RT-qPCR and Western blot or ELISA, respectively. The median effective dose (ED50) for target knockdown is a key parameter determined from these studies.
-
Quantitative Data Summary
The following tables summarize key quantitative data that underscore the efficacy of GalNAc-L96-mediated delivery.
Table 1: ASGPR Binding Affinity
| Ligand | Ki (nM) | Cell Type | Reference |
| Oligonucleotide H12 (A-PO-HCV-L96) | 10.4 | Asialoglycoprotein receptors (ASGPR) | |
| RNA R1 (sense-L96) | 8.8 | Asialoglycoprotein receptors (ASGPR) | |
| Triantennary GalNAc Scaffolds | 3-5 | Hepatocytes | |
| Monoantennary GalNAc Ligands | 180-250 | Hepatocytes |
Table 2: In Vitro Gene Silencing
| Conjugate | IC50 (nM) | Cell Type | Target Gene | Reference |
| GalNAc3-siApoB | 1 | Primary Mouse Hepatocytes | ApoB | |
| GalNAc2-siApoB | 80 | Primary Mouse Hepatocytes | ApoB |
Table 3: In Vivo Gene Silencing Efficacy
| Drug (Target) | Animal Model | Dose | Target Knockdown | Duration of Effect | Reference |
| Inclisiran (PCSK9) | Human | 300 mg (subcutaneous) | ~50% reduction in LDL-C | Maintained over 6 months with twice-yearly dosing | |
| Givosiran (ALAS1) | Human | 2.5 mg/kg monthly | >90% reduction in ALA and PBG | Sustained with monthly dosing | |
| Revusiran (TTR) | Human | 2.5-10 mg/kg | ~90% reduction in serum TTR | Sustained knockdown beyond 90 days |
Advantages of the GalNAc-L96 Platform
The GalNAc-L96 delivery system offers several distinct advantages over other delivery technologies:
-
High Specificity: By targeting the ASGPR, GalNAc-L96 conjugates achieve highly selective delivery to hepatocytes, minimizing off-target effects in other tissues.
-
Enhanced Potency: The efficient uptake mechanism leads to a high intracellular concentration of the siRNA in the target cells, resulting in potent gene silencing at low doses.
-
Improved Safety Profile: The high specificity reduces systemic exposure and the potential for immunogenicity and other side effects associated with less targeted delivery systems.
-
Subcutaneous Administration: GalNAc-siRNA conjugates can be administered via subcutaneous injection, which is more convenient for patients than intravenous infusions.
-
Long Duration of Action: The stability of the chemically modified siRNA and the efficient delivery platform contribute to a prolonged duration of gene silencing, allowing for infrequent dosing regimens (e.g., monthly, quarterly, or even semi-annually).
Experimental and Logical Workflows
The development and validation of a GalNAc-L96-siRNA conjugate follows a logical progression from initial design to preclinical and clinical evaluation.
Caption: The developmental workflow for GalNAc-L96-siRNA conjugates.
Conclusion
GalNAc-L96 has emerged as a cornerstone of targeted oligonucleotide delivery, transforming the landscape of RNAi therapeutics for liver-associated diseases. Its rational design, based on the specific biological interaction with the hepatocyte-expressed ASGPR, has provided a solution to the long-standing challenge of siRNA delivery. The robust and reproducible synthesis, coupled with a well-understood mechanism of action and a comprehensive preclinical and clinical validation framework, has paved the way for the successful development of multiple approved and pipeline therapies. This in-depth guide provides a foundational understanding of the core science and methodologies behind GalNAc-L96, offering valuable insights for researchers and drug developers seeking to harness the power of targeted RNAi. The continued refinement of such ligand-based targeting strategies holds immense promise for the future of precision medicine.
An In-depth Technical Guide to the Physical and Chemical Properties of GalNAc-L96 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
GalNAc-L96 free base is a pivotal synthetic ligand in the targeted delivery of therapeutics, particularly for nucleic acid-based drugs like siRNAs and antisense oligonucleotides, to hepatocytes. Its design as a triantennary N-acetylgalactosamine (GalNAc) cluster facilitates high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells. This targeted approach significantly enhances the therapeutic efficacy and safety profile of conjugated drugs. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines detailed experimental protocols for its characterization, and illustrates its mechanism of cellular uptake.
Core Physical and Chemical Properties
The fundamental properties of this compound are crucial for its application in drug development, influencing its solubility, stability, and formulation characteristics. The available data, primarily from supplier specifications and computational predictions, are summarized below.
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | Supplier Data |
| Molecular Formula | C₁₂₁H₁₇₉N₁₁O₄₅ | [1] |
| Molecular Weight | 2507.80 g/mol | [1] |
| Boiling Point (Predicted) | 1889.4 ± 65.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.31 ± 0.1 g/cm³ | [2] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL)[3], Ethanol (1-10 mg/mL), and PBS (pH 7.2) (1-10 mg/mL) | Supplier Data |
Chemical Properties
| Property | Value | Source |
| CAS Number | 1159408-61-3 | |
| Purity | Typically >98% | Supplier Data |
| Stability | Stable for at least 4 years when stored correctly. | Supplier Data |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C, dry and dark. | Supplier Data |
Mechanism of Action: ASGPR-Mediated Endocytosis
GalNAc-L96 serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes. The triantennary arrangement of GalNAc residues in GalNAc-L96 is crucial for its potent binding to the receptor complex. Upon binding, the GalNAc-L96-drug conjugate is internalized into the cell via clathrin-mediated endocytosis. This process is a highly efficient pathway for the specific delivery of therapeutic payloads to liver cells.
Experimental Protocols
Detailed experimental protocols are essential for the consistent and accurate characterization of this compound. The following sections outline methodologies for determining its key physicochemical properties.
Determination of Melting Point
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate to approximately 20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.
-
The melting point is reported as the range T1-T2.
-
Solubility Assessment
Objective: To quantitatively determine the solubility of this compound in various solvents.
Methodology:
-
Solvents: A range of relevant solvents are used, including Dimethyl Sulfoxide (DMSO), Ethanol, and Phosphate-Buffered Saline (PBS) at pH 7.2.
-
Procedure (Equilibrium Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspensions are filtered to remove undissolved solid.
-
The concentration of GalNAc-L96 in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
The solubility is expressed in mg/mL or µg/mL.
-
Stability Studies
Objective: To evaluate the chemical stability of this compound under various stress conditions.
Methodology:
-
Conditions: Stability is assessed under conditions recommended by the International Council for Harmonisation (ICH), including:
-
Thermal Stability: Samples are stored at elevated temperatures (e.g., 40 °C, 60 °C).
-
Photostability: Samples are exposed to a controlled light source.
-
pH Stability: Samples are dissolved in buffers of varying pH (e.g., acidic, neutral, basic) and stored at a controlled temperature.
-
-
Procedure:
-
A stock solution of this compound is prepared.
-
Aliquots are subjected to the different stress conditions for specified time points.
-
At each time point, the samples are analyzed by a stability-indicating HPLC method to quantify the remaining amount of GalNAc-L96 and to detect any degradation products.
-
The degradation kinetics can be determined by plotting the concentration of GalNAc-L96 against time.
-
Purity Determination by HPLC
Objective: To determine the purity of this compound and to identify any impurities.
Methodology:
-
Apparatus: A High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis or MS).
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs, or mass spectrometry for more sensitive and specific detection.
-
-
Procedure:
-
A standard solution of this compound of known concentration is prepared and injected into the HPLC system to determine its retention time.
-
The sample of this compound is dissolved in a suitable solvent and injected.
-
The area of the main peak corresponding to GalNAc-L96 is compared to the total area of all peaks in the chromatogram to calculate the purity.
-
Proposed Experimental Workflow for Characterization
A systematic workflow is crucial for the comprehensive physicochemical characterization of a drug substance like this compound.
References
In-Depth Technical Guide: GalNAc-L96 Free Base
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core characteristics, synthesis, mechanism of action, and experimental evaluation of GalNAc-L96 free base, a critical component in the targeted delivery of therapeutics to hepatocytes.
Core Data Presentation
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 2507.76 g/mol | [1][2] |
| Exact Mass | 2506.2057 g/mol | [3] |
| Molecular Formula | C₁₂₁H₁₇₉N₁₁O₄₅ | [2][3] |
| Synonyms | N-Acetylgalactosamine-L96 | |
| Description | Triantennary N-acetylgalactosamine (GalNAc) ligand for the asialoglycoprotein receptor (ASGPR). |
Synthesis of Triantennary GalNAc Ligands: A Representative Workflow
The synthesis of complex multivalent ligands such as GalNAc-L96 is a multi-step process. While various synthetic routes exist, a common strategy involves the convergent synthesis from key building blocks. This approach allows for the efficient and controlled assembly of the final triantennary structure. Below is a high-level, representative workflow for the synthesis of such ligands.
Mechanism of Action: ASGPR-Mediated Endocytosis
GalNAc-L96 functions as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This specific interaction facilitates the targeted delivery of conjugated therapeutics, such as small interfering RNAs (siRNAs), into liver cells through receptor-mediated endocytosis.
The process begins with the binding of the triantennary GalNAc ligand to the ASGPR on the hepatocyte cell membrane. This binding event triggers the clustering of receptor-ligand complexes into clathrin-coated pits. These pits then invaginate and pinch off to form clathrin-coated vesicles, internalizing the GalNAc-L96 conjugate.
Inside the cell, the vesicle loses its clathrin coat and matures into an early endosome. The internal environment of the endosome becomes acidified, which induces a conformational change in the ASGPR, leading to the dissociation of the GalNAc-L96 conjugate from the receptor. The ASGPR is then sorted into recycling vesicles and transported back to the cell surface for reuse. The liberated GalNAc-L96 conjugate, along with its therapeutic cargo, remains in the endosome, which can then follow various intracellular trafficking pathways, ultimately leading to the release of the cargo into the cytoplasm to exert its therapeutic effect.
Experimental Protocols
In Vitro ASGPR Competitive Binding Assay
This protocol describes a fluorescence polarization (FP)-based competitive binding assay to determine the binding affinity of GalNAc-L96 for the asialoglycoprotein receptor.
Materials:
-
Recombinant human ASGPR (trimeric)
-
Fluorescently labeled tri-GalNAc tracer (e.g., Alexa Fluor 647-tri-GalNAc)
-
This compound (test compound)
-
Assay Buffer: Phosphate-buffered saline (PBS) with 1 mM CaCl₂ and 0.05% Tween-20
-
384-well, low-volume, black microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent tracer in the assay buffer. The final concentration in the assay should be in the low nanomolar range and determined empirically to give a stable and robust FP signal.
-
Prepare a stock solution of recombinant ASGPR in the assay buffer. The final concentration should be optimized to bind a significant fraction of the tracer, typically around the Kd of the tracer-receptor interaction.
-
Prepare a serial dilution of the GalNAc-L96 test compound in the assay buffer, starting from a high concentration (e.g., 1 mM) down to the picomolar range.
-
-
Assay Protocol:
-
Add 5 µL of the serially diluted GalNAc-L96 or assay buffer (for control wells) to the wells of the 384-well plate.
-
Add 5 µL of the fluorescent tracer solution to all wells.
-
Initiate the binding reaction by adding 10 µL of the ASGPR solution to all wells. The final volume in each well will be 20 µL.
-
Mix the plate gently by shaking for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
The data will be in millipolarization units (mP).
-
Plot the mP values against the logarithm of the GalNAc-L96 concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of GalNAc-L96 that displaces 50% of the fluorescent tracer from the ASGPR.
-
In Vitro Cellular Uptake Assay in HepG2 Cells
This protocol outlines a method to quantify the uptake of a fluorescently labeled GalNAc-L96 conjugate into HepG2 cells, a human hepatoma cell line that endogenously expresses ASGPR.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., EMEM supplemented with 10% FBS)
-
Fluorescently labeled GalNAc-L96 (e.g., FITC-GalNAc-L96)
-
Unlabeled GalNAc-L96 (for competition experiment)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in T-75 flasks until they reach 80-90% confluency.
-
Seed the HepG2 cells into 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
-
Uptake Experiment:
-
Wash the cells twice with pre-warmed PBS.
-
Prepare the treatment solutions:
-
Test: Fluorescently labeled GalNAc-L96 at a final concentration of 5 µM in serum-free medium.
-
Competition Control: Pre-incubate the cells with a high concentration (e.g., 1 mM) of unlabeled GalNAc-L96 for 30 minutes before adding 5 µM of the fluorescently labeled conjugate.
-
Negative Control: Serum-free medium only.
-
-
Add the treatment solutions to the respective wells and incubate the plate at 37°C for 2-4 hours.
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, wash the cells three times with cold PBS to remove any unbound conjugate.
-
Detach the cells from the wells using Trypsin-EDTA.
-
Resuspend the cells in cold PBS containing 2% FBS.
-
Analyze the cell suspension by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
The MFI of the test group indicates the total cellular uptake.
-
A significant reduction in MFI in the competition control group compared to the test group confirms that the uptake is ASGPR-mediated.
-
In Vivo Biodistribution Study in Mice
This protocol describes a typical in vivo study to assess the biodistribution of a GalNAc-L96 conjugated therapeutic (e.g., a radiolabeled or fluorescently tagged siRNA) in mice.
Materials:
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
Labeled GalNAc-L96 conjugate
-
Saline solution for injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Appropriate equipment for detecting the label (e.g., gamma counter for radioactivity, IVIS imaging system for fluorescence)
Procedure:
-
Animal Dosing:
-
Administer the labeled GalNAc-L96 conjugate to the mice via a single intravenous (tail vein) or subcutaneous injection at a defined dose (e.g., 1-5 mg/kg).
-
-
Sample Collection:
-
At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of mice (n=3-5 per time point).
-
Perform a cardiac perfusion with saline to remove blood from the organs.
-
Carefully dissect and collect major organs, including the liver, kidneys, spleen, heart, lungs, and brain.
-
Record the weight of each organ.
-
-
Quantification of the Conjugate:
-
For Radiolabeled Conjugates: Measure the radioactivity in each organ using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
For Fluorescently Labeled Conjugates: Image the whole organs using an in vivo imaging system (e.g., IVIS) to measure the total radiant efficiency. Homogenize the tissues and measure the fluorescence in the homogenate using a plate reader.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the conjugate concentration in each organ at each time point.
-
A high %ID/g or fluorescence intensity in the liver compared to other organs indicates successful hepatocyte targeting.
-
References
Methodological & Application
Application Notes and Protocols for GalNAc-L96 Free Base siRNA Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of small interfering RNA (siRNA) to hepatocytes has been significantly advanced by conjugation with N-acetylgalactosamine (GalNAc), a ligand that binds with high affinity to the asialoglycoprotein receptor (ASGPR) expressed on the surface of these liver cells.[1][2][][4] This interaction facilitates receptor-mediated endocytosis, leading to efficient uptake of the siRNA therapeutic into the target cells.[2] The trivalent GalNAc cluster, connected via a linker such as L96, has been shown to be particularly effective for in vivo applications.
This document provides a detailed protocol for the conjugation of a GalNAc-L96 linker containing a free amine (free base) to a modified siRNA, a crucial step in the synthesis of liver-targeted RNAi therapeutics. The primary conjugation chemistry described is the reaction between an N-hydroxysuccinimide (NHS) ester-activated siRNA and the primary amine of the GalNAc-L96 linker, forming a stable amide bond.
Principle of the Method
The conjugation strategy involves a two-step process. First, the sense strand of the siRNA is synthesized with a 3'- or 5'-terminal modifier containing a primary amine. This amine-modified siRNA is then activated through a reaction with an NHS ester-containing crosslinker. In a subsequent step, the purified activated siRNA is reacted with the GalNAc-L96 free base. The primary amine on the L96 linker nucleophilically attacks the NHS ester, resulting in the formation of a stable amide linkage and the release of NHS. The final GalNAc-siRNA conjugate is then purified using high-performance liquid chromatography (HPLC).
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in Table 1.
Table 1: Materials and Reagents for this compound siRNA Conjugation
| Category | Item | Specifications | Supplier Example |
| Oligonucleotides | Amine-modified siRNA (sense strand) | Custom sequence with 3' or 5' C6 amino modifier | Any oligonucleotide synthesis provider |
| Unmodified siRNA (antisense strand) | Custom sequence, complementary to sense strand | Any oligonucleotide synthesis provider | |
| Linker | This compound | Triantennary GalNAc ligand with a terminal primary amine | MedChemExpress, Biorbyt |
| Activation Reagent | NHS Ester Crosslinker (e.g., Disuccinimidyl suberate - DSS) | Homobifunctional NHS ester | Thermo Fisher Scientific |
| Solvents | Anhydrous Dimethylsulfoxide (DMSO) | Molecular biology grade | Sigma-Aldrich |
| Nuclease-free Water | Ultra-pure | Thermo Fisher Scientific | |
| Buffers | Sodium Borate Buffer | 0.091 M, pH 8.5 | Prepare in-house |
| Sodium Bicarbonate Buffer | 0.1 M, pH 8.5-9.0 | Prepare in-house | |
| Sodium Acetate | 3 M, pH 5.2 | Sigma-Aldrich | |
| Purification | HPLC System | With UV detector | Agilent, Waters |
| Reverse-Phase HPLC Column | C18, suitable for oligonucleotide purification | Agilent, Waters | |
| Size-Exclusion Desalting Columns | e.g., NAP-5 | Cytiva | |
| Ethanol | 100% and 70% (v/v) in nuclease-free water | Sigma-Aldrich | |
| Equipment | Refrigerated Centrifuge | Capable of >12,000 x g | Eppendorf |
| Lyophilizer or Centrifugal Evaporator | Labconco, Eppendorf | ||
| Laboratory Shaker | VWR | ||
| pH Meter | Mettler Toledo |
Experimental Protocols
The overall workflow for the conjugation process is depicted in the following diagram.
Caption: Workflow for this compound siRNA conjugation.
Protocol 1: Preparation of Buffers and Reagents
-
0.091 M Sodium Borate Buffer (pH 8.5):
-
Dissolve 1.735 g of sodium tetraborate decahydrate in ~45 mL of nuclease-free water.
-
Adjust the pH to 8.5 using 1 M HCl.
-
Bring the final volume to 50 mL with nuclease-free water.
-
Store in aliquots at -20°C.
-
-
0.1 M Sodium Bicarbonate Buffer (pH 9.0):
-
Dissolve 0.84 g of sodium bicarbonate in ~90 mL of nuclease-free water.
-
Adjust the pH to 9.0 using 1 M NaOH.
-
Bring the final volume to 100 mL with nuclease-free water.
-
Prepare fresh before use.
-
-
NHS Ester Crosslinker Solution:
-
Immediately before use, dissolve the NHS ester crosslinker (e.g., DSS) in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
This compound Solution:
-
Dissolve the this compound in nuclease-free water to a stock concentration of 10 mM.
-
Protocol 2: Preparation of Amine-Modified siRNA
Commercially sourced amine-modified siRNAs may contain ammonium salts from the purification process, which can interfere with the amine-reactive conjugation chemistry. It is recommended to perform a buffer exchange or ultrafiltration step.
-
Dissolve the lyophilized amine-modified siRNA in nuclease-free water.
-
Desalt the siRNA solution using a size-exclusion desalting column (e.g., NAP-5) equilibrated with the conjugation buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.0), following the manufacturer's instructions.
-
Alternatively, perform buffer exchange using an ultrafiltration device with an appropriate molecular weight cutoff.
-
Quantify the concentration of the desalted siRNA by measuring the absorbance at 260 nm.
Protocol 3: Activation of siRNA with NHS Ester
This step is conceptual if a pre-activated siRNA is not used. A more direct approach is reacting an NHS-ester modified siRNA with the this compound. The following protocol assumes the use of a homobifunctional crosslinker as an example of creating an activated intermediate, though direct incorporation of an NHS-ester reactive group during synthesis is more common. A more direct protocol using a pre-activated siRNA is generally preferred.
For a more direct and common approach, an siRNA sense strand would be synthesized with a carboxyl group, which is then activated to an NHS ester. This activated siRNA is then reacted with the this compound.
Protocol 4: Conjugation of this compound to Activated siRNA
This protocol assumes an siRNA that has been modified to contain an NHS ester group.
Table 2: Reaction Conditions for NHS Ester-Amine Coupling
| Parameter | Value | Reference |
| siRNA Concentration | 0.3 - 0.8 mM | |
| Molar Excess of GalNAc-L96 | 5-10 equivalents | |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.091 M Sodium Borate | |
| Reaction pH | 8.5 - 9.0 | |
| Reaction Temperature | Room Temperature (~25°C) | |
| Reaction Time | 2-4 hours (or overnight at 4°C) |
Procedure:
-
In a sterile microcentrifuge tube, dissolve the NHS ester-activated siRNA in the chosen reaction buffer to the desired concentration.
-
Add the calculated volume of the this compound stock solution to achieve the desired molar excess.
-
Vortex the reaction mixture gently.
-
Incubate on a laboratory shaker for 2-4 hours at room temperature. If protecting photosensitive components, cover the tube with aluminum foil.
-
After the incubation, the reaction can be stopped by proceeding directly to purification or by adding a quenching agent like Tris buffer.
Protocol 5: Purification of the GalNAc-siRNA Conjugate
Purification is essential to remove unreacted siRNA, excess GalNAc-L96 linker, and reaction byproducts. HPLC is the preferred method for achieving high purity.
-
Method: Reverse-phase HPLC (RP-HPLC) is commonly used.
-
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in nuclease-free water.
-
Buffer B: 0.1 M TEAA in acetonitrile.
-
-
Gradient: An optimized gradient from a low to high percentage of Buffer B is used to separate the more hydrophobic GalNAc-siRNA conjugate from the unreacted siRNA. For example, a gradient of 5-25% acetonitrile over 12 minutes has been shown to be effective.
-
Detection: Monitor the elution profile at 260 nm. The conjugate will have a longer retention time than the unconjugated siRNA.
-
Fraction Collection and Desalting: Collect the fractions corresponding to the conjugate peak. Desalt the collected fractions by ethanol precipitation.
-
Add 1/10th volume of 3 M sodium acetate.
-
Add 3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry or vacuum-dry the pellet.
-
Resuspend the purified conjugate in nuclease-free water.
-
Protocol 6: Annealing and Final Characterization
-
Annealing:
-
Mix the purified GalNAc-siRNA sense strand with an equimolar amount of the complementary antisense strand in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate).
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature.
-
-
Characterization:
-
Purity Analysis: Assess the purity of the final duplex by analytical HPLC. Purity of >95% is often required for in vivo studies.
-
Identity Confirmation: Confirm the molecular weight of the conjugated sense strand and the final duplex using mass spectrometry (e.g., MALDI-TOF or LC-MS). This will verify the successful conjugation of the GalNAc-L96 linker.
-
Signaling and Uptake Pathway
The resulting GalNAc-siRNA conjugate is designed to be taken up by hepatocytes through the ASGPR-mediated endocytosis pathway.
Caption: ASGPR-mediated uptake and RNAi pathway of GalNAc-siRNA.
Conclusion
This protocol provides a detailed framework for the conjugation of this compound to a modified siRNA. The success of this procedure is critical for the development of potent and specific liver-targeting RNAi therapeutics. Careful execution of each step, particularly the purification of starting materials and the final conjugate, is essential for obtaining a high-quality product suitable for preclinical and clinical development. The characterization of the final product by both HPLC and mass spectrometry is mandatory to ensure its purity and identity.
References
Application Notes and Protocols for the Synthesis of GalNAc-siRNA Conjugates Using GalNAc-L96
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylgalactosamine (GalNAc)-conjugated small interfering RNAs (siRNAs) have emerged as a leading platform for the targeted delivery of RNA interference (RNAi) therapeutics to hepatocytes. The triantennary GalNAc ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells, facilitating rapid and efficient receptor-mediated endocytosis of the siRNA conjugate. This targeted delivery strategy enhances the potency of the siRNA, allowing for lower doses and reduced potential for off-target effects.
The GalNAc-L96 linker is a key component in several clinically advanced and approved GalNAc-siRNA conjugates, such as Inclisiran. Its specific chemical structure is designed to be compatible with standard solid-phase oligonucleotide synthesis, ensuring efficient conjugation to the siRNA molecule. These application notes provide a detailed overview and protocols for the synthesis, purification, and characterization of GalNAc-siRNA conjugates utilizing the GalNAc-L96 linker.
Mechanism of Action: ASGPR-Mediated Endocytosis
GalNAc-siRNA conjugates function by hijacking the natural cellular pathway of ASGPR-mediated endocytosis for glycoprotein turnover. The process can be summarized in the following steps:
-
Binding: The triantennary GalNAc ligand of the conjugate binds to the ASGPR on the hepatocyte surface.
-
Internalization: Upon binding, the receptor-ligand complex is internalized into the cell via clathrin-coated pits, forming an endosome.
-
Endosomal Trafficking: The endosome traffics through the cytoplasm, and its internal pH decreases.
-
Release: The acidic environment of the late endosome facilitates the release of the GalNAc-siRNA conjugate from the ASGPR. The receptor is then recycled back to the cell surface.
-
Endosomal Escape: A fraction of the siRNA conjugate escapes the endosome and enters the cytoplasm.
-
RISC Loading and Gene Silencing: In the cytoplasm, the antisense strand of the siRNA is loaded into the RNA-induced silencing complex (RISC). The RISC-guide strand complex then binds to the target messenger RNA (mRNA) through complementary base pairing, leading to the cleavage and degradation of the mRNA, thereby silencing gene expression.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key processes involved in the synthesis and mechanism of action of GalNAc-L96-siRNA conjugates.
Caption: Overall workflow for the synthesis of GalNAc-L96-siRNA conjugates.
Caption: Receptor-mediated endocytosis and gene silencing pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and characterization of GalNAc-L96 and its siRNA conjugates, compiled from various sources.
Table 1: Synthesis Yields of GalNAc-L96 and Intermediates
| Synthesis Step | Reported Yield (%) | Reference |
| "Pot-Economy" Synthesis of GalNAc-L96 | 45 (average), 61 (best) | [1] |
| Synthesis of L-96 GalNAc Phosphoramidite | 81 | [1] |
Table 2: Characterization and Purity of GalNAc-L96 Intermediates
| Compound | Purity | Analytical Method | Reference |
| GalNAc-L96 intermediate, T2 | ≥98% | HPLC | [2] |
| L-96 GalNAc Phosphoramidite | 98.5% | Not specified | [1] |
Table 3: Performance of GalNAc-siRNA Conjugate Analysis
| Analytical Method | Analyte | LLOQ (Lower Limit of Quantification) | Matrix | Reference |
| LC-MS/MS | GalNAc-siRNA | 0.05 ng/mL | Rat Plasma | [3] |
| LC-MS/MS | GalNAc-siRNA | 1 ng/mL | Extracted Urine and Plasma | |
| LC-TOF-MS | GalNAc-siRNA | 5-10 ng/mL | Plasma |
Experimental Protocols
Protocol 1: Synthesis of GalNAc-L96 Phosphoramidite
This protocol is adapted from a "pot-economy" approach to minimize steps and improve efficiency.
Materials:
-
Starting materials for GalNAc-L96 synthesis (as described in the reference)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of GalNAc-L96 Amine: Synthesize the core GalNAc-L96 structure with a terminal amine group according to the optimized pot-economy method previously described. This multi-step synthesis involves the coupling of protected GalNAc monomers to a branched scaffold.
-
Phosphitylation Reaction:
-
Dissolve the purified GalNAc-L96 amine intermediate in anhydrous DCM.
-
Add DIPEA to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the cooled solution under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine to yield the pure GalNAc-L96 phosphoramidite.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry. The final product should be stored under an inert atmosphere at -20°C.
Protocol 2: Solid-Phase Synthesis of GalNAc-L96-siRNA Conjugate
This protocol outlines the automated solid-phase synthesis of a GalNAc-L96-conjugated siRNA sense strand.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the first nucleoside of the siRNA sense strand.
-
Standard RNA and DNA phosphoramidites (A, C, G, U with appropriate 2'- and base-protecting groups)
-
GalNAc-L96 phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Standard synthesis reagents: activator (e.g., 5-(ethylthio)-1H-tetrazole), capping reagents (Cap A and Cap B), oxidizing agent (e.g., iodine solution), and deblocking agent (e.g., trichloroacetic acid in DCM).
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired siRNA sense strand sequence.
-
Standard Oligonucleotide Synthesis: Perform the automated solid-phase synthesis of the siRNA sense strand up to the 5'-terminus following the standard phosphoramidite chemistry cycle (deblocking, coupling, capping, oxidation) for each nucleotide addition.
-
GalNAc-L96 Conjugation:
-
In the final coupling cycle, use the prepared GalNAc-L96 phosphoramidite solution instead of a standard nucleoside phosphoramidite.
-
A longer coupling time (e.g., 10-15 minutes) may be required for the bulky GalNAc-L96 phosphoramidite to ensure high coupling efficiency.
-
-
Final Steps: After the final coupling step, proceed with the standard capping and oxidation steps. The synthesized conjugate remains attached to the solid support with protecting groups on.
Protocol 3: Cleavage, Deprotection, and Purification
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a suitable column (e.g., C18)
-
Ion-exchange high-performance liquid chromatography (IEX-HPLC) system
-
Mobile phases for HPLC (e.g., triethylammonium acetate buffer and acetonitrile)
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support with the synthesized conjugate to a sealed vial.
-
Add AMA solution to the vial and incubate at 65°C for 15-30 minutes to cleave the conjugate from the support and remove the base and phosphate protecting groups.
-
Cool the solution and transfer the supernatant containing the crude conjugate to a new tube. Evaporate the solution to dryness.
-
-
2'-Hydroxyl Deprotection (for RNA):
-
Resuspend the dried crude product in a solution of TEA·3HF in DMF or DMSO.
-
Incubate at 65°C for 2.5 hours to remove the 2'-hydroxyl protecting groups (e.g., TBDMS).
-
Quench the reaction and precipitate the oligonucleotide.
-
-
Purification:
-
Purify the crude GalNAc-siRNA sense strand using RP-HPLC or IEX-HPLC. The choice of method may depend on the specific properties of the siRNA sequence.
-
Collect the fractions corresponding to the full-length, conjugated product.
-
Desalt the purified product using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).
-
-
Analysis and Characterization:
-
Confirm the purity and identity of the final product using analytical HPLC, capillary gel electrophoresis (CGE), and mass spectrometry (e.g., LC-ESI-MS).
-
-
Duplex Formation:
-
Synthesize and purify the complementary antisense strand using standard protocols.
-
Quantify both the sense and antisense strands by UV absorbance at 260 nm.
-
Mix equimolar amounts of the purified sense and antisense strands in an annealing buffer (e.g., phosphate-buffered saline).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the final siRNA duplex.
-
Confirm duplex formation by native gel electrophoresis.
-
Conclusion
The synthesis of GalNAc-siRNA conjugates using the GalNAc-L96 linker is a well-established process that leverages standard solid-phase oligonucleotide synthesis chemistry. The protocols and data presented here provide a comprehensive guide for researchers and drug developers working in the field of RNAi therapeutics. Careful execution of the synthesis, purification, and analytical steps is crucial for obtaining high-quality conjugates with the desired potency and safety profile for preclinical and clinical applications.
References
Application Notes and Protocols for GalNAc-L96 ASO Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of antisense oligonucleotides (ASOs) to specific cell types is a critical strategy for enhancing their therapeutic efficacy and reducing off-target effects. One of the most successful approaches for liver-targeted delivery is the conjugation of ASOs to N-acetylgalactosamine (GalNAc) ligands. GalNAc is recognized with high affinity by the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This interaction facilitates rapid internalization of the GalNAc-ASO conjugate via receptor-mediated endocytosis, leading to a significant increase in the potency of the ASO in the liver.[1][2]
The L96 linker is a key component in many GalNAc-ASO conjugates, serving as a spacer that connects the triantennary GalNAc cluster to the oligonucleotide.[3][4] This linker is designed to be long and flexible, which is thought to optimize the presentation of the GalNAc moieties for efficient binding to the multiple carbohydrate recognition domains of the ASGPR.[]
This document provides detailed application notes and protocols for the two primary methods of conjugating GalNAc-L96 to ASOs: solid-phase synthesis and solution-phase conjugation.
Conjugation Chemistries: A Comparative Overview
The choice between solid-phase and solution-phase conjugation depends on several factors, including the desired scale of synthesis, purity requirements, and available resources. A direct comparison of the two strategies reveals distinct advantages and disadvantages.
The solid-phase approach utilizes a GalNAc-L96 phosphoramidite reagent that is coupled to the 5'-end of the ASO while it is still attached to the solid support. This method is generally more expedient and involves fewer unit operations. However, it can result in lower yields and purity compared to the solution-phase method.
The solution-phase approach involves the synthesis and purification of an amino-modified ASO, which is then reacted with an activated GalNAc-L96 linker in solution. This method typically provides higher yields and purity but requires additional synthesis, purification, and handling steps, making it a longer process.
| Parameter | Solid-Phase Conjugation | Solution-Phase Conjugation | Reference(s) |
| Starting Materials | Support-bound ASO, GalNAc-L96 Phosphoramidite | Purified Amino-modified ASO, Activated GalNAc-L96 Linker (e.g., PFP ester) | |
| Process | Single, integrated synthesis on solid support | Multi-step process involving separate ASO synthesis/purification and subsequent conjugation | |
| Yield | Generally lower | Generally higher | |
| Purity | Generally lower | Generally higher | |
| Time Efficiency | More expedient | Longer overall process time | |
| Scalability | Well-established for various scales | Can be scaled to produce multi-kilogram quantities |
Signaling and Cellular Uptake Pathway
The journey of a GalNAc-L96 ASO from administration to target engagement within a hepatocyte involves a series of well-orchestrated molecular events.
Caption: Cellular uptake and mechanism of action of a GalNAc-L96 ASO.
Upon subcutaneous administration, the GalNAc-L96 ASO enters the bloodstream and circulates to the liver. The triantennary GalNAc ligand binds with high affinity to the ASGPR on the surface of hepatocytes. This binding event triggers clathrin-mediated endocytosis, leading to the formation of an early endosome containing the GalNAc-ASO-ASGPR complex. As the endosome matures, the internal pH decreases, which can facilitate the dissociation of the ASO from the receptor. A small fraction of the internalized ASO, estimated to be around 1-2%, is able to escape the endosomal compartment and enter the cytoplasm. The precise mechanism of this endosomal escape is not yet fully understood but is a critical step for ASO activity. Once in the cytoplasm, the ASO can translocate to the nucleus where it binds to its target pre-mRNA, leading to RNase H1-mediated degradation of the transcript and subsequent reduction in the corresponding protein levels.
Experimental Protocols
Protocol 1: Solid-Phase Conjugation of GalNAc-L96 to an ASO
This protocol describes the automated solid-phase synthesis of a GalNAc-L96 conjugated ASO using phosphoramidite chemistry.
Workflow Diagram:
Caption: Workflow for solid-phase GalNAc-L96 ASO conjugation.
Materials:
-
ASO synthesized on a solid support (e.g., CPG) with the final 5'-dimethoxytrityl (DMT) group removed.
-
GalNAc-L96 phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) in acetonitrile).
-
Capping reagents (e.g., acetic anhydride and N-methylimidazole).
-
Oxidizing or sulfurizing reagent.
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).
-
Purification system (e.g., HPLC).
-
Analytical instruments (e.g., LC-MS, CE).
Procedure:
-
Preparation: The ASO is synthesized on an automated DNA/RNA synthesizer. After the final nucleotide addition cycle, the terminal 5'-DMT protecting group is removed.
-
Coupling: The GalNAc-L96 phosphoramidite solution and activator solution are delivered to the synthesis column. The coupling reaction is allowed to proceed for a specified time (e.g., 10-15 minutes).
-
Capping: Unreacted 5'-hydroxyl groups are capped to prevent the formation of failure sequences.
-
Oxidation/Sulfurization: The newly formed phosphite triester linkage is converted to a more stable phosphate or phosphorothioate linkage.
-
Cleavage and Deprotection: The solid support is treated with a cleavage and deprotection solution to release the ASO and remove the protecting groups from the nucleobases and the phosphate/phosphorothioate backbone.
-
Purification: The crude GalNAc-L96 ASO is purified from unconjugated ASO and other synthesis-related impurities using a suitable chromatographic method, such as reversed-phase or anion-exchange HPLC.
-
Analysis: The purity and identity of the final conjugate are confirmed by techniques such as LC-MS and capillary electrophoresis (CE).
Protocol 2: Solution-Phase Conjugation of GalNAc-L96 to an ASO
This protocol outlines the conjugation of a purified 5'-amino-modified ASO to an activated GalNAc-L96 linker in an aqueous buffer.
Workflow Diagram:
Caption: Workflow for solution-phase GalNAc-L96 ASO conjugation.
Materials:
-
Purified 5'-aminohexyl-modified ASO.
-
GalNAc-L96 pentafluorophenyl (PFP) ester.
-
Aqueous buffer (e.g., 0.1 M sodium tetraborate, pH 8.5-9.3).
-
Organic solvent (e.g., DMSO or acetonitrile).
-
Purification system (e.g., HPLC).
-
Desalting column.
-
Analytical instruments (e.g., LC-MS, CE).
Procedure:
-
ASO Preparation: A 5'-amino-modified ASO is synthesized, purified, and quantified.
-
Reaction Setup: The amino-modified ASO is dissolved in the aqueous buffer. The GalNAc-L96 PFP ester is dissolved in an organic solvent.
-
Conjugation Reaction: The solution of the activated GalNAc-L96 linker is added to the ASO solution. The reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by HPLC.
-
Purification: The crude conjugate is purified by HPLC to remove unreacted ASO, excess linker, and other byproducts.
-
Desalting: The purified conjugate is desalted using a suitable method, such as size-exclusion chromatography or ethanol precipitation.
-
Analysis: The final product is characterized by LC-MS and CE to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes a comparison of solid-phase and solution-phase conjugation efficiencies from a published study.
| Method | GalNAc Reagent Equivalents | Conjugation Efficiency (%) | Final Purity (%) | Reference |
| Solid-Phase | 1.75 | ~85 | >95 | |
| Solid-Phase | 3.50 | >90 | >95 | |
| Solid-Phase | 5.25 | >95 | >95 | |
| Solution-Phase | 1.8 | >99 | >97 |
Note: Conjugation efficiency for the solid-phase method was estimated based on the UV area of the conjugated product relative to the unconjugated ASO. Purity was determined by IP-HPLC-UV.
Conclusion
Both solid-phase and solution-phase methods are effective for producing GalNAc-L96 ASO conjugates. The choice of method will depend on the specific requirements of the research or development project. The protocols and data presented here provide a comprehensive guide for scientists and professionals working in the field of oligonucleotide therapeutics. The continued optimization of these conjugation strategies will be crucial for the advancement of liver-targeted ASO therapies.
References
- 1. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
Application Notes and Protocols for GalNAc-Mediated Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA) for targeted gene silencing in hepatocytes. This technology leverages the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of liver cells, ensuring precise and efficient delivery of siRNA payloads.[1][2]
Introduction
GalNAc-siRNA conjugates represent a significant advancement in RNA interference (RNAi) therapeutics, offering a solution to the critical challenge of targeted delivery.[1][3] By attaching a trivalent GalNAc ligand to a chemically modified siRNA, these conjugates can be administered subcutaneously, leading to rapid uptake by hepatocytes through ASGPR-mediated endocytosis.[4] This targeted approach enhances the potency and duration of gene silencing while minimizing off-target effects. Several GalNAc-siRNA therapeutics have already been approved for clinical use, highlighting the robustness and translational potential of this platform.
Mechanism of Action
The process of GalNAc-mediated gene silencing involves a series of well-orchestrated molecular events:
-
Binding to ASGPR: Following subcutaneous administration, the GalNAc-siRNA conjugate circulates in the bloodstream and specifically binds to the ASGPR on the surface of hepatocytes.
-
Endocytosis: This binding triggers clathrin-mediated endocytosis, internalizing the conjugate into the cell within an endosome.
-
Endosomal Escape: Inside the endosome, a drop in pH causes the dissociation of the conjugate from the ASGPR. The ASGPR is then recycled back to the cell surface. A small fraction of the siRNA escapes the endosome and enters the cytoplasm, a critical and still not fully understood step.
-
RISC Loading and Gene Silencing: In the cytoplasm, the antisense strand of the siRNA is loaded into the RNA-induced silencing complex (RISC). This complex then guides the RISC to the target messenger RNA (mRNA), leading to its cleavage and subsequent degradation, thereby silencing gene expression.
Core Requirements: Data Presentation
The efficacy of GalNAc-siRNA mediated gene silencing is typically evaluated through dose-response and duration of action studies in preclinical models. The following tables summarize representative quantitative data from such studies.
Table 1: In Vivo Dose-Response of a GalNAc-siRNA Targeting Factor XII in Mice
| Dose (mg/kg) | Route of Administration | Formulation | Maximum F12 Protein Reduction (%) |
| 1 | Oral | C10 | ~20 |
| 3 | Oral | C10 | ~40 |
| 10 | Oral | C10 | ~60 |
| 3 (x3 doses) | Oral | C10 | >80 |
| 1 | Subcutaneous | PBS | ~75 |
Table 2: Duration of TTR Protein Reduction in Non-Human Primates Following a Single Subcutaneous Dose of GalNAc-siRNA
| GalNAc-siRNA | Total Dose (mg/kg) | Route of Administration | Maximum TTR Protein Reduction (%) | Duration of Effect |
| siRNA-3 | 9 | Oral | 42 | Not Specified |
| siRNA-3 | 30 | Oral | 60 | Not Specified |
| siRNA-4 | 9 | Oral | 25 | Not Specified |
| siRNA-4 | 30 | Oral | 61 | Not Specified |
| Not Specified | 1-3 | Subcutaneous | 74-80 | Months |
Table 3: Comparison of In Vitro and In Vivo Potency of Different GalNAc Conjugate Designs
| GalNAc Conjugate Design | In Vitro IC50 (Primary Mouse Hepatocytes) | In Vivo Efficacy (0.3 mg/kg single dose in mice) |
| 3' Antisense (Trivalent) | Potent | 3-fold reduction at day 7 |
| 5' Sense (Trivalent) | Potent | Not Specified |
| 3' Sense (Trivalent) | Potent | Not Specified |
| 5' Antisense (Trivalent) | Potent | Not Specified |
| Dual 3' and 5' Sense (Monovalent) | Potent | 4-fold reduction at day 27 |
Experimental Protocols
The following are detailed methodologies for key experiments in the development and evaluation of GalNAc-siRNA conjugates.
Protocol 1: Synthesis of GalNAc-siRNA Conjugates
The synthesis of GalNAc-siRNA conjugates is a multi-step process involving solid-phase oligonucleotide synthesis and subsequent conjugation of the GalNAc ligand.
Materials:
-
Standard oligonucleotide synthesizer
-
Controlled pore glass (CPG) solid support
-
Phosphoramidites for modified and unmodified nucleosides (e.g., 2'-F, 2'-OMe)
-
GalNAc phosphoramidite or a CPG support functionalized with the GalNAc ligand
-
Standard reagents for oligonucleotide synthesis, deprotection, and purification
Methodology:
-
siRNA Synthesis: The sense and antisense strands of the siRNA are synthesized separately on a solid support using standard phosphoramidite chemistry. Chemical modifications, such as 2'-fluoro and 2'-O-methyl, are incorporated to enhance stability and reduce off-target effects.
-
GalNAc Ligand Conjugation: The trivalent GalNAc ligand is typically conjugated to the 3' end of the sense strand. This can be achieved by using a CPG solid support pre-loaded with the GalNAc cluster or by adding the GalNAc phosphoramidite during the final coupling step of the synthesis.
-
Deprotection and Cleavage: Following synthesis, the oligonucleotides are cleaved from the solid support and the protecting groups are removed using standard deprotection protocols (e.g., treatment with ammonium hydroxide and methylamine).
-
Purification: The crude GalNAc-siRNA conjugates are purified by chromatography, such as ion-exchange or reverse-phase high-performance liquid chromatography (HPLC).
-
Duplex Formation: The purified sense and antisense strands are annealed to form the final siRNA duplex. This is typically done by mixing equimolar amounts of the two strands in an annealing buffer (e.g., phosphate-buffered saline), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Quality Control: The final product is characterized by mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Evaluation of GalNAc-siRNA Efficacy in Primary Hepatocytes
Primary hepatocytes are the gold standard for in vitro assessment of GalNAc-siRNA activity as they endogenously express ASGPR.
Materials:
-
Cryopreserved primary human or mouse hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated cell culture plates
-
GalNAc-siRNA conjugate and a non-targeting control siRNA
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Reagents for protein extraction and Western blotting or ELISA
Methodology:
-
Cell Seeding: Thaw and seed primary hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
Treatment: Prepare serial dilutions of the GalNAc-siRNA conjugate and the control siRNA in hepatocyte culture medium. Remove the seeding medium from the cells and add the siRNA-containing medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Gene Silencing:
-
mRNA Level: After the incubation period, lyse the cells and extract total RNA. Perform qRT-PCR to quantify the expression level of the target mRNA relative to a housekeeping gene.
-
Protein Level: Lyse the cells and extract total protein. Perform Western blotting or an enzyme-linked immunosorbent assay (ELISA) to quantify the level of the target protein.
-
-
Data Analysis: Calculate the percentage of target gene knockdown relative to cells treated with the non-targeting control siRNA. Determine the IC50 value (the concentration at which 50% of gene expression is inhibited).
Protocol 3: In Vivo Evaluation of GalNAc-siRNA Efficacy in Rodent Models
In vivo studies are crucial to assess the pharmacokinetics, pharmacodynamics, and safety of GalNAc-siRNA conjugates.
Materials:
-
C57BL/6 mice or other appropriate rodent model
-
GalNAc-siRNA conjugate and a saline or control siRNA solution
-
Syringes and needles for subcutaneous injection
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
Reagents and equipment for tissue harvesting and processing
-
Reagents for RNA and protein analysis as described in Protocol 2
Methodology:
-
Animal Acclimatization: Acclimate the animals to the facility for at least one week before the start of the experiment.
-
Dosing: Prepare the GalNAc-siRNA conjugate in sterile, phosphate-buffered saline (PBS) at the desired concentrations. Administer a single subcutaneous injection to the mice. A typical dose range for initial studies is 0.3 to 10 mg/kg.
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-injection (e.g., day 7, 14, 21, and 28) to measure the level of the target protein in the serum.
-
Tissues: At the end of the study, euthanize the animals and harvest the liver and other relevant tissues.
-
-
Analysis of Gene Silencing:
-
Liver mRNA: Extract RNA from a portion of the liver tissue and perform qRT-PCR to determine the level of target mRNA knockdown.
-
Serum Protein: Use an ELISA to measure the concentration of the target protein in the collected serum samples.
-
-
Toxicity Assessment: Monitor the animals for any signs of toxicity, such as changes in body weight, behavior, or clinical signs. At the end of the study, liver and kidney function can be assessed through serum chemistry analysis, and tissues can be collected for histopathological examination.
-
Data Analysis: Calculate the percentage of target gene knockdown in the liver and the reduction in serum protein levels compared to the control group. Evaluate the duration of the silencing effect over time.
Mandatory Visualization
Signaling Pathway of GalNAc-Mediated Gene Silencing
Caption: Cellular uptake and mechanism of action of GalNAc-siRNA conjugates.
Experimental Workflow for GalNAc-siRNA Development and Evaluation
Caption: A streamlined workflow for the development of GalNAc-siRNA therapeutics.
References
- 1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery Systems of siRNA Drugs and Their Effects on the Pharmacokinetic Profile - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transfection with GalNAc-L96 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylgalactosamine (GalNAc) conjugated oligonucleotides, particularly those utilizing the triantennary L96 linker, represent a powerful tool for targeted delivery of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) to hepatocytes. This technology leverages the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is abundantly and specifically expressed on the surface of liver cells. This targeted approach enhances the potency of oligonucleotide-based therapeutics, reduces systemic toxicity, and improves overall pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5]
This document provides detailed application notes and protocols for performing in vitro transfection of hepatocytes with GalNAc-L96 conjugates.
Mechanism of Action: ASGPR-Mediated Endocytosis
The delivery of GalNAc-L96 conjugated oligonucleotides to hepatocytes is a receptor-mediated process. The triantennary GalNAc ligand binds with high affinity to the ASGPR on the hepatocyte surface. This binding event triggers clathrin-mediated endocytosis, leading to the internalization of the conjugate into an endosome. Inside the endosome, the lower pH facilitates the dissociation of the conjugate from the receptor. The oligonucleotide is then released into the cytoplasm where it can engage with its target mRNA, leading to gene silencing. The ASGPR is subsequently recycled back to the cell surface.
Figure 1. ASGPR-mediated uptake of GalNAc-L96 conjugates.
Quantitative Data Summary
The following tables summarize the in vitro knockdown efficiency of GalNAc-L96 conjugated siRNAs and ASOs in various hepatocyte models.
Table 1: In Vitro Knockdown Efficiency of GalNAc-siRNA Conjugates
| Target Gene | Cell Type | GalNAc Conjugate Type | IC50 | % Target Reduction (Concentration) | Reference |
| ApoB | Primary Mouse Hepatocytes | Tri-antennary | 1 nM | Not Reported | |
| ApoB | Primary Mouse Hepatocytes | Bi-antennary | 80 nM | Not Reported | |
| TTR | Primary Mouse Hepatocytes | Tri-antennary (Positive Control) | ~0.01 nM | ~80% (at 0.1 nM) | |
| TTR | Primary Mouse Hepatocytes | Single GalNAc unit (various positions) | >10 nM | <20% (at 10 nM) | |
| ANGPTL3 | Not specified (in vivo data implies hepatocyte activity) | Tri-antennary (L96) | Not Reported | 60.7% (at 1 mg/kg) |
Table 2: In Vitro Knockdown Efficiency of GalNAc-ASO Conjugates
| Target Gene | Cell Type | GalNAc Conjugate Type | IC50 | % Target Reduction (Concentration) | Reference |
| MALAT1 | HepG2 (2D culture, Day 7) | Tri-antennary | ~1 µM | ~80% (at 10 µM) | |
| MALAT1 | HepG2 (2D culture, Day 7) | Unconjugated | ~10 µM | ~70% (at 10 µM) | |
| ApoCIII | Primary Mouse Hepatocytes | Tri-antennary | ~250 nM | Not Reported | |
| SRB1 | Not specified (in vivo data implies hepatocyte activity) | Tri-antennary | ED50 = ~2.3 mg/kg | Not Reported | |
| SRB1 | Not specified (in vivo data implies hepatocyte activity) | Unconjugated | ED50 = 18.3 mg/kg | Not Reported |
Experimental Protocols
Protocol 1: In Vitro Transfection of Primary Hepatocytes with GalNAc-L96 Conjugates ("Free Uptake")
This protocol describes the delivery of GalNAc-L96 conjugated siRNAs or ASOs to primary hepatocytes without the use of traditional transfection reagents.
Materials:
-
Primary hepatocytes (mouse or human)
-
Collagen-coated cell culture plates
-
Hepatocyte plating medium (e.g., Williams' E Medium with supplements)
-
Hepatocyte maintenance medium
-
GalNAc-L96 conjugated siRNA or ASO
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction and qRT-PCR analysis
Procedure:
-
Cell Plating:
-
Isolate primary hepatocytes using a standard collagenase perfusion method.
-
Plate the hepatocytes on collagen-coated plates at a density of 12,000 to 70,000 cells per well of a 96-well plate.
-
Allow the cells to attach for 4-24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Preparation of GalNAc-L96 Conjugate:
-
Dilute the GalNAc-L96 conjugated siRNA or ASO to the desired final concentration in hepatocyte maintenance medium. A typical concentration range for initial experiments is 0.001 nM to 10 nM for siRNAs and 100 nM to 10 µM for ASOs.
-
-
Transfection:
-
Carefully remove the plating medium from the attached hepatocytes.
-
Add the medium containing the diluted GalNAc-L96 conjugate to the cells.
-
Incubate for 24 to 72 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically for each target and cell type.
-
-
Post-Transfection Analysis:
-
After the incubation period, wash the cells once with PBS.
-
Lyse the cells and extract total RNA using a preferred method.
-
Perform qRT-PCR to quantify the expression level of the target mRNA relative to a housekeeping gene.
-
References
- 1. Enhanced Potency of GalNAc-Conjugated Antisense Oligonucleotides in Hepatocellular Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of GalNAc-L96 siRNA in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo delivery of N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA), with a specific focus on the commonly used L96 linker, in mouse models. These guidelines are intended to assist researchers in the design and execution of experiments for liver-specific gene silencing.
Introduction
GalNAc-siRNA conjugates represent a significant advancement in RNA interference (RNAi) therapeutics, enabling potent and specific gene silencing in hepatocytes.[1][2][3] The technology leverages the high-affinity interaction between the GalNAc ligand and the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[4][5] This interaction facilitates rapid endocytosis of the siRNA conjugate, leading to the degradation of the target messenger RNA (mRNA) within the liver cells. The L96 linker is a well-established triantennary GalNAc ligand used in numerous preclinical studies. This document outlines the mechanism of action, experimental protocols, and expected outcomes for the in vivo delivery of GalNAc-L96 siRNA in mice.
Mechanism of Action: GalNAc-siRNA Uptake and Gene Silencing
The process of GalNAc-L96 siRNA-mediated gene silencing in hepatocytes involves several key steps, as illustrated in the signaling pathway diagram below.
Upon subcutaneous administration, the GalNAc-L96 siRNA conjugate enters circulation and specifically binds to the ASGPR on hepatocytes. This binding event triggers receptor-mediated endocytosis, internalizing the conjugate into an endosome. Following endosomal escape, the siRNA is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the target mRNA, leading to its cleavage and subsequent degradation, resulting in potent and durable gene silencing.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of various GalNAc-siRNA conjugates from preclinical studies in mice.
Table 1: In Vivo Efficacy of GalNAc-siRNA Conjugates Targeting Angptl3 in C57BL/6J Mice
| Conjugate | Linkage | Dose (mg/kg) | Time Point | Serum ANGPTL3 Reduction (%) | Reference |
| 123M (L96-like) | - | 3 | Day 14 | 60.7 | |
| 148M | Phosphodiester | 3 | Day 14 | 83.0 | |
| 149M | Phosphorothioate | 3 | Day 14 | 83.7 |
Table 2: Dose-Dependent Efficacy of a GalNAc-siRNA Targeting Factor 12 (F12) in C57BL/6 Mice
| Dosing Regimen | Total Dose (mg/kg) | F12 Protein Reduction (%) | Reference |
| Single Dose | 3 | ~40 | |
| Single Dose | 10 | ~60 | |
| 3 Doses | 3 (1 mg/kg x 3) | ~55 | |
| 3 Doses | 9 (3 mg/kg x 3) | ~75 |
Table 3: Biodistribution of a GalNAc-siRNA Conjugate (GNX107) in Mice 24h Post-Dosing
| Tissue | Concentration (ng/g) | Liver/Kidney Ratio | Reference |
| Liver | 15,300 | >50-fold | |
| Kidney | <300 |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo study in mice to evaluate the efficacy of a GalNAc-L96 siRNA conjugate.
Experimental Workflow
Materials
-
GalNAc-L96 siRNA conjugate targeting the gene of interest
-
Control (e.g., PBS or a non-targeting GalNAc-siRNA)
-
Wild-type C57BL/6J mice (male, 7-9 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes (or equivalent for subcutaneous injection)
-
Blood collection tubes (e.g., EDTA-coated)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
ELISA kit for the target protein
-
qRT-PCR reagents for mRNA analysis (optional)
Procedure
-
Animal Acclimatization:
-
House male C57BL/6J mice (7-9 weeks old) under standard laboratory conditions for at least one week prior to the experiment.
-
Provide ad libitum access to a standard irradiated diet and water.
-
-
Preparation of Dosing Solutions:
-
Reconstitute the GalNAc-L96 siRNA conjugate and control siRNA in sterile PBS to the desired concentrations (e.g., for doses of 0.3, 1, and 3 mg/kg).
-
Ensure the final injection volume is appropriate for subcutaneous administration in mice (e.g., 5 mL/kg).
-
-
Administration of siRNA:
-
Administer a single subcutaneous (s.c.) injection of the GalNAc-L96 siRNA conjugate or control to each mouse.
-
-
Sample Collection:
-
Collect blood samples via retro-orbital bleeding under anesthesia at specified time points (e.g., baseline before dosing, and at various days post-injection, such as day 14).
-
For tissue analysis, euthanize mice at the end of the study and harvest the liver.
-
-
Sample Processing:
-
Serum: Prepare serum by centrifuging the collected blood at 2,500 x g for 10 minutes at 4°C. Store the serum at -80°C until analysis.
-
Liver Tissue (Optional): Snap-freeze liver tissue in liquid nitrogen and store at -80°C for subsequent RNA extraction.
-
-
Analysis:
-
Protein Quantification: Determine the concentration of the target protein in the serum samples using a commercially available ELISA kit, following the manufacturer's instructions.
-
mRNA Quantification (Optional): Extract total RNA from the liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.
-
-
Data Analysis:
-
Calculate the percentage reduction in serum protein or liver mRNA levels for each treatment group relative to the control group.
-
Perform statistical analysis to determine the significance of the observed gene silencing.
-
Logical Relationship of Key Factors for Successful Delivery
The successful in vivo delivery and efficacy of GalNAc-L96 siRNA are dependent on the interplay of several critical factors. The triantennary structure of the GalNAc ligand is crucial for high-affinity binding to the ASGPR. The high expression level of ASGPR on hepatocytes ensures efficient and specific uptake into the target cells. Furthermore, chemical modifications to the siRNA backbone are essential to enhance its stability against nuclease degradation in the bloodstream and within the cell, thereby ensuring it reaches the RISC intact.
Conclusion
The in vivo delivery of GalNAc-L96 siRNA in mice is a robust and reproducible method for achieving potent and durable gene silencing in the liver. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this technology in their preclinical studies. Adherence to these guidelines will facilitate the successful evaluation of novel RNAi therapeutics for a wide range of liver-targeted diseases.
References
- 1. GalNac-siRNA conjugate delivery technology promotes the treatment of typical chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 3. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fcad.com [fcad.com]
Application Notes and Protocols for Formulating GalNAc-L96 Free Base
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of GalNAc-L96 free base for various experimental applications. GalNAc-L96 is a triantennary N-acetylgalactosamine (GalNAc) ligand that targets the asialoglycoprotein receptor (ASGPR), facilitating the targeted delivery of oligonucleotides to hepatocytes.[1][2][3] Proper formulation is critical for ensuring the stability, solubility, and efficacy of GalNAc-L96 and its conjugates in both in vitro and in vivo studies.
Physicochemical Properties and Storage
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective formulation.
| Property | Value | References |
| Molecular Formula | C121H179N11O45 | [][5] |
| Molecular Weight | 2507.76 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Storage | Store at -20°C, sealed, away from moisture. | |
| Stability | ≥ 4 years at -20°C |
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock solutions and final formulations. It is important to use high-purity, anhydrous solvents to maximize solubility and prevent degradation.
| Solvent | Solubility | Notes | References |
| DMSO | 125 mg/mL (47.91 mM) | Ultrasonic assistance may be required. Use freshly opened DMSO as it is hygroscopic. | |
| Sparingly soluble (1-10 mg/ml) | |||
| Ethanol | Sparingly soluble (1-10 mg/ml) | ||
| PBS (pH 7.2) | Sparingly soluble (1-10 mg/ml) | Prepare fresh; do not store aqueous solutions for more than one day. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for long-term storage and subsequent dilution into aqueous buffers for experiments.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Ultrasonic bath
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile conical tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 125 mg/mL).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Table of Stock Solution Volumes:
| Target Concentration | Mass of GalNAc-L96 | Volume of DMSO |
| 1 mM | 1 mg | 0.3833 mL |
| 1 mM | 5 mg | 1.9165 mL |
| 1 mM | 10 mg | 3.8330 mL |
Data derived from MedChemExpress.
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Experiments
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer, such as PBS, for use in cell culture experiments.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw the DMSO stock solution at room temperature.
-
Dilution:
-
Perform serial dilutions of the stock solution in sterile PBS to achieve the desired final concentration for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1%).
-
-
Mixing: Gently vortex the diluted solution to ensure homogeneity.
-
Application: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for more than one day.
Visualizations
Signaling Pathway: Targeted Delivery via ASGPR
The following diagram illustrates the mechanism of liver-targeted delivery of GalNAc-L96 conjugated therapeutics.
Caption: Mechanism of GalNAc-L96 mediated drug delivery to hepatocytes.
Experimental Workflow: Formulation Preparation
This workflow outlines the key steps for preparing this compound formulations for experimental use.
Caption: Workflow for preparing this compound solutions.
Applications and Advantages
GalNAc-L96 is primarily utilized for the synthesis of conjugates with oligonucleotides, such as siRNA and antisense oligonucleotides (ASOs), to achieve precise liver-targeted delivery.
-
Precise Liver Targeting: The high expression of ASGPR on hepatocytes allows for the specific uptake of GalNAc-L96 conjugates into these cells.
-
Enhanced Bioavailability of siRNA/ASO: Compared to traditional delivery methods like lipid nanoparticles, GalNAc conjugation leads to more efficient and safer RNA interference therapy.
-
Reduced Systemic Toxicity: The high specificity of this delivery mechanism minimizes off-target effects and reduces immunogenicity.
-
Improved Pharmacokinetics: The structure of GalNAc-L96 enhances its affinity for ASGPR, leading to increased uptake by hepatic cells and a prolonged in vivo half-life.
These protocols and notes are intended to serve as a guide. Researchers should optimize these methods based on their specific experimental needs and the nature of the GalNAc-L96 conjugate being used. Always refer to the manufacturer's certificate of analysis for batch-specific information.
References
Application Notes and Protocols: GalNAc-L96 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
GalNAc-L96 is a high-affinity, triantennary N-acetylgalactosamine (GalNAc) ligand designed for targeted delivery of therapeutics to hepatocytes.[1][2][3][4] By acting as a specific ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells, GalNAc-L96 facilitates efficient receptor-mediated endocytosis of conjugated payloads, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs).[5] This targeted delivery mechanism enhances the therapeutic efficacy of conjugated molecules in the liver while minimizing systemic toxicity and off-target effects. The free base form of GalNAc-L96 offers chemical versatility for conjugation to a wide array of therapeutic molecules.
This document provides detailed information on the solubility and stability of GalNAc-L96 free base, along with protocols for its handling, storage, and use in experimental settings.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂₁H₁₇₉N₁₁O₄₅ | |
| Molecular Weight | 2507.76 g/mol | |
| Appearance | Solid |
Solubility Data
This compound exhibits limited solubility in aqueous solutions and is sparingly soluble in some organic solvents. It is crucial to select an appropriate solvent for stock solution preparation to ensure complete dissolution and avoid precipitation upon dilution into aqueous buffers.
| Solvent | Solubility | Recommendations | Source |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. | |
| Ethanol | Sparingly Soluble (1-10 mg/mL) | Can be used for stock solutions, but solubility is limited. | |
| PBS (pH 7.2) | Sparingly Soluble (1-10 mg/mL) | Direct dissolution is possible for organic solvent-free solutions, but solubility is limited. |
Stability Profile
Proper storage and handling are critical to maintain the integrity of this compound. The compound is stable for years when stored correctly in its solid form. Aqueous solutions, however, are not recommended for long-term storage.
| Form | Storage Condition | Duration | Recommendations | Source |
| Solid | -20°C, sealed, away from moisture and light. | ≥ 4 years | This is the recommended condition for long-term storage. | |
| 0-4°C, dry and dark. | Short-term (days to weeks) | Suitable for temporary storage. | ||
| Aqueous Solution | 4°C | Not recommended for more than one day | Prepare fresh or store frozen for very short periods. | |
| Stock Solution in Organic Solvent (e.g., DMSO) | -20°C, sealed, away from moisture. | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| -80°C, sealed, away from moisture. | 6 months | Recommended for longer-term storage of stock solutions. |
Signaling Pathway and Mechanism of Action
GalNAc-L96 conjugated molecules are internalized by hepatocytes via ASGPR-mediated endocytosis. The trivalent structure of GalNAc-L96 ensures high-affinity binding to the receptor. The process is illustrated below.
Caption: ASGPR-mediated endocytosis of a GalNAc-L96 conjugate.
Pathway Description:
-
Binding: The trivalent GalNAc-L96 ligand binds with high affinity to the ASGPR on the hepatocyte surface.
-
Internalization: The ligand-receptor complex is rapidly internalized via clathrin-mediated endocytosis.
-
Endosomal Trafficking: The complex is trafficked to an early endosome. The acidic environment of the endosome causes a conformational change in the ASGPR, leading to the release of the GalNAc-L96 conjugate.
-
Receptor Recycling: The ASGPR is recycled back to the cell surface for further rounds of ligand binding and internalization.
-
Endosomal Escape and Action: A small fraction of the released conjugate escapes the endosome and enters the cytoplasm. Once in the cytoplasm, the therapeutic payload (e.g., siRNA) can engage with its target machinery (e.g., the RNA-induced silencing complex, RISC) to exert its biological effect. The majority of the conjugate that does not escape is eventually trafficked to lysosomes for degradation.
Experimental Protocols
The following protocols are provided as a guide for the handling and use of this compound.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution. Adjust the amounts as needed for your desired concentration.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh 1 mg of this compound.
-
Solvent Addition: Add 100 µL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, nuclease-free tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Kinetic Solubility Assessment in PBS
This protocol provides a method to determine the kinetic solubility of this compound in PBS by diluting a DMSO stock solution.
Caption: Workflow for kinetic solubility determination.
Materials:
-
GalNAc-L96 stock solution in DMSO (e.g., 10 mg/mL from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
96-well microplate or microcentrifuge tubes
-
Plate shaker or rotator
-
Syringe filters (e.g., 0.45 µm) or filter plates
-
HPLC-UV or other suitable analytical instrument
Procedure:
-
Preparation: Add 198 µL of PBS (pH 7.2) to the wells of a microplate or to microcentrifuge tubes.
-
Dilution: Add 2 µL of the 10 mg/mL GalNAc-L96 DMSO stock solution to the PBS. This results in a final concentration of 100 µg/mL with 1% DMSO. Prepare a vehicle control with 2 µL of DMSO in 198 µL of PBS.
-
Equilibration: Seal the plate or tubes and place on a shaker. Equilibrate for 1-2 hours at room temperature to allow the solution to reach equilibrium.
-
Precipitate Removal: Filter the solutions through a 0.45 µm filter to remove any precipitated compound.
-
Quantification: Analyze the concentration of GalNAc-L96 in the clear filtrate using a validated analytical method, such as HPLC-UV. Compare the measured concentration to a standard curve prepared in a mixture of PBS and DMSO that matches the final composition of the samples.
-
Calculation: The measured concentration in the filtrate represents the kinetic solubility of GalNAc-L96 under these conditions.
Protocol 3: Assessment of Stability in Aqueous Solution
This protocol outlines a method to evaluate the stability of GalNAc-L96 in an aqueous buffer over time.
Materials:
-
GalNAc-L96 stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Incubator or water bath set to the desired temperature (e.g., 4°C, 37°C)
-
HPLC-MS or other stability-indicating analytical method
Procedure:
-
Sample Preparation: Prepare a solution of GalNAc-L96 in the aqueous buffer at the desired final concentration by diluting the DMSO stock. Ensure the final DMSO concentration is low (e.g., <1%) and does not cause precipitation.
-
Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot of the solution and analyze it using a stability-indicating method like HPLC-MS to determine the initial concentration and purity. This serves as the baseline.
-
Incubation: Store the remaining solution at the desired temperature(s).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots from the incubated solution.
-
Analysis: Analyze each aliquot using the same HPLC-MS method to determine the concentration of intact GalNAc-L96 and to identify any potential degradation products.
-
Data Evaluation: Compare the concentration of GalNAc-L96 at each time point to the T=0 concentration to determine the percentage of compound remaining. This will provide a profile of the compound's stability under the tested conditions.
Disclaimer: This document is intended for research use only. The information provided is based on currently available data and should be used as a guide. Researchers should always perform their own validation experiments.
References
- 1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fcad.com [fcad.com]
- 4. GalNAc-L96 - Immunomart [immunomart.com]
- 5. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
Application Notes and Protocols for Liver-Specific Drug Delivery Using GalNAc-L96
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylgalactosamine (GalNAc) has emerged as a highly effective targeting ligand for the development of liver-specific therapeutics, particularly for oligonucleotide-based drugs like small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). The triantennary GalNAc ligand, L96, demonstrates high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This specific interaction facilitates rapid and efficient receptor-mediated endocytosis of GalNAc-conjugated payloads into liver cells, leading to enhanced therapeutic efficacy and a favorable safety profile by minimizing off-target effects.[1][2][3][4]
These application notes provide a comprehensive overview and detailed protocols for the synthesis, conjugation, and evaluation of GalNAc-L96-conjugated therapeutics.
Mechanism of Action: ASGPR-Mediated Endocytosis
The liver-specific targeting of GalNAc-L96 conjugates is achieved through the asialoglycoprotein receptor (ASGPR), a C-type lectin receptor highly expressed on hepatocytes.[1] The trivalent presentation of GalNAc residues in the L96 ligand results in a high-avidity interaction with the ASGPR, leading to the internalization of the conjugate via clathrin-mediated endocytosis.
Following internalization, the GalNAc-L96 conjugate traffics through the endosomal pathway. The acidic environment of the endosome facilitates the dissociation of the conjugate from the ASGPR, which is then recycled back to the cell surface. A small but therapeutically effective fraction of the oligonucleotide payload escapes the endosome and enters the cytoplasm to engage with its target messenger RNA (mRNA), leading to gene silencing.
Quantitative Data Summary
The following tables summarize key quantitative data for GalNAc-L96 conjugated oligonucleotides from various preclinical studies.
Table 1: Binding Affinity and In Vitro Efficacy
| Conjugate | Receptor/Cell Line | Binding Affinity (Ki/Kd) | In Vitro Efficacy (IC50) | Reference |
| GalNAc-L96 siRNA (R1 sense-L96) | ASGPR | 8.8 nM (Ki) | Not Reported | |
| GalNAc-L96 oligonucleotide (H12) | ASGPR | 10.4 nM (Ki) | Not Reported | |
| Triantennary GalNAc Scaffolds (T6/L96) | ASGPR | 3-5 nM (Kd) | Not Reported | |
| Monoantennary GalNAc Ligand | ASGPR | 180-250 nM (Kd) | Not Reported |
Table 2: In Vivo Efficacy (Target Protein Reduction in Mice)
| Target Gene | GalNAc-siRNA Conjugate Dose | Time Point | Protein Reduction (%) | Reference |
| TTR | 0.2 mg/kg | Post-dose | ~20% | |
| TTR | 1 mg/kg | Post-dose | ~50% | |
| TTR | 5 mg/kg | Post-dose | ~80% | |
| TTR | 2.5 mg/kg | 7 weeks | Maintained activity | |
| ApoB | 25 mg/kg | Not specified | Significant reduction | |
| F12 | 3 x 1 mg/kg (oral) | Not specified | Better than 1x3mg/kg | |
| F12 | 1 x 10 mg/kg (oral) | Not specified | Less than 3x3mg/kg |
Table 3: Pharmacokinetic Parameters of GalNAc-Conjugated Oligonucleotides
| Species | Dose Range (mg/kg) | Tmax (hours) | Plasma Half-life (t1/2) | Clearance | Reference |
| Mouse | Not specified | 0.25 - 1 | Not specified | Rapid plasma clearance | |
| Monkey | 1 - 40 | 1 - 4 | 4 weeks (terminal) | Rapid plasma clearance | |
| Human | 0.1 - 12.5 | 0.5 - 5 | Weeks (terminal) | Rapid distribution from plasma to tissue |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of GalNAc-L96-siRNA Conjugates
This protocol outlines the automated solid-phase synthesis of an siRNA sense strand with a 3'-GalNAc-L96 modification using phosphoramidite chemistry.
Materials:
-
DNA/RNA synthesizer
-
GalNAc-L96 CPG solid support
-
RNA phosphoramidites (A, C, G, U) with standard protecting groups
-
Activator solution (e.g., 0.25 M DCI in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Ammonia/methylamine (AMA) solution
-
Anhydrous acetonitrile
-
Triethylammonium acetate (TEAA) buffer for HPLC
-
Acetonitrile for HPLC
Procedure:
-
Synthesizer Setup: Load the GalNAc-L96 CPG solid support into the synthesis column. Install the required RNA phosphoramidites and synthesis reagents on the synthesizer.
-
Automated Synthesis: Program the synthesizer with the desired siRNA sense strand sequence. The synthesis cycle for each nucleotide addition consists of the following steps: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group. b. Coupling: Addition of the next RNA phosphoramidite in the presence of an activator. c. Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. d. Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
Cleavage and Deprotection: a. After the final synthesis cycle, transfer the CPG support to a vial. b. Add AMA solution and incubate at 65°C for 15-20 minutes to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups. c. Cool the solution and evaporate the AMA.
-
Purification: a. Resuspend the crude oligonucleotide in water. b. Purify the GalNAc-siRNA sense strand by reversed-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography (IEX). c. Collect the fractions containing the full-length product.
-
Desalting and Quantification: a. Desalt the purified oligonucleotide using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography). b. Quantify the oligonucleotide concentration by measuring the absorbance at 260 nm.
-
Characterization: Confirm the identity and purity of the GalNAc-siRNA sense strand by liquid chromatography-mass spectrometry (LC-MS).
-
Annealing: a. Combine the purified GalNAc-siRNA sense strand with an equimolar amount of the complementary antisense strand in an annealing buffer (e.g., PBS). b. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the siRNA duplex.
-
Storage: Store the final GalNAc-siRNA duplex at -20°C or -80°C.
Protocol 2: In Vitro Hepatocyte Uptake Assay
This protocol describes a method to assess the uptake of fluorescently labeled GalNAc-L96-siRNA conjugates in a hepatocyte cell line (e.g., HepG2 or primary hepatocytes) using confocal microscopy.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Fluorescently labeled GalNAc-L96-siRNA (e.g., with Cy3 or Alexa Fluor 647)
-
Control siRNA (unconjugated or mismatched sequence)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear staining
-
Paraformaldehyde (PFA) for cell fixation
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed HepG2 cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Treatment: a. On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS. b. Add fresh, serum-free medium containing the fluorescently labeled GalNAc-L96-siRNA at the desired concentration (e.g., 100 nM). Include a control with an unconjugated fluorescent siRNA. c. Incubate the cells at 37°C for the desired time points (e.g., 1, 4, 24 hours).
-
Cell Fixation and Staining: a. After incubation, remove the treatment medium and wash the cells three times with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Stain the cell nuclei with Hoechst 33342 or DAPI for 10 minutes at room temperature. e. Wash the cells three times with PBS.
-
Imaging: a. Add a drop of mounting medium to the cells and cover with a coverslip. b. Image the cells using a confocal microscope with appropriate laser lines and filters for the fluorescent label and the nuclear stain. c. Acquire Z-stack images to visualize the intracellular localization of the siRNA.
-
Image Analysis: Analyze the images to quantify the intracellular fluorescence intensity and assess the subcellular distribution of the GalNAc-L96-siRNA.
Protocol 3: In Vivo Efficacy Study in Mice
This protocol provides a general framework for evaluating the in vivo gene silencing efficacy of a GalNAc-L96-siRNA conjugate in a mouse model.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
GalNAc-L96-siRNA targeting the gene of interest
-
Control siRNA (e.g., saline or a non-targeting siRNA)
-
Sterile saline for injection
-
Syringes and needles for subcutaneous injection
-
Equipment for blood collection (e.g., micro-hematocrit tubes)
-
Tubes for tissue collection and storage
-
Reagents and equipment for protein quantification (e.g., ELISA kit)
-
Reagents and equipment for RNA extraction and RT-qPCR
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the start of the study.
-
Dosing: a. Prepare the dosing solutions of GalNAc-L96-siRNA and control siRNA in sterile saline at the desired concentrations. b. Administer a single subcutaneous injection of the dosing solution to each mouse. Dose volumes are typically 10 µL/g of body weight.
-
Sample Collection: a. At predetermined time points after dosing (e.g., day 7, 14, 21, and 28), collect blood samples via a suitable method (e.g., retro-orbital bleed or tail vein). b. Process the blood to obtain serum or plasma and store at -80°C until analysis. c. At the end of the study, euthanize the mice and harvest the liver tissue. Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Tissue Homogenization: a. Weigh a piece of frozen liver tissue (e.g., 50-100 mg). b. Add an appropriate volume of lysis buffer. c. Homogenize the tissue using a bead beater or rotor-stator homogenizer. d. Centrifuge the homogenate to pellet cellular debris and collect the supernatant for analysis.
-
Analysis: a. Protein Quantification: Measure the concentration of the target protein in the serum or plasma samples using an ELISA or other appropriate method. b. mRNA Quantification: Extract total RNA from the liver tissue homogenates. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to determine the relative expression levels of the target mRNA, normalized to a housekeeping gene.
-
Data Analysis: a. Calculate the percentage of target protein and mRNA reduction for the treatment group compared to the control group at each time point. b. Analyze the dose-response relationship if multiple doses were tested.
Conclusion
GalNAc-L96 is a powerful tool for achieving liver-specific delivery of oligonucleotide therapeutics. The high affinity of this trivalent ligand for the ASGPR on hepatocytes enables efficient and targeted uptake, leading to potent gene silencing in the liver. The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and evaluate their own GalNAc-L96-conjugated drug candidates for the treatment of various liver-associated diseases.
References
- 1. Visualization of self-delivering hydrophobically modified siRNA cellular internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for GalNAc-L96 in RNAi Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction to GalNAc-L96 in RNAi Therapeutics
The targeted delivery of small interfering RNA (siRNA) to specific cell types is a critical challenge in the development of RNA interference (RNAi) therapeutics. The conjugation of siRNA to N-acetylgalactosamine (GalNAc) has emerged as a highly effective strategy for targeted delivery to hepatocytes. GalNAc is a ligand for the asialoglycoprotein receptor (ASGPR), which is highly and almost exclusively expressed on the surface of hepatocytes. This interaction facilitates rapid and efficient receptor-mediated endocytosis of the GalNAc-siRNA conjugate, leading to potent and durable gene silencing in the liver.
GalNAc-L96 is a trivalent GalNAc ligand that has been widely used in the development of GalNAc-siRNA conjugates. Its triantennary structure provides high-affinity binding to the ASGPR, significantly enhancing the potency of the siRNA therapeutic. This targeted delivery approach offers several advantages, including:
-
Precise Liver Targeting: Minimizes off-target effects and systemic toxicity.[1]
-
Enhanced Bioavailability: Allows for lower doses of siRNA to achieve therapeutic effects.[1]
-
Improved Stability and Pharmacokinetics: Chemical modifications to the siRNA backbone, in conjunction with GalNAc-mediated delivery, lead to a prolonged duration of action.[1][2]
These application notes provide an overview of the use of GalNAc-L96 in RNAi therapeutics, including detailed experimental protocols, quantitative data from preclinical studies, and visualizations of key pathways and workflows.
Signaling Pathway and Experimental Workflow
ASGPR-Mediated Endocytosis and RNAi Pathway
The journey of a GalNAc-L96-siRNA conjugate from extracellular space to target mRNA silencing involves a series of well-orchestrated molecular events.
General Experimental Workflow for Evaluation of GalNAc-L96-siRNA Conjugates
A typical workflow for the development and evaluation of GalNAc-L96-siRNA conjugates involves several key stages, from synthesis to in vivo efficacy testing.
Quantitative Data
In Vitro Potency of GalNAc-siRNA Conjugates
The half-maximal inhibitory concentration (IC50) is a key measure of the in vitro potency of GalNAc-siRNA conjugates.
| Cell Line | Target Gene | GalNAc-siRNA Conjugate | IC50 (nM) | Reference |
| Hep3B | HPRT1 | GalNAc-HPRT1 siRNA | 83.4 | [3] |
| Hep3B (RAB18 knockout) | HPRT1 | GalNAc-HPRT1 siRNA | 2.6 - 4.1 | |
| Hep3B | ASGR1 | GalNAc-ASGR1 siRNA | 407.7 | |
| Hep3B (RAB18 knockout) | ASGR1 | GalNAc-ASGR1 siRNA | 41.3 - 58.3 | |
| Primary Mouse Hepatocytes | TTR | siRNA I (β-O-GalNAc) | 0.8 | |
| Primary Mouse Hepatocytes | TTR | siRNA III (β-S-GalNAc) | 0.9 | |
| Primary Mouse Hepatocytes | TTR | siRNA V (β-N-GalNAc) | 1.1 |
In Vivo Efficacy of GalNAc-siRNA Conjugates in Mice
The median effective dose (ED50) is a measure of the in vivo potency of a drug.
| Target Gene | GalNAc-siRNA Conjugate | Mouse Strain | ED50 (mg/kg) | Reference |
| TTR | Parent (D1) | Rat | 0.05 | |
| TTR | GNA-modified (D4) | Rat | 0.075 | |
| TTR | siRNA I (β-O-GalNAc) | C57BL/6 | ~1 | |
| AT | siAT-2 (ESC) | C57BL/6 | ≤1 |
Pharmacokinetic Parameters of GalNAc-siRNA Conjugates in Preclinical Species
Pharmacokinetic (PK) parameters describe the absorption, distribution, metabolism, and excretion of a drug.
Rat Plasma PK Parameters (Subcutaneous Administration)
| siRNA Conjugate | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Reference |
| siRNA19 | 10 | 1200 | 1.0 | 3000 | |
| siRNA20 | 10 | 1400 | 0.5 | 3000 |
Monkey Plasma PK Parameters (Subcutaneous Administration)
| siRNA Conjugate | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Reference |
| siRNA19 | 3 | 1100 | 2.0 | 4400 | |
| siRNA20 | 3 | 1200 | 2.0 | 4800 | |
| siRNA-3 | 3 | 31.2 | 0.25-1 | 30.1 | |
| siRNA-3 | 10 | 120.0 | 0.25-1 | 174.0 | |
| siRNA-4 | 3 | - | 0.25-0.5 | - |
Biodistribution of GalNAc-siRNA in Mice (24h post-injection)
| Tissue | % of Injected Dose | Reference |
| Liver | >50 | |
| Kidney | <1 |
Experimental Protocols
Protocol 1: Synthesis of GalNAc-L96-siRNA Conjugates via Solid-Phase Synthesis
This protocol outlines the general steps for synthesizing a GalNAc-L96-siRNA conjugate using phosphoramidite chemistry on a solid support.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support
-
Standard and modified RNA/DNA phosphoramidites
-
GalNAc-L96 phosphoramidite
-
Activator (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing agent (e.g., iodine solution)
-
Capping reagents
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., aqueous ammonia/ethanol)
-
Purification system (e.g., HPLC)
Procedure:
-
Solid Support Preparation: Start with a CPG solid support functionalized with the initial nucleoside of the siRNA sense strand.
-
Automated Solid-Phase Synthesis: a. Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. b. Coupling: Add the next phosphoramidite monomer along with an activator to couple it to the free 5'-hydroxyl group. c. Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester. e. Repeat: Repeat steps a-d for each subsequent nucleotide in the siRNA sequence.
-
GalNAc-L96 Conjugation: In the final coupling cycle for the sense strand, use the GalNAc-L96 phosphoramidite to attach the targeting ligand to the 5' end of the oligonucleotide.
-
Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the CPG support and remove all protecting groups from the nucleobases and phosphate backbone using a cleavage and deprotection solution.
-
Purification: Purify the crude GalNAc-siRNA conjugate using high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the conjugate using techniques such as liquid chromatography-mass spectrometry (LC-MS) and UV spectroscopy.
-
Annealing: Anneal the purified GalNAc-conjugated sense strand with the complementary antisense strand to form the final siRNA duplex.
Protocol 2: In Vitro Gene Silencing Assay in Primary Hepatocytes
This protocol describes how to assess the potency of a GalNAc-L96-siRNA conjugate by measuring target mRNA knockdown in primary hepatocytes.
Materials:
-
Primary hepatocytes (e.g., mouse, rat, or human)
-
Hepatocyte culture medium
-
GalNAc-L96-siRNA conjugate
-
Control siRNA (non-targeting)
-
Multi-well cell culture plates
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) machine and reagents (e.g., TaqMan probes)
Procedure:
-
Cell Seeding: Plate primary hepatocytes in multi-well plates at a desired density and allow them to attach overnight.
-
siRNA Treatment: Prepare a serial dilution of the GalNAc-L96-siRNA conjugate and a control siRNA in hepatocyte culture medium.
-
Incubation: Remove the old medium from the cells and add the siRNA-containing medium. Incubate the cells for 24-72 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis: Perform qPCR using primers and probes specific for the target mRNA and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative expression of the target mRNA in siRNA-treated cells compared to control-treated cells using the delta-delta Ct method. Determine the IC50 value from the dose-response curve.
Protocol 3: In Vivo Efficacy Study in Mice
This protocol outlines a typical in vivo study to evaluate the efficacy and duration of action of a GalNAc-L96-siRNA conjugate in mice.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
GalNAc-L96-siRNA conjugate
-
Saline or PBS for dilution
-
Syringes and needles for subcutaneous injection
-
Anesthesia
-
Surgical tools for tissue collection
-
RNA and protein extraction reagents
Procedure:
-
Acclimatization: Acclimate the mice to the housing conditions for at least one week before the start of the study.
-
Dosing: Prepare the GalNAc-L96-siRNA conjugate in sterile saline or PBS at the desired concentrations. Administer a single subcutaneous injection of the siRNA solution to each mouse. Include a control group that receives a vehicle injection.
-
Sample Collection: At various time points post-injection (e.g., day 7, 14, 21, 28), euthanize a subset of mice.
-
Tissue Harvesting: Collect liver tissue and blood samples. Perfuse the liver with saline before collection to remove residual blood.
-
Sample Processing:
-
Liver: Immediately freeze a portion of the liver in liquid nitrogen for RNA and protein analysis.
-
Blood: Process the blood to obtain serum or plasma and store at -80°C.
-
-
Analysis:
-
mRNA Knockdown: Extract RNA from the liver tissue and perform qPCR to quantify the level of target mRNA knockdown as described in Protocol 2.
-
Protein Reduction: Extract protein from the liver tissue or use serum/plasma to measure the level of the target protein by methods such as ELISA or Western blot.
-
-
Data Analysis: Calculate the percentage of target mRNA and protein reduction at each time point compared to the vehicle-treated control group. Determine the ED50 and duration of the silencing effect.
Conclusion
GalNAc-L96 has proven to be a cornerstone in the development of liver-targeted RNAi therapeutics. Its ability to facilitate highly efficient and specific delivery of siRNAs to hepatocytes has led to the successful development of several clinical-stage and approved drugs. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug developers working in this exciting field. Further optimization of GalNAc linker chemistry and siRNA design continues to enhance the potency and durability of this therapeutic platform, promising new treatments for a wide range of liver-related diseases.
References
Application Notes and Protocols for GalNAc-L96 in Antisense Oligonucleotide Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of antisense oligonucleotides (ASOs) to specific cell types is a critical factor in enhancing their therapeutic efficacy and safety. The conjugation of ASOs with N-acetylgalactosamine (GalNAc) ligands has emerged as a highly successful strategy for targeted delivery to hepatocytes in the liver. GalNAc is a carbohydrate that binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This interaction facilitates rapid and efficient receptor-mediated endocytosis of the GalNAc-ASO conjugate, leading to its accumulation in the liver.
L96 is a widely used triantennary GalNAc ligand that has been optimized for high-affinity binding to ASGPR. The triantennary structure, where three GalNAc moieties are clustered together, significantly enhances the binding affinity compared to mono- or di-antennary ligands. This application note provides a comprehensive overview of the use of GalNAc-L96 in the development of ASO therapies, including detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.
Mechanism of Action: ASGPR-Mediated Endocytosis
The targeted delivery of GalNAc-L96 conjugated ASOs to hepatocytes is a multi-step process initiated by the binding of the GalNAc ligand to the ASGPR on the cell surface. This binding event triggers clathrin-mediated endocytosis, a process where the cell membrane invaginates to form a vesicle, engulfing the receptor-ligand complex.
Once internalized, the vesicle, now an endosome, undergoes acidification. This change in pH facilitates the dissociation of the GalNAc-ASO conjugate from the ASGPR. The receptor is then recycled back to the cell surface, ready to bind to other ligands. The ASO, now free in the endosome, must escape into the cytoplasm to reach its target mRNA. The exact mechanism of endosomal escape is not fully elucidated but is a critical step for the ASO to exert its therapeutic effect. Inside the cytoplasm, the ASO binds to its complementary mRNA sequence, leading to the degradation of the mRNA by RNase H1, thereby inhibiting the translation of the target protein.
Caption: Signaling pathway of ASGPR-mediated endocytosis of GalNAc-ASO.
Quantitative Data Summary
The conjugation of GalNAc-L96 to ASOs significantly enhances their potency and improves their safety profile compared to unconjugated ASOs. The following tables summarize key quantitative data from preclinical and clinical studies.
Preclinical Potency of GalNAc-Conjugated ASOs
| Target Gene | ASO Chemistry | Animal Model | ED50 (mg/kg) - Unconjugated ASO | ED50 (mg/kg) - GalNAc-ASO | Fold Improvement | Reference(s) |
| MyD88 | Gen 2.5 cEt | HCC Mouse Model | ~15 | ~2.5 | ~6 | [1] |
| SR-B1 | 5-10-5 MOE | Mouse | - | - | ~7 | [2] |
| Apo(a) | 2'-MOE | Transgenic Mouse | 6.38 (mRNA) | 0.32 (mRNA) | >20 | [3] |
| Apo(a) | 2'-MOE | Transgenic Mouse | 11.0 (protein) | 0.54 (protein) | >20 | [3] |
ED50: Effective dose required to achieve 50% target reduction. HCC: Hepatocellular Carcinoma; cEt: constrained ethyl; MOE: 2'-O-methoxyethyl.
Clinical Safety and Tolerability of GalNAc-Conjugated ASOs (Phase 1 Studies)
| Adverse Event | Unconjugated 2'MOE ASO Group | GalNAc3-Conjugated 2'MOE ASO Group | Fold Reduction | Reference(s) |
| Injection Site Reactions (%) | 28.6 | 0.9 | ~30 | [4] |
| Flu-like Reactions (%) | 0.7 | 0.0 | - | |
| Subject Discontinuation (%) | 4.2 | 0.0 | - |
Data from an integrated analysis of eight randomized, placebo-controlled, dose-ranging phase 1 studies in 195 healthy volunteers.
Clinical Efficacy of GalNAc-Conjugated ASOs
| Drug (Target) | Disease | Phase | Key Efficacy Endpoint | Result | Reference(s) |
| Eplontersen (TTR) | hATTR Polyneuropathy | 3 | Mean % reduction in serum TTR | 81.2% | |
| Vupanorsen (ANGPTL3) | Hypertriglyceridemia | 2b | Median % change in ANGPTL3 | -83% to -95% | |
| Pelacarsen (LPA) | Cardiovascular Disease | 2 | Mean % change in Lp(a) | -80% |
hATTR: Hereditary Transthyretin Amyloidosis; TTR: Transthyretin; ANGPTL3: Angiopoietin-like 3; Lp(a): Lipoprotein(a).
Experimental Protocols
Synthesis of GalNAc-L96 Conjugated ASOs
The synthesis of GalNAc-L96 conjugated ASOs can be achieved through two primary methods: solid-phase synthesis and solution-phase conjugation.
Caption: Workflow for solid-phase synthesis of GalNAc-ASO.
Protocol for Solid-Phase Synthesis:
-
Solid Support Preparation: Start with a controlled pore glass (CPG) solid support functionalized with the first nucleoside at the 3'-end of the desired ASO sequence.
-
Automated Oligonucleotide Synthesis: Perform automated solid-phase synthesis using standard phosphoramidite chemistry in the 3' to 5' direction. Each cycle consists of:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next phosphoramidite monomer.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation/Thiolation: Conversion of the phosphite triester to a phosphate triester (oxidation) or a phosphorothioate triester (thiolation).
-
-
GalNAc-L96 Conjugation: In the final coupling cycle, use a GalNAc-L96 phosphoramidite building block to attach the ligand to the 5'-end of the ASO.
-
Cleavage and Deprotection: Cleave the ASO from the solid support and remove all protecting groups using a concentrated ammonium hydroxide solution, typically at an elevated temperature (e.g., 55°C) for several hours.
-
Purification: Purify the crude GalNAc-ASO conjugate using techniques such as high-performance liquid chromatography (HPLC) or anion-exchange chromatography.
-
Analysis: Characterize the purified product for identity, purity, and integrity using methods like liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis (CE).
References
- 1. alfachemic.com [alfachemic.com]
- 2. srsandve.org [srsandve.org]
- 3. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GalNAc-L96 Conjugation Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GalNAc-L96 conjugation.
Frequently Asked Questions (FAQs)
Q1: What is GalNAc-L96 and why is it used in oligonucleotide conjugation?
A1: GalNAc-L96 is a triantennary N-acetylgalactosamine (GalNAc) ligand. It is conjugated to small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) to facilitate targeted delivery to hepatocytes (liver cells).[][2] Hepatocytes have a high expression of the asialoglycoprotein receptor (ASGPR), which specifically recognizes and binds to GalNAc.[][2] This targeted delivery enhances the therapeutic efficacy of the oligonucleotide, increases its bioavailability, and reduces systemic toxicity and off-target effects compared to other delivery methods like lipid nanoparticles (LNPs).[]
Q2: What are the recommended storage and handling conditions for GalNAc-L96 and its conjugates?
A2: Proper storage is critical to maintain the stability and integrity of GalNAc-L96 and its conjugates. For long-term storage, it is recommended to store GalNAc-L96 at -20°C, where it can be stable for at least four years. Some suppliers recommend -80°C for stock solutions for up to 6 months. It is important to keep the compound sealed and away from moisture. For conjugated oligonucleotides, the storage buffer is also a critical factor. Using a histidine-sucrose buffer (HSB) has been shown to reduce aggregation and variability in sample responses compared to phosphate-buffered saline (PBS), especially with freeze/thaw cycles.
Q3: What are the main strategies for conjugating GalNAc-L96 to an oligonucleotide?
A3: There are two primary strategies for GalNAc-L96 conjugation: solid-phase and solution-phase synthesis.
-
Solid-Phase Conjugation: This approach involves attaching a GalNAc-L96 phosphoramidite to the support-bound oligonucleotide during synthesis. This method is often more expedient but may result in lower yields and purity if not optimized.
-
Solution-Phase Conjugation: This method involves synthesizing and purifying the oligonucleotide with a reactive handle (e.g., an amine group) first. The GalNAc-L96 ligand, activated as an ester (e.g., PFP ester), is then reacted with the oligonucleotide in a solution. This strategy can be higher yielding and produce material of slightly higher purity but requires more downstream processing steps.
Q4: What analytical techniques are used to characterize GalNAc-L96 conjugates?
A4: A combination of analytical techniques is essential to confirm the identity, purity, and integrity of GalNAc-L96 conjugates. These include:
-
High-Performance Liquid Chromatography (HPLC): Particularly ion-pairing reversed-phase HPLC (IP-RP-HPLC), is used to assess purity and quantify the conjugate and any impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the conjugate and identify impurities.
-
Gel Electrophoresis: Provides a visual assessment of the conjugate's integrity and purity.
-
Nuclear Magnetic Resonance (NMR): Can be used to characterize the structure of the GalNAc ligand and its impurities.
Troubleshooting Guide
This guide addresses common problems encountered during GalNAc-L96 conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Suboptimal Reagent Concentration: Insufficient equivalents of GalNAc-L96 phosphoramidite or activated ester. 2. Inefficient Activation/Coupling: Inadequate activator (e.g., DCI) concentration or short coupling times in solid-phase synthesis. 3. Degraded Reagents: GalNAc-L96 phosphoramidite is sensitive to moisture and oxygen. 4. pH of Reaction Buffer (Solution-Phase): Incorrect pH can affect the reactivity of the amine group on the oligonucleotide. | 1. Increase Equivalents: Gradually increase the equivalents of the GalNAc-L96 reagent. For solid-phase, multiple coupling cycles may be necessary. 2. Optimize Coupling Time: Extend the coupling/recirculation time to allow for complete reaction. 3. Use Fresh Reagents: Ensure GalNAc-L96 reagents are stored properly and use fresh aliquots for each reaction. 4. Optimize Buffer pH: For solution-phase conjugation, perform small-scale trials to determine the optimal pH for the reaction buffer. |
| Presence of Impurities in Final Product | 1. Incomplete Reaction: Unconjugated oligonucleotide remains. 2. Side Reactions: Modification of nucleobases or the phosphodiester backbone. 3. Degradation of GalNAc-L96: Impurities from the starting material can be carried through the synthesis. 4. N-1/N-2 Species: Incomplete oligonucleotide synthesis leading to shorter strands. | 1. Optimize Reaction Conditions: See "Low Conjugation Efficiency" above. 2. Purification: Implement a robust purification strategy, such as IP-RP-HPLC, to separate the desired conjugate from impurities. 3. Quality Control of Starting Materials: Use highly pure GalNAc-L96 and oligonucleotides. Characterize starting materials before conjugation. 4. Optimize Oligonucleotide Synthesis: Ensure high coupling efficiency during oligonucleotide synthesis to minimize n-1 and n-2 species. |
| Poor Yield After Purification | 1. Loss During Purification: The conjugate may be lost during HPLC purification or subsequent processing steps like precipitation. 2. In-process Degradation: The conjugate may be unstable under the purification conditions (e.g., pH, temperature). | 1. Optimize Purification Method: Adjust the HPLC gradient, column chemistry, and fraction collection parameters. For precipitation, ensure optimal conditions for recovery. 2. Assess Stability: Test the stability of the conjugate under various buffer and temperature conditions to identify optimal purification parameters. |
| Variability Between Batches | 1. Inconsistent Reagent Quality: Batch-to-batch variation in GalNAc-L96 or oligonucleotide quality. 2. Manual Processing Errors: Inconsistencies in manual liquid handling and reaction setup. 3. Environmental Factors: Fluctuations in temperature and humidity can affect reagent stability and reaction kinetics. | 1. QC of Starting Materials: Implement stringent quality control for all incoming reagents. 2. Automation and SOPs: Utilize automated liquid handlers where possible and follow detailed Standard Operating Procedures (SOPs) for all manual steps. 3. Controlled Environment: Perform conjugations in a controlled laboratory environment. |
Experimental Protocols
Solution-Phase GalNAc-L96 Conjugation Protocol
This protocol outlines a general procedure for the solution-phase conjugation of an amine-modified oligonucleotide with a PFP-activated GalNAc-L96 ligand.
1. Materials:
-
5'-amine modified oligonucleotide
-
PFP-activated GalNAc-L96
-
Conjugation Buffer (e.g., sodium bicarbonate buffer, pH 8.5-9.0)
-
Organic Solvent (e.g., DMSO)
-
Purification System (IP-RP-HPLC)
2. Procedure:
-
Dissolve the 5'-amine modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.
-
Dissolve the PFP-activated GalNAc-L96 in an organic solvent like DMSO to a final concentration of 50-100 mM.
-
Add the PFP-activated GalNAc-L96 solution to the oligonucleotide solution. A 3-5 fold molar excess of the GalNAc-L96 is a good starting point.
-
Gently mix the reaction and allow it to proceed at room temperature for 2-4 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by IP-RP-HPLC or LC-MS.
-
Once the reaction is complete, purify the GalNAc-L96-oligonucleotide conjugate using IP-RP-HPLC.
-
Desalt the purified conjugate and lyophilize to obtain the final product.
-
Characterize the final product for purity, identity, and integrity using appropriate analytical methods.
Visualizations
References
GalNAc-L96 siRNA Conjugation Efficiency Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize GalNAc-L96 siRNA conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the function of GalNAc-L96 in siRNA drug delivery?
A1: GalNAc-L96 is a triantennary N-acetylgalactosamine ligand that binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells (hepatocytes).[1][][3][4][5] By conjugating siRNA to GalNAc-L96, the siRNA can be specifically and efficiently delivered to the liver, enhancing its therapeutic effect for liver-related diseases. This targeted delivery approach has largely replaced lipid nanoparticle (LNP) delivery for many liver-targeted siRNA therapies.
Q2: To which strand of the siRNA should the GalNAc-L96 ligand be attached?
A2: It is generally preferred to attach the GalNAc-L96 ligand to the 3' end of the sense (passenger) strand of the siRNA duplex. This placement minimizes interference with the guide strand's activity in the RNA-induced silencing complex (RISC) and can reduce off-target effects from the sense strand.
Q3: What are the common chemical modifications used to improve GalNAc-siRNA conjugate stability and potency?
A3: To enhance stability against nucleases and improve pharmacokinetic properties, siRNAs are typically modified. Common modifications include 2'-O-methyl (2'-OMe) and 2'-deoxy-2'-fluoro (2'-F) substitutions on the ribose sugar, and the incorporation of phosphorothioate (PS) linkages at the ends of the strands. Additionally, a 5'-(E)-vinylphosphonate (5'-VP) modification on the antisense strand can protect it from degradation and increase potency by 3- to 10-fold.
Q4: How should the GalNAc-L96 ligand be stored?
A4: The GalNAc-L96 ligand should be stored at -20°C in a sealed container, away from moisture. Under these conditions, it is stable for at least four years. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Aqueous solutions are not recommended for storage for more than one day.
Q5: What is the mechanism of cellular uptake for GalNAc-siRNA conjugates?
A5: GalNAc-siRNA conjugates are internalized into hepatocytes via ASGPR-mediated endocytosis. After binding to the receptor, the complex is engulfed into an endosome. As the endosome acidifies, the conjugate dissociates from the receptor, which is then recycled back to the cell surface. A small fraction of the siRNA (<1%) then escapes the endosome to enter the cytoplasm, where it can engage with the RISC to mediate gene silencing.
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Degraded or Impure GalNAc-L96 Ligand | The GalNAc-L96 ligand is sensitive to oxygen and water. Ensure it has been stored properly at -20°C in a desiccated environment. Purchase high-purity ligand from a reputable supplier and check the certificate of analysis. Consider qualifying the incoming ligand using LC-MS to check for degradants. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, pH, reaction time, and molar ratio of reactants. The optimal conditions will depend on the chosen conjugation chemistry (e.g., click chemistry, thiol-maleimide reaction). |
| siRNA Secondary Structure | Complex secondary structures in the siRNA may hinder the accessibility of the conjugation site. Perform a structural analysis of your siRNA sequence using appropriate software. Consider redesigning the siRNA sequence to minimize secondary structures if necessary. |
| Inefficient Activation of Reactants | For chemistries requiring activation steps (e.g., amine-carboxylic acid reactions), ensure that activating agents are fresh and used in the correct stoichiometry. |
Problem 2: Impurities in the Final Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Unreacted siRNA or GalNAc-L96 | Improve conjugation efficiency using the steps outlined in Problem 1. Optimize the purification protocol (e.g., HPLC gradient, column chemistry) to improve the separation of the conjugate from unreacted starting materials. |
| Presence of n-1 and n-2 siRNA Species | These are common impurities resulting from incomplete oligonucleotide synthesis. Optimize the solid-phase synthesis of the siRNA to maximize the yield of the full-length product. Use high-resolution purification methods like ion-pairing reversed-phase HPLC to separate these closely related species. |
| Loss of GalNAc Moiety | The linkage between the GalNAc ligand and the siRNA can be labile under certain conditions. Avoid harsh deprotection or purification conditions (e.g., extreme pH, high temperatures). Analyze the stability of the conjugate under your experimental conditions. The loss of the GalNAc moiety can be detected by LC-MS analysis. |
| Conjugation of Ligand Impurities | Impurities in the GalNAc-L96 starting material that have a similar structure can be conjugated to the siRNA. It is critical to use a highly pure ligand. Develop robust analytical methods (e.g., LC-MS) to identify and quantify these conjugated impurities. |
Problem 3: Low Biological Activity of the Purified Conjugate
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inefficient Endosomal Escape | While conjugation facilitates uptake into the cell, endosomal escape is a major rate-limiting step, with less than 1% of the siRNA reaching the cytoplasm. The design of the siRNA and linker can influence this process. While difficult to directly troubleshoot, this is a known bottleneck for this technology. |
| Metabolic Instability of siRNA | The siRNA component may be degrading in vivo. Ensure that the siRNA includes appropriate chemical modifications (e.g., 2'-F, 2'-OMe, phosphorothioates) to enhance its metabolic stability. Increased stability provides a larger pool of active siRNA that can be loaded into RISC over time. |
| Off-Target Effects | The siRNA sequence may be causing unintended off-target gene silencing, which can lead to cellular toxicity and mask the desired on-target effect. This is a known cause of hepatotoxicity in rodent models. Analyze the seed region of your siRNA for potential off-target binding. Consider redesigning the siRNA sequence or introducing destabilizing modifications like glycol nucleic acid (GNA) in the seed region to mitigate these effects. |
| Incorrect siRNA Strand Loading into RISC | Ensure the GalNAc ligand is conjugated to the sense strand to favor the loading of the antisense (guide) strand into the RISC. |
| Reduced ASGPR Expression in Animal Model | Certain disease states or experimental models may have reduced ASGPR expression. However, studies have shown that even with a greater than 50% reduction in ASGPR levels, the activity of potent GalNAc-siRNAs is often retained. |
Experimental Protocols & Data
Protocol: Characterization of GalNAc-siRNA Conjugates by LC-MS
-
Objective: To confirm the identity of the final conjugate and identify any impurities.
-
System: Ion-Pairing Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (IP-RPLC-MS).
-
Column: A wide-pore column is recommended for separating the duplex and its impurities, such as a Biozen WidePore C4.
-
Mobile Phase A: Aqueous solution containing an ion-pairing agent (e.g., Hexafluoroisopropanol (HFIP)) and a weak base (e.g., Triethylamine (TEA)).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A linear gradient from low to high Mobile Phase B concentration to elute the oligonucleotides.
-
Temperature: Run the separation at an elevated temperature (e.g., 80 °C) to denature the siRNA duplex and allow for the analysis of individual strands.
-
MS Detection: Use a high-resolution mass spectrometer in negative ion mode to detect the sense and antisense strands. Deconvolute the resulting charge envelope to determine the molecular weight of each species.
Table 1: Example LC-MS Analysis Results
| Species Detected | Expected Mass (Da) | Observed Mass (Da) | Interpretation |
| Antisense Strand | 6845.5 | 6845.7 | Correct antisense strand |
| Sense Strand (Unconjugated) | 6521.2 | 6521.1 | Unreacted sense strand |
| Sense Strand-GalNAc-L96 | 8527.4 | 8527.6 | Successful conjugation |
| Antisense Strand (n-1) | 6535.3 | 6535.5 | Impurity from synthesis |
| Sense Strand-GalNAc-L96 (loss of one GalNAc) | 8324.3 | 8324.4 | Conjugate degradation product |
Visualizations
Caption: Workflow for GalNAc-siRNA synthesis, purification, and analysis.
Caption: Decision tree for troubleshooting low biological activity.
References
troubleshooting low transfection efficiency with GalNAc-siRNA.
Welcome to the technical support center for GalNAc-siRNA technologies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low transfection efficiency and achieve successful gene silencing in their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your GalNAc-siRNA experiments in a question-and-answer format.
Question: Why am I observing low or no target gene knockdown in my in vitro hepatocyte culture after treatment with GalNAc-siRNA?
Answer: Low knockdown efficiency in vitro with GalNAc-siRNA can stem from several factors related to the cells, the siRNA conjugate, or the experimental setup.
-
Low Asialoglycoprotein Receptor (ASGPR) Expression: The uptake of GalNAc-siRNA is critically dependent on ASGPR expression on the hepatocyte surface.[1][2]
-
Troubleshooting Step: Confirm ASGPR expression in your hepatocyte cell line or primary cells using qPCR or western blotting. Freshly isolated primary hepatocytes are known to express ASGPR, but expression levels can decrease in culture over time.[3] If using cell lines like HepG2 or Hep3B, verify their ASGPR expression status, as it can be variable.[4]
-
-
Inefficient Endosomal Escape: A major rate-limiting step for GalNAc-siRNA activity is its escape from the endosome into the cytoplasm.[5] It is estimated that less than 1% of the internalized conjugate successfully escapes the endosome.
-
Troubleshooting Step: While difficult to directly modulate therapeutically, for experimental purposes, you can include a positive control using a standard transfection reagent (e.g., lipid-based) to deliver the same siRNA. This will help determine if the siRNA sequence itself is active. Transfection-mediated delivery bypasses the endosomal escape bottleneck, leading to more rapid (<7 hours) and robust knockdown compared to the slower (7-24 hours) onset of GalNAc-mediated uptake.
-
-
Poor siRNA Conjugate Stability: The siRNA must be sufficiently stable to survive in the nuclease-rich, acidic environment of the endo-lysosomal pathway.
-
Troubleshooting Step: Ensure your GalNAc-siRNA conjugate incorporates chemical modifications to enhance nuclease resistance. Designs like "Enhanced Stabilization Chemistry" (ESC) that include 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), and phosphorothioate (PS) linkages are critical for stability and potency.
-
-
Suboptimal Cell Health or Density: The physiological state of the cells at the time of treatment is crucial.
-
Troubleshooting Step: Ensure cells are healthy, actively dividing, and plated at an optimal density (typically 50-70% confluency for siRNA experiments). Stressed or overly confluent cells may exhibit reduced endocytic activity.
-
Question: My in vivo experiments show poor efficacy despite using a validated GalNAc-siRNA conjugate. What are the potential causes?
Answer: In vivo efficacy depends on successful systemic delivery to the liver and efficient uptake by hepatocytes.
-
Insufficient Metabolic Stability: The conjugate must withstand nucleases present in plasma and tissues to reach the liver intact.
-
Troubleshooting Step: Review the chemical modification pattern of your siRNA. Enhanced stability designs are crucial for in vivo applications to prevent premature degradation. The inclusion of phosphorothioate linkages, particularly at the 5' ends, is known to protect against 5'-exonuclease activity.
-
-
Reduced ASGPR Expression in Disease Models: Certain liver diseases can lead to a reduction in ASGPR expression.
-
Troubleshooting Step: Measure ASGPR mRNA or protein levels in your animal model's liver tissue. However, studies have shown that even with a greater than 50% reduction in ASGPR levels, potent GalNAc-siRNAs can still achieve robust gene silencing at pharmacologically relevant doses (e.g., ≤5 mg/kg). Receptor saturation is typically only observed at very high dose levels.
-
-
Pharmacokinetics and Dosing: The dose may be insufficient to achieve therapeutic concentrations in the liver.
-
Troubleshooting Step: Perform a dose-response study to determine the optimal amount of GalNAc-siRNA. Analyze the concentration of the siRNA in liver tissue post-administration to confirm successful delivery.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of GalNAc-siRNA uptake? A1: GalNAc-siRNA conjugates are taken up by hepatocytes through receptor-mediated endocytosis. The GalNAc ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. Following binding, the complex is internalized into endosomes.
Q2: How do chemical modifications improve GalNAc-siRNA performance? A2: Chemical modifications are essential for two main reasons:
-
Stability: They protect the siRNA from degradation by nucleases in the bloodstream and within the cell's endo-lysosomal compartments.
-
Reduced Off-Target Effects: Modifications can minimize unintended gene silencing, which can otherwise lead to toxicity. Common modifications include 2′-O-methyl and 2′-fluoro substitutions on the ribose sugar and phosphorothioate linkages in the phosphate backbone.
Q3: What are realistic expectations for the timeline of gene knockdown in vitro? A3: Due to the time required for endocytosis and endosomal escape, the onset of knockdown with GalNAc-siRNA is delayed compared to lipid-based transfection. Expect to see significant mRNA reduction between 7 and 24 hours post-treatment. For protein knockdown, the timeline will be longer and depends on the turnover rate of the target protein.
Q4: Can serum in the culture medium interfere with GalNAc-siRNA uptake? A4: While GalNAc-siRNAs do bind to serum proteins, this interaction does not significantly impair their uptake or activity. The high affinity of the GalNAc ligand for the ASGPR allows for efficient, targeted delivery to hepatocytes even in the presence of serum.
Q5: What are the best controls to include in a GalNAc-siRNA experiment? A5: A comprehensive experiment should include several controls:
-
Untreated Control: To establish baseline gene and protein expression.
-
Negative Control siRNA: A non-targeting GalNAc-siRNA to control for non-specific effects of the conjugate and delivery process.
-
Positive Control siRNA: A GalNAc-siRNA targeting a well-characterized housekeeping gene to confirm the activity of the delivery system in your model.
-
Transfection Control (for in vitro studies): The same siRNA sequence delivered via a lipid transfection reagent to verify the intrinsic activity of the siRNA, bypassing the GalNAc/ASGPR pathway.
Data Presentation
Table 1: Comparison of In Vitro Delivery Methods for siRNA in Primary Mouse Hepatocytes
| Feature | GalNAc-siRNA (Free Uptake) | Lipid-Mediated Transfection | Reference |
| Delivery Mechanism | ASGPR-mediated endocytosis | Membrane fusion/disruption | |
| Onset of Knockdown | Delayed (7 - 24 hours) | Rapid (< 7 hours) | |
| Rate-Limiting Step | Endosomal Escape | Cellular Uptake | |
| Serum Compatibility | High | Variable, can inhibit complex formation |
Table 2: Troubleshooting Low Knockdown Efficiency
| Observation | Potential Cause | Recommended Action | Reference |
| Low knockdown in vitro | Low ASGPR expression in cells | Verify ASGPR mRNA/protein levels. Use freshly isolated primary hepatocytes or a validated cell line. | |
| Inefficient endosomal escape | Use a positive control with a transfection reagent to confirm siRNA activity. | ||
| Poor siRNA stability | Ensure siRNA has appropriate chemical modifications (2'-F, 2'-OMe, PS). | ||
| Low efficacy in vivo | Insufficient metabolic stability | Confirm advanced chemical stabilization pattern on the siRNA conjugate. | |
| Reduced ASGPR in disease model | Quantify ASGPR expression in the liver. Perform a dose-escalation study. | ||
| Suboptimal dosing | Conduct a dose-response experiment and measure siRNA levels in liver tissue. |
Experimental Protocols
Protocol 1: Quantification of Target mRNA Knockdown by RT-qPCR
This protocol is used to measure the efficiency of GalNAc-siRNA-mediated gene silencing at the mRNA level.
-
Cell Treatment:
-
Plate hepatocytes at 50-70% confluency.
-
Add GalNAc-siRNA conjugate directly to the culture medium at the desired final concentration (e.g., 10-100 nM).
-
Include all necessary controls (untreated, negative control siRNA).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
RNA Isolation:
-
Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., from an RNA purification kit).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a suitable qPCR master mix, cDNA template, and primers specific for your target gene and a stable housekeeping gene (e.g., GAPDH, TBP).
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the fold change in target gene expression relative to the untreated or negative control samples.
-
Protocol 2: Assessment of Cellular Uptake Using Fluorescently Labeled GalNAc-siRNA
This protocol allows for the visualization and quantification of siRNA uptake.
-
Treatment:
-
Synthesize or obtain a GalNAc-siRNA conjugate labeled with a fluorescent dye (e.g., ATTO 550).
-
Treat hepatocytes with the labeled siRNA as described in Protocol 1.
-
-
Quantification by Flow Cytometry:
-
At desired time points (e.g., 4, 24 hours), wash the cells with PBS to remove non-internalized siRNA.
-
Harvest the cells using trypsin and resuspend in flow cytometry buffer.
-
Analyze the cell population on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. This provides a quantitative measure of siRNA uptake on a per-cell basis.
-
-
Visualization by Fluorescence Microscopy:
-
Plate cells on glass-bottom dishes or chamber slides.
-
After treatment, wash cells with PBS and fix with 4% paraformaldehyde.
-
Stain cell nuclei with DAPI.
-
Image the cells using a fluorescence microscope. This will allow for visualization of siRNA internalization and subcellular localization.
-
Visualizations
Caption: GalNAc-siRNA cellular uptake and mechanism of action pathway.
Caption: Logical workflow for troubleshooting low GalNAc-siRNA efficiency.
Caption: Key factors influencing GalNAc-siRNA transfection efficiency.
References
- 1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery Systems of siRNA Drugs and Their Effects on the Pharmacokinetic Profile - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
Technical Support Center: Mitigating Off-Target Effects of GalNAc-siRNA Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and mitigating off-target effects associated with GalNAc-siRNA conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with GalNAc-siRNA conjugates?
A1: The predominant cause of off-target effects with GalNAc-siRNA conjugates is the unintended silencing of non-target mRNAs through a mechanism resembling that of microRNAs (miRNAs).[1][2][3] This occurs when the "seed region" (nucleotides 2-8) of the siRNA guide strand exhibits partial complementarity to sequences in the 3' untranslated region (3' UTR) of other transcripts, leading to their translational repression or degradation.[1][4] Additionally, the sense (passenger) strand of the siRNA can be inadvertently loaded into the RNA-induced silencing complex (RISC), leading to the silencing of genes with complementarity to the sense strand.
Q2: What are the most effective chemical modifications to reduce off-target effects?
A2: Several chemical modifications have been shown to effectively reduce off-target effects while preserving on-target activity. These modifications often aim to destabilize the interaction between the siRNA seed region and off-target transcripts. Key modifications include:
-
2'-O-methyl (2'-OMe) modification: Particularly at position 2 of the guide strand, this modification has been demonstrated to significantly reduce seed-mediated off-target silencing.
-
Unlocked Nucleic Acid (UNA): Incorporation of UNA, a destabilizing modification, within the seed region can potently reduce off-target effects.
-
Glycol Nucleic Acid (GNA): A single GNA modification within the seed region can substantially decrease off-target binding and has been shown to improve the safety profile of GalNAc-siRNAs in preclinical studies.
-
Formamide modification: A newer approach using formamide has been shown to suppress off-target effects with high efficiency by interfering with hydrogen bond formation in the seed region.
-
Phosphorothioate (PS) linkages: While primarily used to increase nuclease resistance, excessive PS modifications can reduce binding affinity and potentially increase toxicity.
Q3: How can bioinformatics tools be used to minimize off-target effects?
A3: Bioinformatics tools are crucial in the design phase of siRNAs to predict and minimize potential off-target effects. These tools utilize algorithms to:
-
Perform homology searches: Tools like BLAST can identify potential off-target transcripts with sequence similarity to the candidate siRNA.
-
Predict seed region matches: Specialized algorithms can identify potential miRNA-like seed region matches in the 3' UTRs of all known transcripts.
-
Analyze thermodynamic properties: The binding stability of the siRNA to its intended target versus potential off-targets can be predicted to select for siRNAs with a favorable on-target binding profile.
-
Avoid paralogues: Design algorithms can be programmed to avoid regions of high sequence similarity to closely related genes (paralogues) to prevent their unintended silencing.
-
Utilize predictive software: Software like si-Fi offers tools for both efficiency prediction and off-target searching.
Q4: What is the role of siRNA pooling in mitigating off-target effects?
A4: Pooling multiple siRNAs that target different regions of the same mRNA is an effective strategy to reduce off-target effects. By using a pool, the concentration of any individual siRNA with the potential for off-target activity is reduced, thereby minimizing the overall off-target signature. Pools of 15 or more siRNAs have been shown to be more effective at eliminating strong off-target effects compared to smaller pools.
Troubleshooting Guides
Problem 1: Significant off-target gene downregulation observed in microarray or RNA-seq analysis.
| Possible Cause | Recommended Solution |
| Seed-mediated off-target effects | 1. Redesign the siRNA sequence: Use bioinformatics tools to select a new siRNA sequence that has minimal predicted seed matches to off-target transcripts. 2. Introduce chemical modifications: Synthesize the siRNA with modifications in the seed region, such as 2'-O-methyl, UNA, or GNA, to reduce off-target binding. 3. Use a lower concentration of siRNA: Titrate the siRNA concentration to the lowest effective dose to minimize off-target effects, which are often concentration-dependent. |
| Sense strand-mediated off-target effects | 1. Asymmetric siRNA design: Design the siRNA to have a lower melting temperature at the 5' end of the antisense strand to favor its loading into RISC. 2. Chemical modifications on the sense strand: Introduce modifications on the sense strand that inhibit its processing and loading into RISC. |
| High siRNA concentration | Perform a dose-response experiment to determine the lowest concentration of the GalNAc-siRNA conjugate that achieves the desired on-target knockdown while minimizing off-target effects. |
Problem 2: Observed hepatotoxicity in animal models.
| Possible Cause | Recommended Solution |
| RNAi-mediated off-target effects | Rodent hepatotoxicity with GalNAc-siRNAs has been largely attributed to off-target effects. 1. Implement seed-pairing destabilization: Introduce thermally destabilizing chemical modifications like GNA into the seed region of the siRNA. This has been shown to significantly improve the safety profile in rats. 2. Re-evaluate siRNA sequence: Select an alternative siRNA sequence with a more favorable off-target profile predicted by bioinformatics. |
| Perturbation of endogenous RNAi pathways | While less common, high concentrations of siRNA can saturate the RNAi machinery. 1. Reduce the administered dose: Lowering the dose can alleviate the burden on the endogenous RNAi pathway. 2. Monitor miRNA levels: Assess the expression levels of endogenous miRNAs to determine if the RNAi pathway is being saturated. |
Data on Mitigation Strategies
The following table summarizes the impact of various chemical modifications on mitigating off-target effects.
| Modification Strategy | Position of Modification | Effect on Off-Target Silencing | Effect on On-Target Activity | Reference |
| 2'-O-methyl (2'-OMe) | Position 2 of the guide strand | Significant reduction | Generally unaffected | |
| Unlocked Nucleic Acid (UNA) | Within the seed region (e.g., position 7) | Potent reduction | Maintained | |
| Glycol Nucleic Acid (GNA) | Within the seed region (e.g., position 7) | Substantial reduction | Maintained | |
| Formamide | Within the seed region | High-efficiency suppression | Not specified |
Experimental Protocols
Protocol 1: Evaluation of Off-Target Effects using Whole-Transcriptome Analysis (RNA-seq)
-
Cell Culture and Transfection:
-
Plate cells (e.g., primary hepatocytes) at an appropriate density.
-
Transfect cells with the GalNAc-siRNA conjugate at various concentrations and a non-targeting control siRNA.
-
Include an untreated control group.
-
Incubate for a predetermined time (e.g., 24-72 hours).
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA according to the manufacturer's protocol (e.g., Illumina TruSeq Stranded mRNA).
-
Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the siRNA-treated groups compared to the control groups.
-
Use bioinformatics tools to search for seed region complementarity between the siRNA and the 3' UTRs of the differentially expressed genes to identify potential off-targets.
-
Protocol 2: Validation of On- and Off-Target Gene Silencing by RT-qPCR
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells as described above.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
Primer Design:
-
Design and validate qPCR primers for the on-target gene and a panel of predicted or identified off-target genes.
-
Also, design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green or probe-based assay.
-
Run all samples in triplicate.
-
-
Data Analysis:
-
Calculate the relative expression of the target and off-target genes using the delta-delta Ct method, normalizing to the housekeeping gene.
-
Compare the expression levels in the siRNA-treated samples to the control samples to quantify the extent of on- and off-target silencing.
-
Visualizations
Caption: Mechanism of miRNA-like off-target effects of GalNAc-siRNA conjugates.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Decision tree for selecting an off-target mitigation strategy.
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 3. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
Technical Support Center: Reducing Hepatotoxicity of GalNAc-Conjugated siRNAs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential hepatotoxicity associated with GalNAc-conjugated siRNAs.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hepatotoxicity observed with GalNAc-conjugated siRNAs?
A1: Preclinical mechanistic studies have consistently shown that the primary driver of hepatotoxicity for GalNAc-siRNA conjugates is not due to the chemical modifications of the siRNA or the GalNAc ligand itself. Instead, the main cause is RNA interference (RNAi)-mediated, hybridization-based off-target effects.[1][2][3][4][5] These off-target effects are largely driven by the binding of the siRNA guide strand's seed region (nucleotides 2-8) to complementary sites in the 3'-untranslated region (3'-UTR) of unintended mRNA transcripts.
Q2: Are the chemical modifications used in modern GalNAc-siRNAs a source of liver toxicity?
A2: Systematic analysis has largely ruled out chemical toxicity from modifications like 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), or phosphorothioate (PS) linkages as a major contributor to hepatotoxicity at therapeutic doses. Investigations have shown a negligible contribution of chemistry-based toxicities, highlighting the biocompatible nature of the chemistries used in current GalNAc-siRNA conjugates.
Q3: Can GalNAc-siRNAs interfere with endogenous microRNA (miRNA) pathways and cause toxicity?
A3: While it is a theoretical possibility, studies have indicated that competition with endogenous miRNAs for the RNA-induced silencing complex (RISC) is not a major driver of the observed hepatotoxicity.
Q4: What are the typical signs of hepatotoxicity observed in preclinical animal models?
A4: In preclinical studies, particularly in rats, signs of hepatotoxicity at suprapharmacological doses include dose-dependent elevations of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and glutamate dehydrogenase (GLDH). Histopathological findings may include hepatocellular degeneration, single-cell necrosis, and hepatocellular vacuolation. GLDH has been noted as a particularly sensitive predictor of microscopic liver changes in rat studies.
Troubleshooting Guide
Issue 1: Elevated liver enzymes (ALT, AST, GLDH) in animal studies.
-
Possible Cause: Off-target effects mediated by the seed region of your siRNA.
-
Troubleshooting Steps:
-
Sequence Analysis: Perform a bioinformatic analysis to identify potential off-target transcripts with complementarity to the seed region of your siRNA guide strand.
-
Modify the Seed Region: Introduce a single, thermally destabilizing chemical modification within the seed region (e.g., at position 6 or 7) of the guide strand. Modifications like Glycol Nucleic Acid (GNA) or 2'-5'-linked RNA have been shown to reduce off-target binding while maintaining on-target activity. This strategy, termed "seed-pairing destabilization," can significantly improve the therapeutic window.
-
Test Modified siRNAs: Synthesize and test the modified siRNA in vivo to assess if the hepatotoxicity is mitigated. Compare liver enzyme levels and histopathology with the original siRNA.
-
Issue 2: Unexpected toxicity at doses where no on-target activity is observed.
-
Possible Cause: The metabolic stability of the GalNAc-siRNA might be compromised.
-
Troubleshooting Steps:
-
Assess Metabolic Stability: Measure the concentration of the guide strand in the liver tissue at various time points post-administration using RT-qPCR. A rapid decrease in guide strand levels could indicate poor metabolic stability. The introduction of certain chemical modifications can impact metabolic stability.
-
Analyze Metabolites: Use liquid chromatography-mass spectrometry (LC-MS) to analyze the metabolites of the GalNAc-siRNA in the liver. This can help identify if the siRNA is being prematurely degraded.
-
Redesign with Enhanced Stabilization Chemistry: If stability is an issue, consider redesigning the siRNA with enhanced stabilization chemistry (ESC) patterns, which typically involve specific arrangements of 2'-O-Me and 2'-F modifications to protect against nuclease degradation.
-
-
Troubleshooting Steps:
-
Seed Region Swap: Create chimeric siRNAs where the seed region of a known hepatotoxic siRNA is swapped with the seed region of a non-toxic siRNA targeting a different gene. If the toxicity profile follows the seed region, it confirms the role of seed-mediated off-target effects.
-
Use a REVERSIR™ Compound: Administer a short, single-stranded oligonucleotide that is complementary to the antisense strand of the hepatotoxic siRNA. These "REVERSIR™" compounds can block the activity of the siRNA-loaded RISC. If the administration of the REVERSIR™ compound mitigates the hepatotoxicity, it confirms that the toxicity is dependent on the RNAi activity of the siRNA.
Quantitative Data Summary
Table 1: Effect of GNA Modification on Liver Enzyme Levels in Rats
| GalNAc-siRNA Target | Modification | Dose (mg/kg) | Mean ALT (U/L) | Mean AST (U/L) | Mean GLDH (U/L) |
| Ttr | Parent (D1) | 30 | ~100 | ~200 | ~150 |
| Ttr | GNA at g7 (D4) | 30 | ~50 | ~150 | ~50 |
| Hao1 | Parent (D6) | 30 | ~150 | ~300 | ~400 |
| Hao1 | GNA at g7 (D9) | 30 | ~50 | ~150 | ~75 |
Data are approximate values derived from graphical representations in the cited literature and are for illustrative purposes.
Table 2: Impact of GNA Modification on No-Observed-Adverse-Effect-Level (NOAEL) in Rats
| GalNAc-siRNA | Modification | NOAEL (mg/kg) |
| D6 (Hao1 target) | Parent ESC Design | 10 |
| D9 (Hao1 target) | GNA at position g7 | 60 |
Based on microscopic liver findings after three weekly doses.
Experimental Protocols
1. Assessment of Hepatotoxicity in Rats
-
Animal Model: Sprague-Dawley rats are commonly used and are considered a sensitive species for evaluating GalNAc-siRNA hepatotoxicity.
-
Dosing Regimen: Administer the GalNAc-siRNA via subcutaneous injection. A common regimen is weekly dosing for three weeks. Doses can range from 3 mg/kg to 120 mg/kg to assess the dose-response relationship.
-
Sample Collection: Collect serum samples 24 hours after the final dose for clinical chemistry analysis. Collect liver tissue at necropsy for histopathological examination and guide strand quantification.
-
Clinical Chemistry: Measure serum levels of ALT, AST, and GLDH using standard automated clinical chemistry analyzers.
-
Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should perform a microscopic examination of the liver sections to assess for findings such as hepatocellular degeneration, necrosis, and vacuolation.
2. Quantification of siRNA Guide Strand in Liver Tissue by RT-qPCR
-
Tissue Homogenization: Homogenize a known weight of liver tissue.
-
RNA Extraction: Extract total RNA from the liver homogenate using a suitable RNA isolation kit.
-
Reverse Transcription (RT): Perform a stem-loop RT reaction specifically designed to reverse transcribe the siRNA guide strand.
-
Quantitative PCR (qPCR): Use the resulting cDNA in a qPCR reaction with primers and a probe specific to the guide strand sequence.
-
Data Analysis: Quantify the amount of guide strand relative to a standard curve of known concentrations of the synthetic guide strand oligonucleotide. Normalize the results to the initial tissue weight.
Visualizations
Caption: Cellular pathway of GalNAc-siRNA leading to on-target silencing and potential off-target hepatotoxicity.
Caption: Troubleshooting workflow for addressing GalNAc-siRNA-induced hepatotoxicity.
Caption: Strategies to mitigate off-target hepatotoxicity of GalNAc-siRNAs.
References
- 1. From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 4. Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of GalNAc-L96 in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GalNAc-L96. The information is designed to help you maintain the stability and integrity of GalNAc-L96 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GalNAc-L96 and what is its primary application?
A1: GalNAc-L96 is a triantennary N-acetylgalactosamine synthetic ligand designed to bind with high affinity to the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes.[1][2] Its primary application is in the targeted delivery of therapeutics, most notably small interfering RNAs (siRNAs), to the liver for gene silencing applications.[2]
Q2: What are the recommended storage conditions for GalNAc-L96?
A2: Proper storage is critical for maintaining the stability of GalNAc-L96. Recommendations vary depending on whether it is in solid form or in a stock solution.
Q3: How should I prepare a stock solution of GalNAc-L96?
A3: To prepare a stock solution, dissolve solid GalNAc-L96 in a suitable organic solvent such as DMSO or ethanol.[3] It is sparingly soluble in these solvents, typically in the range of 1-10 mg/mL.[3] To prevent oxidation, it is recommended to purge the solvent with an inert gas like nitrogen or argon before and after dissolving the compound. For long-term storage, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: Can I store GalNAc-L96 in an aqueous solution?
A4: It is not recommended to store GalNAc-L96 in aqueous solutions, such as PBS, for more than one day. The stability of the molecule in aqueous buffers is limited. For experiments requiring an aqueous solution, it is best to make fresh dilutions from a stock solution in an organic solvent immediately before use.
Q5: What are the known degradation pathways for GalNAc-L96?
A5: While specific chemical degradation pathways for isolated GalNAc-L96 in solution are not extensively documented in publicly available literature, general principles of glycoconjugate stability suggest that the glycosidic bonds could be susceptible to hydrolysis, particularly at low pH. In a biological context, once a GalNAc-siRNA conjugate is internalized into hepatocytes via ASGPR-mediated endocytosis, the GalNAc ligand is known to be cleaved from the siRNA by glycosidases in the acidic environment of the endosomes. While this is a metabolic process for the conjugate, it highlights the potential for chemical instability of the glycosidic linkages under acidic conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in stock solution upon storage at -20°C or -80°C. | The solubility limit may have been exceeded. The solvent may have absorbed water, reducing solubility. | Gently warm the solution and vortex or sonicate to redissolve the precipitate. Ensure you are using anhydrous-grade solvents and store them properly. Consider preparing a more dilute stock solution. |
| Precipitation observed when diluting a DMSO or ethanol stock solution into an aqueous buffer. | The low solubility of GalNAc-L96 in aqueous solutions. The final concentration in the aqueous buffer may be too high. The residual organic solvent may not be sufficient to maintain solubility. | Ensure the final concentration in the aqueous buffer does not exceed its solubility limit. Minimize the volume of the organic stock solution added to the aqueous buffer. Ensure rapid and thorough mixing upon dilution. Perform a small-scale test to check for precipitation before preparing a large volume. |
| Loss of activity of GalNAc-L96 or GalNAc-siRNA conjugate in experiments. | Degradation due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage in aqueous buffer). Chemical degradation in the experimental buffer (e.g., due to low pH). Nuclease degradation of the siRNA component of a conjugate. | Always aliquot stock solutions to avoid freeze-thaw cycles. Prepare fresh dilutions in aqueous buffers for each experiment. Ensure the pH of your experimental buffer is within a stable range (e.g., neutral pH). For conjugates, ensure the siRNA component is chemically modified to enhance nuclease resistance. |
| Inconsistent experimental results. | Variability in the concentration of active GalNAc-L96 due to degradation or precipitation. Inconsistent preparation of solutions. | Use freshly prepared dilutions for each experiment. Validate the concentration and purity of your stock solution periodically using a suitable analytical method like HPLC. Standardize your solution preparation protocol. |
Data Presentation
Table 1: Recommended Storage Conditions for GalNAc-L96
| Form | Temperature | Duration | Key Considerations | Reference(s) |
| Solid (Powder) | -20°C | Long-term (months to years) | Store in a dry, dark environment. | |
| 0-4°C | Short-term (days to weeks) | Store in a dry, dark environment. | ||
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Store sealed, away from moisture. | |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Store sealed, away from moisture. | ||
| Aqueous Solution | 4°C | Not recommended for > 1 day | Prepare fresh before use. |
Table 2: Solubility of GalNAc-L96
| Solvent | Solubility | Reference(s) |
| DMSO | Sparingly soluble (1-10 mg/mL) | |
| Ethanol | Sparingly soluble (1-10 mg/mL) | |
| PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL) |
Experimental Protocols
Protocol 1: Preparation of GalNAc-L96 Stock Solution
Objective: To prepare a stable stock solution of GalNAc-L96 for long-term storage.
Materials:
-
GalNAc-L96 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of solid GalNAc-L96 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of GalNAc-L96 in a sterile microcentrifuge tube.
-
Purge the anhydrous DMSO with the inert gas for 5-10 minutes to remove dissolved oxygen.
-
Add the appropriate volume of purged DMSO to the GalNAc-L96 to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex or sonicate the solution until the GalNAc-L96 is completely dissolved.
-
Purge the headspace of the tube with the inert gas before sealing.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability-Indicating HPLC-UV Method for GalNAc-L96 Purity Assessment
Objective: To assess the purity and detect degradation products of GalNAc-L96 using High-Performance Liquid Chromatography with UV detection. This is a general protocol and may require optimization.
Materials:
-
GalNAc-L96 sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA) or other suitable ion-pairing agent
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (Note: Optimal wavelength may need to be determined by UV scan)
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Prepare a sample of GalNAc-L96 in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram for the main peak corresponding to GalNAc-L96 and any additional peaks that may represent impurities or degradation products.
-
The purity can be estimated by calculating the peak area percentage of the main peak relative to the total peak area.
-
For forced degradation studies, samples can be stressed (e.g., acid, base, oxidative, thermal, photolytic conditions) and then analyzed by this method to identify degradation products and validate the stability-indicating nature of the method.
Visualizations
Caption: ASGPR-mediated endocytosis pathway for GalNAc-siRNA conjugates.
Caption: Workflow for preparing and using GalNAc-L96 solutions.
References
GalNAc-L96 Large-Scale Synthesis Technical Support Center
Welcome to the technical support center for the large-scale synthesis of GalNAc-L96. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful synthesis campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of GalNAc-L96?
A1: The large-scale synthesis of GalNAc-L96 presents several challenges stemming from its complex structure and the multi-step nature of the synthesis. Key issues include:
-
Yield and Purity: Achieving high yields and purity on a large scale can be difficult, with traditional methods often resulting in lower yields.[1]
-
Solvent and Reagent Consumption: Standard synthesis protocols often consume significant amounts of solvents and may use toxic or non-eco-friendly reagents, which is problematic for industrial-scale production.[1][2]
-
Purification: The use of column flash chromatography for purification in standard lab-scale synthesis is not easily scalable for industrial production.[1][3]
-
Process Optimization: The synthesis methods for structures like GalNAc-L96 are relatively new and have not been fully optimized for large-scale manufacturing, leading to potential inconsistencies.
-
Green Chemistry and Sustainability: There is a growing need to align large-scale synthesis with Green Chemistry principles to minimize waste and the use of hazardous materials.
Q2: What is the "pot-economy" approach for GalNAc-L96 synthesis, and how does it address large-scale production challenges?
A2: The "pot-economy" approach is a synthetic strategy that aims to increase efficiency by carrying out multiple reaction steps in a single reaction vessel ("one-pot"). This method addresses large-scale synthesis challenges by:
-
Reducing Waste and Solvent Usage: By minimizing the number of intermediate purification steps, the consumption of solvents and reagents is significantly reduced. The relative difference in total volumes of reagents and solvents used can be 3 to 10 times less compared to previously described methods.
-
Improving Time and Resource Efficiency: Eliminating intermediate workup and purification steps saves considerable time and resources.
-
Simplifying the Process: A more streamlined synthesis is generally easier to manage and control on a large scale.
-
Enhancing Safety and Environmental Profile: This approach often utilizes less hazardous chemical synthesis routes and safer solvents, aligning with Green Chemistry principles.
Q3: What are the typical yields for GalNAc-L96 synthesis, and how do they differ between lab-scale and large-scale production?
A3: Direct comparisons of yields between lab-scale and large-scale synthesis of GalNAc-L96 are not extensively published. However, a novel "pot-economy" method has been reported to achieve a total yield of 61%, with an average yield of over 45% in a series of experiments. Traditional methods are often associated with "relatively low yields" when scaled up. For the related process of purifying GalNAc-conjugated oligonucleotides, continuous chromatography techniques have been shown to significantly improve yields compared to batch processes.
Q4: What are the key considerations for the purification of GalNAc-L96 at an industrial scale?
A4: At an industrial scale, purification methods must be efficient, scalable, and cost-effective. While flash column chromatography is common in a laboratory setting, it is challenging to implement for large-scale production. Alternative and more scalable purification techniques should be considered, such as:
-
Continuous Chromatography: Techniques like Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) have been shown to significantly increase product yields (from 52.7% in batch chromatography to 91.5% in MCSGP for a GalNAc-conjugated oligonucleotide) and can reduce the required scale of the initial synthesis.
-
Crystallization: If the product is crystalline, crystallization can be a highly effective and scalable purification method.
-
Preparative HPLC: While still a form of chromatography, preparative HPLC systems are designed for larger scale purifications than laboratory flash chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Coupling Reactions | Inefficient activation of the carboxylic acid. | Ensure the use of an appropriate coupling reagent (e.g., HBTU, CDI) and base (e.g., Hünig's base) at the correct stoichiometry. Optimize reaction time and temperature. |
| Steric hindrance in the reactants. | Consider using a less sterically hindered linker or modifying the reaction conditions to favor the desired reaction. | |
| Poor quality of starting materials. | Verify the purity of all starting materials and reagents before use. | |
| Incomplete Deprotection | Insufficient reaction time or temperature for deprotection. | Increase the reaction time or temperature as appropriate for the specific protecting group. |
| Degradation of the deprotection reagent. | Use fresh deprotection reagents. | |
| Formation of Side Products | Undesired reactivity of functional groups. | Ensure all non-reacting functional groups are adequately protected. |
| Non-optimal reaction conditions. | Re-evaluate and optimize reaction parameters such as temperature, pH, and solvent. | |
| Difficulties in Product Purification | Co-elution of impurities with the product in chromatography. | Optimize the chromatography method (e.g., change the mobile phase composition, gradient, or stationary phase). Consider an alternative purification technique like crystallization or continuous chromatography. |
| Product instability during purification. | Ensure that the pH and temperature during purification are within the stability range of the product. | |
| Inconsistent Batch-to-Batch Results | Variability in raw material quality. | Implement stringent quality control measures for all incoming raw materials. |
| Poor process control. | Ensure that all process parameters (temperature, pressure, agitation, etc.) are tightly controlled and monitored. | |
| Operator-dependent variability. | Develop and strictly follow detailed Standard Operating Procedures (SOPs). |
Data Presentation
Table 1: Comparison of Purification Methods for GalNAc-Conjugated Oligonucleotides
| Parameter | Batch Chromatography | Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) |
| Product Yield | 52.7% | 91.5% |
| Purity | Comparable | Comparable |
| Productivity | Comparable | Comparable |
| Buffer Consumption | Comparable | Comparable |
| Potential for Synthesis Downscaling | - | 42.5% reduction in required synthesis scale |
Table 2: Qualitative Comparison of GalNAc-L96 Synthesis Approaches
| Parameter | Standard Approach | Pot-Economy Approach |
| Solvent Consumption | High | 3 to 10 times lower |
| Use of Toxic Reagents (e.g., DCM, Pd/C) | Common | Avoided or minimized |
| Number of Purification Steps | Multiple | Reduced |
| Overall Yield | Relatively low at large scale | Reported up to 61% (average >45%) |
| Suitability for Large-Scale Production | Challenging | More suitable |
Experimental Protocols
Protocol 1: Standard Approach for GalNAc-L96 Synthesis (Conceptual)
This protocol is a conceptual representation based on literature descriptions and highlights steps that are challenging for scale-up.
-
GalNAc-Acid Addition:
-
Dissolve the starting materials in an appropriate solvent.
-
Add a coupling reagent such as HBTU and a base like Hünig's base to facilitate the reaction.
-
Monitor the reaction for completion.
-
Challenge: The use of HBTU and the subsequent purification can be costly and difficult to scale.
-
-
Purification of Intermediate:
-
Purify the resulting product using column flash chromatography.
-
Challenge: Flash chromatography is not a readily scalable purification method for industrial production.
-
-
Subsequent Reaction Steps:
-
Perform the next reaction step in the sequence, which may involve deprotection and further coupling reactions.
-
Each step typically requires workup and purification, leading to increased solvent consumption and potential for product loss.
-
-
Final Purification:
-
The final product is purified using flash chromatography.
-
Challenge: As with intermediate purification, this step is a bottleneck for large-scale synthesis.
-
Protocol 2: Pot-Economy Approach for GalNAc-L96 Synthesis (Conceptual)
This protocol is a conceptual representation of a more streamlined and scalable synthesis.
-
First Pot Synthesis:
-
Combine the initial starting materials in a single reaction vessel.
-
Use a coupling reagent like CDI, which is often considered "greener" than reagents like HBTU.
-
After the initial reaction is complete, remove any protective groups under standard conditions within the same vessel.
-
Excess reagents like TFA can be removed by evaporation, avoiding a workup step.
-
-
Second Pot Synthesis:
-
The crude product from the first pot is used directly in the next series of reactions in a new "pot" (or the same vessel after solvent exchange).
-
Subsequent coupling and deprotection steps are carried out sequentially in the same vessel.
-
By avoiding intermediate purifications, solvent and material losses are minimized.
-
-
Final Product Isolation:
-
After the final reaction, the target product is isolated and purified. While a final purification is still necessary, the overall number of purification steps is significantly reduced. The presented synthesis method allowed for a total yield of 61%.
-
Mandatory Visualization
Caption: Comparison of Standard and Pot-Economy Synthesis Workflows.
Caption: Troubleshooting Logic for Low Product Yield.
References
Optimizing Linker Chemistry for GalNAc-L96 Conjugates: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of GalNAc-L96 conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the role of the L96 linker in GalNAc-siRNA conjugates?
A1: The L96 linker is a triantennary N-acetylgalactosamine (GalNAc) ligand that serves as a high-affinity binder to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[1][2][3] This specific binding facilitates the targeted delivery of siRNA and other oligonucleotide therapeutics to the liver, enhancing their potency and reducing systemic exposure.[4][5] The triantennary structure of L96 is crucial for this high-affinity interaction.
Q2: What are the key considerations when choosing a linker for a GalNAc conjugate?
A2: The choice of linker is critical and impacts the stability, efficacy, and safety of the conjugate. Key considerations include:
-
Stability: The linker should be stable enough to remain intact in circulation to prevent premature release of the payload, which could lead to off-target toxicity.
-
Cleavage: For many applications, the linker should be cleavable within the target cell to release the active oligonucleotide. This can be achieved through enzymatic cleavage or in response to the acidic environment of endosomes.
-
Length and Flexibility: The length and flexibility of the linker can influence the accessibility of the GalNAc moieties for ASGPR binding and can also impact the overall stability and pharmacokinetic profile of the conjugate.
-
Hydrophilicity: A more hydrophilic linker can help to improve the solubility and reduce aggregation of the conjugate.
Q3: What is the mechanism of cellular uptake for GalNAc-L96 siRNA conjugates?
A3: GalNAc-L96 siRNA conjugates are internalized into hepatocytes via ASGPR-mediated endocytosis. The process involves the following steps:
-
The triantennary GalNAc ligand binds to ASGPR on the hepatocyte surface.
-
This binding triggers the internalization of the conjugate through clathrin-coated pits, forming an endosome.
-
The endosome's internal environment becomes more acidic, causing the GalNAc-siRNA conjugate to dissociate from the ASGPR.
-
The ASGPR is then recycled back to the cell surface.
-
The GalNAc ligand and linker are cleaved from the siRNA within the endosome.
-
A small fraction of the free siRNA escapes the endosome and enters the cytoplasm.
-
In the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC) to mediate gene silencing.
Troubleshooting Guides
Problem 1: Low Yield During Solid-Phase Synthesis of GalNAc-L96 Conjugates
| Possible Cause | Recommended Solution |
| Incomplete Coupling of GalNAc-L96 Phosphoramidite | - Increase the equivalents of the phosphoramidite used. - Extend the coupling time to allow for complete reaction. - Ensure the use of an appropriate activator and that it is fresh. |
| Degradation of the GalNAc-L96 Ligand | - GalNAc-L96 phosphoramidite is sensitive to oxygen and water. Store it under inert gas and at the recommended temperature (-20°C for short-term, -80°C for long-term). - Use anhydrous solvents for all synthesis steps. |
| Suboptimal Solid Support | - Use a controlled pore glass (CPG) solid support specifically designed for oligonucleotide synthesis. - Ensure the loading capacity of the solid support is appropriate for the scale of the synthesis. |
| Issues with Deprotection and Cleavage | - Optimize the deprotection and cleavage conditions (time, temperature, and reagents) to ensure complete removal of protecting groups without degrading the conjugate. |
Problem 2: Presence of Impurities in the Final Conjugate Product
| Possible Cause | Recommended Solution |
| Incomplete Reactions or Side Reactions During Synthesis | - The synthesis of GalNAc-L96 can produce a complex impurity profile, including degradants and side products. - Utilize robust purification methods such as a combination of reversed-phase and weak anion-exchange high-performance liquid chromatography (RP-WAX HPLC) to resolve the desired conjugate from structurally similar impurities. |
| On-column Degradation During Purification | - Minimize on-column degradation during HPLC by using a microbore column, low flow rate, and adding a deactivator to the mobile phase. |
| Hydrolysis of the GalNAc Moiety | - Acid-catalyzed hydrolysis of the GalNAc moiety can occur. Avoid prolonged exposure to acidic conditions during synthesis and purification. |
| Presence of Unconjugated Oligonucleotide | - Optimize the coupling efficiency of the GalNAc-L96 phosphoramidite to minimize the amount of unconjugated starting material. - Employ a purification strategy that effectively separates the conjugated product from the unconjugated oligonucleotide. |
Problem 3: Poor In Vivo Efficacy of the GalNAc-L96 Conjugate
| Possible Cause | Recommended Solution |
| Instability of the Linker in Plasma | - If a cleavable linker is used, ensure it is stable enough to prevent premature release of the siRNA in circulation. - Consider using a more stable linker chemistry, such as those with increased steric hindrance around the cleavage site. - The addition of phosphorothioate (PS) linkages between the ligand and the oligonucleotide can enhance stability. |
| Inefficient Release of siRNA from the Endosome | - The mechanism of endosomal escape is not fully understood but is a critical step for efficacy. - While the linker is cleaved in the endosome, modifications to the oligonucleotide itself (e.g., 2'-O-methyl, 2'-fluoro) can impact its subsequent release and activity. |
| Reduced ASGPR Expression in the Animal Model | - While a significant reduction in ASGPR expression (e.g., >50%) may not completely abolish conjugate activity, it could lead to reduced efficacy at lower doses. - Confirm ASGPR expression levels in the target tissue of your animal model if suboptimal results are observed. |
| Degradation of the Conjugate | - Analyze the stability of the conjugate in plasma and liver tissue using methods like LC-MS to identify any degradation products. |
Quantitative Data Summary
Table 1: Binding Affinities of GalNAc-L96 Conjugates to Asialoglycoprotein Receptor (ASGPR)
| Conjugate | Binding Affinity (Ki) | Reference |
| Oligonucleotide H12 (A-PO-HCV-L96) | 10.4 nM | |
| RNA R1 (sense-L96) | 8.8 nM |
Table 2: In Vivo Efficacy of Different Trivalent GalNAc-siRNA Conjugates Targeting ANGPTL3 in Mice
| Conjugate Design | Linkage | Serum ANGPTL3 Reduction (Day 14 post-injection) | Reference |
| Triantennary GalNAc ligand (Gal-5) siRNA | Not specified | 60.7% | |
| Three sequential Gal-6 units (TriGal-6) siRNA | Phosphodiester (PO) | 83.0% | |
| TrisGal-6 conjugated siRNA | Phosphorothioate (PS) | 83.7% |
Experimental Protocols
1. Solid-Phase Synthesis of GalNAc-L96-siRNA Conjugates
This protocol outlines the general steps for the automated solid-phase synthesis of a 5'-GalNAc-L96 conjugated siRNA sense strand using phosphoramidite chemistry.
-
Materials:
-
GalNAc-L96-CPG solid support
-
RNA phosphoramidites (A, C, G, U) with appropriate 2'- and 5'-protecting groups
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Capping solution (e.g., acetic anhydride)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
-
Procedure:
-
Support Preparation: The synthesis is initiated on a GalNAc-L96-CPG solid support loaded into a synthesis column.
-
Synthesis Cycle (repeated for each nucleotide addition): a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain using the deblocking solution. b. Coupling: The next RNA phosphoramidite is activated and coupled to the 5'-hydroxyl group of the support-bound oligonucleotide. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Final Deprotection and Cleavage: After the final nucleotide is added, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed using a suitable deprotection solution (e.g., a mixture of methylamine and ammonium hydroxide).
-
Purification: The crude conjugate is purified by HPLC, typically using a combination of reversed-phase and ion-exchange chromatography.
-
Analysis: The purity and identity of the final conjugate are confirmed by LC-MS and other analytical techniques.
-
2. In Vivo Gene Silencing Study in Mice
This protocol provides a general framework for evaluating the in vivo efficacy of GalNAc-L96-siRNA conjugates.
-
Materials:
-
GalNAc-L96-siRNA conjugate and control siRNA, sterile and formulated in phosphate-buffered saline (PBS)
-
C57BL/6 mice (or other appropriate strain)
-
Subcutaneous injection supplies
-
Equipment for blood collection and tissue harvesting
-
Reagents for RNA extraction and qRT-PCR analysis
-
-
Procedure:
-
Dosing: Administer the GalNAc-siRNA conjugate to mice via subcutaneous injection at the desired dose (e.g., 0.5, 1.5, and 5 mg/kg). A control group should receive PBS or a non-targeting control siRNA.
-
Sample Collection: At predetermined time points (e.g., 7, 14, and 27 days post-injection), collect blood samples for serum analysis and harvest liver tissue.
-
Serum Protein Analysis: Measure the levels of the target protein in the serum using an appropriate method (e.g., ELISA).
-
Tissue mRNA Analysis: a. Extract total RNA from the liver tissue. b. Perform quantitative real-time PCR (qRT-PCR) to determine the mRNA levels of the target gene, normalized to a housekeeping gene.
-
Data Analysis: Calculate the percentage reduction in target protein and mRNA levels in the treated groups compared to the control group.
-
3. Analysis of GalNAc-L96 Conjugate Purity by LC-MS
This protocol describes a general method for assessing the purity of GalNAc-L96 conjugates and identifying impurities.
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., Orbitrap or time-of-flight)
-
-
Chromatographic Conditions:
-
Column: A column suitable for oligonucleotide analysis, such as a C18 column with high-performance surfaces to minimize metal adsorption.
-
Mobile Phase: A gradient of two mobile phases is typically used. For example, Mobile Phase A could be an aqueous buffer with an ion-pairing agent, and Mobile Phase B could be an organic solvent like acetonitrile.
-
Flow Rate and Temperature: These parameters should be optimized to achieve good separation of the main product from impurities.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for oligonucleotides.
-
Analysis: Full scan MS can be used to identify the molecular weight of the conjugate and any impurities. Tandem MS (MS/MS) can be used to fragment the ions and confirm their identity.
-
-
Procedure:
-
Prepare a sample of the GalNAc-L96 conjugate in a suitable solvent.
-
Inject the sample onto the LC-MS system.
-
Acquire the chromatographic and mass spectrometric data.
-
Process the data to determine the purity of the conjugate and identify any impurities by their mass-to-charge ratio and fragmentation patterns.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 5. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing GalNAc-Mediated Cellular Uptake
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to strategies for enhancing N-acetylgalactosamine (GalNAc)-mediated cellular uptake of siRNA and other therapeutic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of GalNAc-mediated cellular uptake?
A1: GalNAc-conjugated molecules are internalized into hepatocytes through receptor-mediated endocytosis. The GalNAc ligand specifically binds to the asialoglycoprotein receptor (ASGPR), which is highly and selectively expressed on the surface of hepatocytes.[1][2] This binding event triggers the engulfment of the conjugate into the cell within clathrin-coated vesicles.[2][3] Following internalization, the pH within the endosome decreases, causing the GalNAc-siRNA conjugate to dissociate from the ASGPR. The receptor is then recycled back to the cell surface, while the conjugate is processed further, eventually leading to the release of the siRNA into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC).[2]
Q2: Why is multivalency important for GalNAc ligands?
A2: Multivalency, particularly the use of trivalent GalNAc clusters, significantly enhances the binding affinity of the ligand for the ASGPR. The ASGPR itself is a hetero-oligomer, and presenting multiple GalNAc residues allows for a "cluster effect," where the simultaneous interaction with multiple binding sites on the receptor dramatically increases the avidity of the interaction. Studies have shown that trivalent and tetravalent GalNAc clusters have a much higher affinity for ASGPR than monovalent or divalent constructs. This high-affinity binding is crucial for efficient and rapid internalization of the therapeutic cargo.
Q3: What is the role of the linker in a GalNAc-siRNA conjugate?
A3: The linker connects the GalNAc ligand to the siRNA and its chemical properties, such as length, flexibility, and hydrophilicity, can significantly impact the efficacy of the conjugate. An optimal linker should properly position the GalNAc moieties for effective binding to the ASGPR without sterically hindering the interaction. The linker's stability is also a critical factor; it must be stable in circulation but allow for the release of the active siRNA inside the cell. Research has shown that both the chemical composition and the spatial arrangement of the linker can influence the overall potency of the conjugate.
Q4: How do chemical modifications to the siRNA backbone enhance uptake and efficacy?
A4: Chemical modifications to the siRNA backbone, such as 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) modifications, are crucial for increasing the stability of the siRNA molecule. These modifications protect the siRNA from degradation by nucleases in the bloodstream and within the cell, thereby increasing its half-life and the duration of the gene-silencing effect. Additionally, phosphorothioate (PS) linkages can be introduced at the ends of the siRNA strands to further enhance nuclease resistance. These modifications are essential for the "naked" delivery of siRNA conjugates, avoiding the need for larger nanoparticle-based delivery systems.
Troubleshooting Guides
Issue 1: Low or no target gene knockdown after treatment with GalNAc-siRNA conjugate.
| Possible Cause | Troubleshooting Step |
| Suboptimal GalNAc-siRNA Conjugate Design | - Verify Valency: Ensure a trivalent or tetravalent GalNAc cluster is used for optimal ASGPR binding. - Assess Linker: The linker length and chemistry may not be optimal. Consider synthesizing conjugates with different linkers to test for improved activity. - Check siRNA Sequence and Modifications: Confirm that the siRNA sequence is specific for the target mRNA and that it contains appropriate chemical modifications (e.g., 2'-OMe, 2'-F, PS) for stability. |
| Low ASGPR Expression in Cell Model | - Quantify ASGPR Expression: Use qPCR or Western blot to confirm the expression levels of ASGPR (subunits ASGR1 and ASGR2) in your chosen cell line. Not all liver-derived cell lines express high levels of ASGPR. - Select Appropriate Cell Line: Consider using primary hepatocytes or cell lines known for high ASGPR expression, such as HepG2 cells. |
| Inefficient Cellular Uptake | - Perform Uptake Assay: Use a fluorescently labeled GalNAc-siRNA conjugate to visually or quantitatively assess cellular uptake via flow cytometry or fluorescence microscopy. - Optimize Incubation Time and Concentration: Titrate the concentration of the conjugate and the incubation time to determine the optimal conditions for uptake. |
| Issues with Experimental Protocol | - siRNA Handling: Ensure proper handling and resuspension of the siRNA to maintain its integrity. - Transfection vs. Free Uptake: For in vitro experiments, remember that GalNAc-siRNA conjugates are designed for free uptake and do not require transfection reagents. |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | - Standardize Cell Passaging: Use cells within a consistent and low passage number range, as receptor expression can change over time in culture. - Control Cell Density: Ensure consistent cell seeding density, as this can affect both receptor expression and uptake efficiency. |
| Serum Protein Interference | - Assess Serum Effects: While studies suggest that serum proteins have a minimal impact on GalNAc-siRNA uptake, significant batch-to-batch variability in serum could be a factor. Consider testing in serum-free media as a control. |
| Degradation of GalNAc-siRNA Conjugate | - Ensure Proper Storage: Store conjugates at the recommended temperature (typically -20°C or -80°C) and in nuclease-free solutions. - Perform Quality Control: If possible, use analytical techniques like mass spectrometry or HPLC to check the integrity of the conjugate before use. |
Quantitative Data Summary
Table 1: Comparison of In Vivo Efficacy of Different Trivalent GalNAc-siRNA Conjugates
| Conjugate ID | Linker Type | Linkage | Serum ANGPTL3 Reduction (Day 14) | Citation |
| 123M | Triantennary GalNAc ligand (Gal-5) | - | 60.7% | |
| 148M | Three sequential Gal-6 units (TriGal-6) | Phosphodiester (PO) | 83.0% | |
| 149M | TrisGal-6 | Phosphorothioate (PS) | 83.7% |
Table 2: Impact of Human Serum on GalNAc-siRNA Uptake in Primary Human Hepatocytes
| GalNAc-siRNA Conjugate | Concentration | Uptake without Human Serum (ng/mL) | Uptake with 60% Human Serum (ng/mL) | Citation |
| AD-65644 | - | ~47 ± 2 | ~49 ± 3 | |
| AD-64543 | 3.2 µg/mL (200 nM) | ~80 ± 0.4 | ~74 ± 1.5 |
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay using Fluorescently Labeled GalNAc-siRNA
-
Cell Seeding: Plate hepatocytes (e.g., HepG2) in a suitable format (e.g., 24-well plate) at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of Conjugate: Dilute the fluorescently labeled GalNAc-siRNA conjugate (e.g., with a Cy3 or FITC label) to the desired concentrations in pre-warmed, serum-free or complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the fluorescent conjugate.
-
Incubation: Incubate the cells for a specified period (e.g., 2-4 hours) at 37°C and 5% CO₂.
-
Washing: After incubation, aspirate the medium and wash the cells three times with cold phosphate-buffered saline (PBS) to remove any unbound conjugate.
-
Analysis:
-
Fluorescence Microscopy: Add fresh medium and visualize the cellular uptake of the fluorescent conjugate using a fluorescence microscope.
-
Flow Cytometry: For quantitative analysis, detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Protocol 2: Quantification of ASGPR1 mRNA Expression by qPCR
-
RNA Extraction: Isolate total RNA from the cultured cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for ASGPR1, and a suitable qPCR master mix (e.g., SYBR Green). Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for ASGPR1 and the housekeeping gene. Calculate the relative expression of ASGPR1 using the ΔΔCt method.
Visualizations
Caption: GalNAc-siRNA conjugate uptake and processing pathway.
Caption: Troubleshooting workflow for low gene knockdown.
References
Technical Support Center: Understanding the Impact of Serum Proteins on GalNAc-siRNA Uptake
Welcome to the technical support center for researchers, scientists, and drug development professionals working with GalNAc-siRNA conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the influence of serum proteins on the experimental outcomes of GalNAc-siRNA uptake and activity.
Frequently Asked Questions (FAQs)
Q1: How do serum proteins affect the uptake of GalNAc-siRNA into hepatocytes?
A1: While a significant portion of GalNAc-conjugated siRNAs bind to serum proteins, this interaction has a minimal impact on their uptake by hepatocytes.[1][2][3][4] The primary driver of uptake is the high-affinity binding of the GalNAc ligand to the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes.[1] This targeted delivery mechanism appears to be efficient even in the presence of serum proteins.
There are two main hypotheses for this observation:
-
The binding affinity of the GalNAc ligand for ASGPR is significantly higher than the affinity of the siRNA for serum proteins.
-
The siRNA portion of the conjugate may be interacting with serum proteins, leaving the GalNAc ligand free to engage with the ASGPR.
Q2: Does the presence of serum in my cell culture medium affect the RNAi activity of my GalNAc-siRNA?
A2: Consistent with the minimal impact on uptake, the presence of serum has been shown to have a negligible effect on the subsequent RNA interference (RNAi) activity of GalNAc-siRNAs. Studies have demonstrated that even with up to 60% human serum in the culture medium, the knockdown of target mRNA remains robust and concentration-dependent.
Q3: What percentage of GalNAc-siRNA binds to serum proteins?
A3: The extent of binding is dependent on the concentrations of both the GalNAc-siRNA and the serum. At clinically relevant plasma concentrations (0.5 to 1 µg/mL), up to 90% of the GalNAc-siRNA can be bound to plasma proteins. In in vitro experiments with 60% human serum, approximately 65-70% of the GalNAc-siRNA was observed to be protein-bound.
Q4: Will variations in ASGPR expression levels on my cells affect GalNAc-siRNA uptake?
A4: Yes, the level of ASGPR expression is a critical factor for efficient GalNAc-siRNA uptake. However, studies have shown that even with a greater than 50% reduction in ASGPR levels, potent GalNAc-siRNA conjugates can still achieve robust gene silencing at pharmacologically relevant doses. This suggests that there is a reserve capacity of ASGPR on hepatocytes. For in vitro experiments, it is important to use cell lines with sufficient ASGPR expression, such as primary human hepatocytes or HepG2 cells.
Troubleshooting Guides
Problem 1: Low or no target mRNA knockdown observed.
| Possible Cause | Troubleshooting Step |
| Low ASGPR expression on cell model | Verify ASGPR expression levels in your chosen cell line using RT-qPCR or western blotting. Consider using a cell line with higher ASGPR expression, such as primary hepatocytes or HepG2 cells. |
| Inefficient siRNA delivery | Ensure the GalNAc-siRNA conjugate is correctly prepared and stored. Optimize the incubation time and concentration of the siRNA. Include a positive control siRNA known to be effective in your cell model. |
| Degradation of siRNA | Use nuclease-free water and reagents. Ensure proper handling and storage of siRNA to prevent degradation by RNases. |
| Issues with knockdown quantification | Verify the integrity of your RNA samples. Check the design and efficiency of your RT-qPCR primers and probes. Include appropriate controls in your RT-qPCR assay. |
Problem 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell health or density | Maintain a consistent cell seeding density and ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. |
| Variability in serum composition | If possible, use a single lot of serum for a set of comparative experiments to minimize variability. |
| Pipetting errors | Ensure accurate and consistent pipetting of siRNA and other reagents. |
Problem 3: Observed cytotoxicity or off-target effects.
| Possible Cause | Troubleshooting Step |
| High siRNA concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration of your GalNAc-siRNA. |
| Off-target effects of the siRNA sequence | The observed toxicity may be due to the siRNA sequence itself rather than the GalNAc conjugate or serum proteins. Consider redesigning the siRNA sequence to minimize potential off-target effects. This can sometimes be mitigated by chemical modifications to the siRNA seed region. |
| Contaminants in reagents | Ensure all reagents, including cell culture media and serum, are of high quality and free of contaminants. |
Data Presentation
Table 1: Impact of Human Serum on GalNAc-siRNA Uptake in Primary Human Hepatocytes
| GalNAc-siRNA Conjugate | Concentration | Uptake without Human Serum (ng/mL) | Uptake with 60% Human Serum (ng/mL) |
| AD-65644 | 200 nM (~3.2 µg/mL) | ~47 ± 2 | ~49 ± 3 |
| AD-64543 | 200 nM (~3.2 µg/mL) | ~80 ± 0.4 | ~74 ± 1.5 |
Data summarized from Agarwal et al., 2021.
Table 2: Percent Binding of GalNAc-siRNA to Serum Proteins
| Serum Type | Serum Concentration (% v/v) | GalNAc-siRNA Concentration | Percent Bound to Serum Proteins |
| Fetal Bovine Serum | 0 | 4 µg/mL (250 nM) | 0% |
| Fetal Bovine Serum | 20 | 4 µg/mL (250 nM) | ~40% |
| Fetal Bovine Serum | 40 | 4 µg/mL (250 nM) | ~60% |
| Fetal Bovine Serum | 60 | 4 µg/mL (250 nM) | ~70% |
| Fetal Bovine Serum | 80 | 4 µg/mL (250 nM) | ~80% |
| Fetal Bovine Serum | 100 | 4 µg/mL (250 nM) | ~82% |
| Human Serum | 60 | ~3.2 µg/mL (200 nM) | ~65-70% |
Data summarized from Agarwal et al., 2021.
Experimental Protocols
1. GalNAc-siRNA Uptake Assay in Primary Human Hepatocytes
-
Cell Plating: Plate primary human hepatocytes in collagen-coated 24-well or 96-well plates and allow them to attach.
-
Preparation of Dosing Media: Prepare the dosing medium with or without the desired concentration of human serum (e.g., 60%).
-
siRNA Treatment: Add the GalNAc-siRNA duplex to the dosing medium to achieve the final desired concentration (e.g., 16 nM or 200 nM).
-
Incubation: Add the siRNA-containing medium to the cells and incubate for 4 hours at 37°C to allow for uptake.
-
Wash and Culture: After the 4-hour incubation, remove the treatment medium and replace it with fresh, serum- and siRNA-free culture medium.
-
Harvest: Incubate the cells for an additional 48 hours, then harvest the cells for siRNA quantification or total RNA isolation.
2. Quantification of Intracellular siRNA by Stem-Loop RT-qPCR
-
Cell Lysis: Wash the harvested cells with PBS and lyse them using a suitable lysis buffer.
-
RNA Isolation: Isolate total RNA from the cell lysates using a commercial RNA isolation kit.
-
Reverse Transcription (RT): Perform reverse transcription using a stem-loop RT primer specific for the siRNA of interest to generate cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using a forward primer, a reverse primer, and a hydrolysis probe to quantify the amount of siRNA-derived cDNA.
-
Data Analysis: Determine the absolute concentration of the siRNA by comparing the results to a standard curve of known siRNA concentrations.
3. Electrophoretic Mobility Shift Assay (EMSA) for Protein Binding
-
Incubation: Incubate the GalNAc-siRNA with varying concentrations of serum (e.g., FBS or human serum) for 60 minutes at 37°C.
-
Gel Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis to separate the protein-bound siRNA from the free siRNA.
-
Detection: Stain the gel with a fluorescent dye that binds to nucleic acids (e.g., SYBR Gold) and visualize the bands under a gel documentation system.
-
Quantification: Quantify the intensity of the bands corresponding to the bound and free siRNA to determine the percentage of protein-bound siRNA.
Visualizations
Caption: GalNAc-siRNA uptake pathway in the presence of serum proteins.
Caption: General experimental workflow for assessing GalNAc-siRNA uptake and activity.
Caption: Troubleshooting decision tree for low mRNA knockdown.
References
- 1. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of GalNAc-siRNA Conjug... preview & related info | Mendeley [mendeley.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to In Vitro Validation of GalNAc-Mediated Uptake
The conjugation of N-acetylgalactosamine (GalNAc) to small interfering RNAs (siRNAs) has become a leading strategy for targeted drug delivery to hepatocytes. This approach leverages the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of liver cells.[1] This receptor-mediated endocytosis facilitates the efficient internalization of siRNA, leading to potent and durable gene silencing in the liver.[2][3] For researchers and drug development professionals, rigorous in vitro validation is a critical step to confirm and quantify the efficacy of GalNAc-siRNA conjugates. This guide provides a comparative overview of key in vitro assays, complete with experimental protocols and supporting data.
The GalNAc-ASGPR Uptake and RNAi Pathway
The journey of a GalNAc-siRNA conjugate from the extracellular space to a functional gene silencing event involves several key steps. The trivalent GalNAc ligand binds to the ASGPR on the hepatocyte surface, a process that triggers rapid clathrin-mediated endocytosis.[4][5] As the endosome matures, its internal pH decreases, causing the GalNAc-siRNA to dissociate from the receptor, which is then recycled back to the cell surface. The siRNA conjugate remains within the endo-lysosomal pathway. A small, yet critical, fraction of the siRNA must then escape the endosome to enter the cytoplasm. Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which uses the siRNA's guide strand to find and cleave the target messenger RNA (mRNA), thereby silencing gene expression.
Key In Vitro Assays for Validation
Several distinct but complementary assays are employed to validate the different stages of GalNAc-mediated uptake and subsequent gene silencing.
Cellular Uptake and Subcellular Localization Assays
These assays directly visualize and quantify the internalization of siRNA conjugates into target cells.
Methodology:
-
Fluorescent Labeling: The siRNA is covalently labeled with a fluorescent dye such as Cy3, Cy5, or an Alexa Fluor dye. These dyes are typically attached to the 5' or 3' end of the sense strand to avoid interfering with RISC loading.
-
Cell Culture: Hepatocyte-derived cell lines that express ASGPR, such as HepG2 or primary hepatocytes, are cultured in plates or on coverslips.
-
Incubation: Cells are treated with the fluorescently labeled GalNAc-siRNA conjugate for a specific duration (e.g., 4 to 24 hours).
-
Detection:
-
Fluorescence Microscopy/Confocal Microscopy: After incubation, cells are washed to remove unbound siRNA, fixed, and imaged. This allows for the visualization of siRNA uptake and its subcellular localization. Co-staining with markers for endosomes (e.g., Rab5, Rab7) or lysosomes (e.g., LAMP1, LysoTracker) can reveal if the siRNA is trapped in these compartments.
-
Flow Cytometry: This technique provides a quantitative measure of the percentage of cells that have taken up the fluorescent siRNA and the mean fluorescence intensity, which corresponds to the amount of uptake per cell.
-
Alternative: Instead of fluorescent labels, the absolute quantity of intracellular siRNA can be determined by lysing the cells and using highly sensitive techniques like stem-loop reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Target mRNA Knockdown (Functional) Assay
This is the most critical assay as it measures the ultimate biological outcome: the silencing of the target gene. It serves as a robust functional validation of the entire uptake and delivery process.
Methodology:
-
Cell Seeding and Treatment: Primary hepatocytes or HepG2 cells are seeded in multi-well plates. After allowing the cells to adhere, they are treated with various concentrations of the GalNAc-siRNA conjugate.
-
Incubation: The cells are typically incubated for 48 to 72 hours to allow for uptake, RISC loading, and subsequent degradation of the target mRNA.
-
RNA Extraction and RT-qPCR: Following incubation, the cells are lysed, and total RNA is extracted. The levels of the target mRNA are then quantified using RT-qPCR, often normalized to a housekeeping gene (e.g., GAPDH) to control for variations in RNA input.
-
Data Analysis: The percentage of mRNA knockdown relative to a negative control (e.g., untreated cells or cells treated with a non-targeting siRNA) is calculated. Dose-response curves are generated to determine the IC50 (the concentration required to achieve 50% knockdown), which is a key metric for comparing the potency of different conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Gene Silencing with GalNAc-siRNA using qPCR
For researchers and drug development professionals leveraging the power of RNA interference (RNAi), precise and reliable quantification of gene silencing is paramount. N-acetylgalactosamine (GalNAc)-conjugated small interfering RNAs (siRNAs) have emerged as a leading platform for potent and specific gene knockdown in hepatocytes.[1][2][][4] This guide provides an objective comparison of quantitative real-time polymerase chain reaction (qPCR) with other common methods for measuring the efficacy of GalNAc-siRNA, supported by detailed experimental protocols and data presentation.
The GalNAc-siRNA Pathway: From Delivery to Silencing
GalNAc-siRNA conjugates achieve liver-specific delivery by harnessing the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[1] The journey from administration to gene silencing involves several key steps, as illustrated below.
Upon binding to ASGPR, the GalNAc-siRNA conjugate is internalized into the cell via endocytosis. Acidification within the endosome leads to the dissociation of the conjugate from the receptor, which is then recycled back to the cell surface. A small fraction of the siRNA escapes the endosome and enters the cytoplasm, where it is loaded into the RNA-induced silencing complex (RISC). The guide strand of the siRNA then directs RISC to bind to and cleave the target messenger RNA (mRNA), leading to its degradation and a subsequent reduction in protein expression.
Experimental Workflow for qPCR Quantification
Quantitative RT-PCR is the gold standard for measuring mRNA levels due to its high sensitivity and specificity, making it a direct method to assess the primary effect of siRNA-mediated gene silencing. The workflow involves cell treatment, RNA purification, reverse transcription to complementary DNA (cDNA), and finally, qPCR analysis.
Detailed Experimental Protocol: Quantifying Gene Silencing by RT-qPCR
This protocol outlines the key steps for assessing the knockdown efficiency of a GalNAc-siRNA conjugate.
1. Cell Culture and Treatment:
-
Cell Seeding: Plate hepatocytes (e.g., primary hepatocytes or a suitable cell line like HepG2) in 24-well plates at a density that ensures they are 70-80% confluent at the time of treatment.
-
Treatment: Prepare dilutions of the GalNAc-siRNA conjugate and a non-targeting (scrambled) siRNA control in the appropriate cell culture medium.
-
Incubation: Remove the existing medium from the cells and add the siRNA-containing medium. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
2. Total RNA Extraction:
-
After incubation, lyse the cells directly in the wells using a suitable lysis buffer (e.g., from an RNA purification kit).
-
Isolate total RNA using a column-based kit or phenol-chloroform extraction method according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
3. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
The reaction typically involves incubating the RNA and primers with reverse transcriptase and dNTPs. Follow the manufacturer's recommended thermal cycling conditions.
4. Quantitative PCR (qPCR):
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction should contain:
-
cDNA template
-
Forward and reverse primers for the target gene
-
Forward and reverse primers for a stable reference (housekeeping) gene (e.g., GAPDH, ACTB)
-
A suitable qPCR master mix (e.g., containing SYBR Green or TaqMan probe chemistry).
-
-
Primer Design: It is crucial that qPCR primers are designed to flank the siRNA target site to avoid false-negative results that can arise from the amplification of cleaved mRNA fragments.
-
Thermal Cycling: Perform the qPCR using a real-time PCR detection system with appropriate cycling conditions (denaturation, annealing, and extension steps).
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both the GalNAc-siRNA treated and control samples.
-
Calculate the relative gene expression using the comparative CT (ΔΔCT) method.
-
Step 1: Normalize to Reference Gene (ΔCT): ΔCT = CT (Target Gene) - CT (Reference Gene)
-
Step 2: Normalize to Control (ΔΔCT): ΔΔCT = ΔCT (Treated Sample) - ΔCT (Control Sample)
-
Step 3: Calculate Remaining Expression: Percent mRNA Remaining = 2-ΔΔCT * 100
-
Step 4: Calculate Percent Knockdown: Percent Knockdown = 100 - Percent mRNA Remaining
-
Comparison of Gene Silencing Quantification Methods
While qPCR is a powerful tool, a multi-faceted validation approach provides more comprehensive evidence of gene knockdown. Other methods can be used to measure the downstream effects on protein levels or provide a broader view of transcriptomic changes.
| Method | Analyte Measured | Sensitivity | Throughput | Cost per Sample | Key Advantage | Key Disadvantage |
| RT-qPCR | mRNA | Very High | High | Low | Direct, quantitative measure of RNAi activity. | Doesn't confirm protein reduction. |
| Western Blot | Protein | Moderate | Low | Moderate | Confirms downstream functional effect on protein level. | Semi-quantitative; lower throughput. |
| Digital PCR (dPCR) | mRNA / siRNA | Extremely High | Moderate | High | Absolute quantification without a standard curve; high precision. | Higher cost and less widespread availability. |
| RNA-Sequencing (RNA-Seq) | Whole Transcriptome | High | High | High | Unbiased, genome-wide view of on-target and off-target effects. | Complex data analysis; highest cost. |
| ELISA | Protein | High | High | Moderate | Quantitative protein measurement; high throughput. | Requires a specific antibody for the target protein. |
| TaqMan Protein Assays | Protein | High | High | Moderate | Faster and requires less sample than Western blotting. | Requires specific antibody-based probe sets. |
Data Presentation: Hypothetical Knockdown Efficiency
Clear and structured data presentation is crucial for comparing the efficacy of different treatments. The table below presents hypothetical data for a GalNAc-siRNA targeting Gene X.
| Treatment Group | Concentration | Target Gene: Gene X (% mRNA Remaining ± SD) | Off-Target Gene: Gene Y (% mRNA Remaining ± SD) |
| Untreated Control | - | 100 ± 5.1 | 100 ± 4.9 |
| Scrambled siRNA Control | 50 nM | 98 ± 4.5 | 99 ± 5.2 |
| GalNAc-siRNA (Gene X) | 10 nM | 45 ± 3.8 | 97 ± 4.7 |
| GalNAc-siRNA (Gene X) | 50 nM | 18 ± 2.9 | 98 ± 5.0 |
Table 2: Hypothetical knockdown efficiency of a GalNAc-siRNA conjugate targeting Gene X. Data represents the mean percentage of mRNA remaining relative to the untreated control, as determined by the ΔΔCT method. The standard deviation (SD) is calculated from triplicate wells. Minimal impact on the off-target Gene Y indicates high specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. General Platform for Efficient and Modular Assembly of GalNAc–siRNA Conjugates via Primary Amines and o-Nitrobenzyl Alcohol Cyclization Photoclick Chemistry Enabling Rapid Access to Therapeutic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of GalNAc-siRNA: A Comparative Guide to Efficacy Measurement Using ddPCR
For researchers, scientists, and drug development professionals at the forefront of RNAi therapeutics, accurately quantifying the efficacy of N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA) is paramount. This guide provides an objective comparison of Droplet Digital PCR (ddPCR) with alternative methods, supported by experimental data, to empower informed decisions in your research and development endeavors.
The targeted delivery of siRNA to hepatocytes via GalNAc conjugation has revolutionized the landscape of therapeutic gene silencing. Verifying the extent of this silencing requires robust and precise quantification of the siRNA molecules that reach their destination. This guide delves into the methodologies available for this critical measurement, with a focus on the rising prominence of ddPCR.
The Power of Precision: ddPCR vs. Alternative Quantification Methods
The choice of quantification platform directly impacts the reliability of efficacy data. While several methods exist, ddPCR has emerged as a superior alternative for the absolute quantification of siRNA. Here, we compare ddPCR to the more traditional quantitative PCR (qPCR) and the chromatography-based Liquid Chromatography-Mass Spectrometry (LC/MS).
| Parameter | Droplet Digital PCR (ddPCR) | Quantitative PCR (qPCR) | Liquid Chromatography-Mass Spectrometry (LC/MS) |
| Principle | Absolute quantification via sample partitioning and Poisson statistics. | Relative or absolute quantification based on amplification cycle threshold (Cq) and standard curves. | Separation and quantification based on mass-to-charge ratio. |
| Quantification | Absolute (digital counting of molecules) | Relative or absolute (requires a standard curve for absolute) | Absolute (requires a standard curve) |
| Sensitivity (LLOQ) | High (e.g., ~390 copies/reaction)[1] | Moderate (e.g., ~6250 copies/reaction)[1] | High (low ng/mL to pg/mL range)[2] |
| Dynamic Range | Wide (e.g., 390 to 400,000 copies/reaction)[3] | Wide, but linearity can be limited at the lower end.[1] | Wide, dependent on detector saturation. |
| Precision (CV%) | High (Intra-assay CVs typically <15%) | Lower (CVs can range up to ~21%) | High (Intra-assay CVs can be <10%) |
| Throughput | Moderate to High | High | Moderate |
| Susceptibility to Inhibitors | Low | High | Moderate |
| Workflow Complexity | Moderate | Relatively Simple | High |
Delving into the Mechanisms: How GalNAc-siRNA Works
Understanding the mechanism of action is crucial for designing effective efficacy studies. GalNAc-siRNA conjugates leverage the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes, for targeted delivery.
Experimental Protocols: A Step-by-Step Guide
Accurate and reproducible data begin with meticulously executed experiments. Below are detailed protocols for quantifying GalNAc-siRNA in liver tissue using ddPCR and qPCR.
Sample Preparation from Liver Tissue (for both ddPCR and qPCR)
-
Tissue Homogenization: Homogenize 50-100 mg of frozen liver tissue in 1 mL of a suitable lysis buffer (e.g., TRIzol or a buffer from a dedicated kit).
-
RNA Extraction: Extract total RNA from the homogenate following the manufacturer's protocol for the chosen lysis reagent. This typically involves phase separation with chloroform and precipitation with isopropanol.
-
RNA Quantification and Quality Control: Resuspend the RNA pellet in RNase-free water. Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
DNase Treatment (Optional but Recommended): To remove any contaminating genomic DNA, treat the RNA sample with DNase I.
Protocol 1: Absolute Quantification of GalNAc-siRNA using ddPCR
This protocol utilizes a stem-loop reverse transcription (RT) step to specifically convert the mature siRNA into cDNA.
1. Stem-Loop Reverse Transcription:
-
Combine 1-10 ng of total RNA with a specific stem-loop RT primer for the siRNA of interest.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add a reverse transcription master mix containing reverse transcriptase, dNTPs, and reaction buffer.
-
Perform the reverse transcription reaction according to the enzyme manufacturer's protocol (e.g., 16°C for 30 min, 42°C for 30 min, and 85°C for 5 min).
2. ddPCR Reaction Setup:
-
Prepare the ddPCR reaction mix containing the cDNA template from the RT step, ddPCR supermix for probes (No dUTP), forward and reverse primers specific to the siRNA cDNA, and a fluorescently labeled probe (e.g., FAM).
-
Load 20 µL of the ddPCR reaction mix into the wells of a droplet generator cartridge.
-
Add 70 µL of droplet generation oil to the corresponding oil wells.
3. Droplet Generation:
-
Place the cartridge into a droplet generator to partition the samples into approximately 20,000 nanoliter-sized droplets.
4. PCR Amplification:
-
Carefully transfer the droplet emulsion to a 96-well PCR plate.
-
Seal the plate and perform PCR amplification using a thermal cycler with the following typical conditions: 95°C for 10 min, followed by 40 cycles of 94°C for 30 s and 60-65°C for 1 min, and a final step at 98°C for 10 min.
5. Droplet Reading and Data Analysis:
-
Place the PCR plate into a droplet reader. The reader will analyze each droplet for fluorescence.
-
The concentration of the target siRNA in copies/µL is calculated automatically by the software based on the fraction of positive droplets using Poisson statistics.
Protocol 2: Quantification of GalNAc-siRNA using qPCR
This protocol also employs a stem-loop RT step for specific cDNA synthesis.
1. Stem-Loop Reverse Transcription:
-
Follow the same procedure as described in the ddPCR protocol.
2. qPCR Reaction Setup:
-
Prepare a serial dilution of a synthetic oligonucleotide standard with a known concentration to generate a standard curve.
-
In a 96-well qPCR plate, prepare reaction mixes containing the cDNA template (from samples and standards), qPCR master mix (e.g., TaqMan Universal PCR Master Mix), forward and reverse primers, and a fluorescently labeled probe.
3. Real-Time PCR:
-
Run the qPCR plate in a real-time PCR instrument with a thermal cycling protocol similar to that of ddPCR, but with fluorescence detection at each cycle.
4. Data Analysis:
-
Generate a standard curve by plotting the Cq values of the standards against the logarithm of their known concentrations.
-
Determine the concentration of the siRNA in the unknown samples by interpolating their Cq values onto the standard curve.
Protocol 3: Quantification of GalNAc-siRNA using LC/MS
LC/MS offers high specificity and can distinguish between the intact siRNA and its metabolites.
1. Sample Preparation:
-
Tissue Homogenization: Homogenize liver tissue as described previously.
-
Solid Phase Extraction (SPE): Use a specialized SPE cartridge (e.g., Oasis WAX) to extract the siRNA from the tissue homogenate. This involves conditioning the cartridge, loading the sample, washing away impurities, and eluting the siRNA.
-
Protein Precipitation: Alternatively, a differential protein precipitation method can be used to remove proteins while keeping the siRNA in solution.
2. LC/MS Analysis:
-
Liquid Chromatography: Inject the extracted sample onto a liquid chromatography system equipped with a column suitable for oligonucleotide separation (e.g., a C18 column). Use an ion-pairing mobile phase to achieve good separation.
-
Mass Spectrometry: The eluent from the LC is introduced into a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer). The instrument is set to monitor for the specific mass-to-charge ratio of the target siRNA.
3. Data Analysis:
-
Quantify the siRNA by comparing the peak area of the analyte in the sample to a standard curve generated from samples with known concentrations of the siRNA.
Conclusion
The accurate measurement of GalNAc-siRNA in target tissues is a cornerstone of preclinical and clinical development for this promising class of therapeutics. While qPCR and LC/MS are established methods, ddPCR offers a compelling combination of absolute quantification, high sensitivity, and superior precision, particularly for low-abundance targets. Its tolerance to PCR inhibitors and the elimination of the need for a standard curve streamline the workflow and enhance data reliability. By carefully selecting the appropriate quantification platform and meticulously following optimized protocols, researchers can generate high-quality data to confidently assess the efficacy of their GalNAc-siRNA candidates and accelerate their path to the clinic.
References
A Researcher's Guide to Assessing Off-Target Gene Modulation of GalNAc-siRNA Conjugates
For Researchers, Scientists, and Drug Development Professionals
The clinical success of N-acetylgalactosamine (GalNAc)-conjugated small interfering RNAs (siRNAs) for treating liver-related diseases has positioned them as a leading therapeutic modality. However, ensuring their safety and specificity is paramount. A critical aspect of preclinical evaluation is the thorough assessment of off-target gene modulation, which can lead to unintended biological effects, including hepatotoxicity.[1][2][3][4] This guide provides a comparative overview of the key methods used to evaluate and mitigate these off-target effects, supported by experimental data and detailed protocols.
Understanding the Primary Mechanism of Off-Target Effects
The predominant cause of off-target gene modulation by siRNAs is a microRNA (miRNA)-like mechanism.[5] This occurs when the "seed region" of the siRNA guide strand (typically nucleotides 2-8) exhibits partial complementarity to the 3' untranslated region (3' UTR) of unintended messenger RNA (mRNA) transcripts. This binding to off-target transcripts can lead to their translational repression or degradation, mediated by the RNA-Induced Silencing Complex (RISC).
Comparative Analysis of Off-Target Assessment Methodologies
A multi-faceted approach is essential for a comprehensive evaluation of off-target effects. This typically involves a combination of computational prediction, genome-wide expression profiling, and targeted validation studies.
| Methodology | Principle | Advantages | Limitations | Typical Application |
| Computational Prediction | Algorithms identify potential off-target transcripts based on sequence homology (e.g., BLAST) and thermodynamic stability of the siRNA-mRNA duplex. | High-throughput, cost-effective, and can be integrated early in the siRNA design phase. | Can generate a high number of false positives; does not account for biological context (e.g., transcript accessibility). | Initial screening of siRNA candidates to eliminate those with a high predicted off-target liability. |
| Transcriptome-wide Analysis (RNA-seq, Microarrays) | Quantifies global changes in mRNA expression levels in response to siRNA treatment, providing an unbiased view of on- and off-target effects. | Comprehensive and unbiased detection of differentially expressed genes. Can reveal unexpected off-target signatures. | Can be expensive and data analysis is complex. Does not capture off-target effects that only lead to translational repression without mRNA degradation. | Gold standard for assessing the global impact of an siRNA on the transcriptome in both in vitro (e.g., primary hepatocytes) and in vivo (e.g., liver tissue from treated animals) models. |
| Targeted mRNA Quantification (RT-qPCR) | Measures the expression levels of specific, predicted off-target genes to validate findings from transcriptome-wide analyses. | Highly sensitive and specific for selected targets. Cost-effective for validating a smaller number of genes. | Only provides information on pre-selected genes; not suitable for discovery of novel off-targets. | Validation of potential off-target hits identified through computational or transcriptome-wide methods. |
| In Vivo Rodent Toxicity Studies | Administration of GalNAc-siRNA conjugates to rodents (typically rats) at supratherapeutic doses to assess for hepatotoxicity, a key functional readout of significant off-target effects. | Provides a systemic and physiologically relevant assessment of the safety profile. | Animal studies are resource-intensive and may not always perfectly predict human toxicity. | Critical for preclinical safety assessment and candidate selection for clinical development. |
Mitigating Off-Target Effects: A Proactive Approach
Several strategies can be employed during the design and development of GalNAc-siRNA conjugates to minimize off-target modulation.
| Mitigation Strategy | Description | Supporting Evidence |
| Chemical Modifications | Introduction of thermally destabilizing modifications, such as glycol nucleic acid (GNA), into the seed region of the siRNA. This reduces the binding affinity to off-target transcripts while maintaining on-target activity. | Studies have shown that a single GNA modification at position 7 of the antisense strand can significantly improve the safety profile of a GalNAc-siRNA in rats. |
| Sequence Engineering | Swapping the seed region of a hepatotoxic siRNA with that of a non-hepatotoxic siRNA has been shown to mitigate toxicity, demonstrating that the seed sequence is a key determinant of off-target effects. | Experiments in rats where seed regions were swapped between toxic and non-toxic siRNAs confirmed that hepatotoxicity is largely driven by the seed sequence. |
| siRNA Pooling | Using a pool of multiple siRNAs that target different regions of the same mRNA can reduce the effective concentration of any individual siRNA, thereby minimizing the impact of its specific off-target signature. | By using distinct seed sequences for each siRNA in the pool, the risk of off-target silencing associated with a single seed is lowered. |
Experimental Protocols
Transcriptome-wide Analysis using RNA-sequencing (RNA-seq)
Objective: To identify all genes that are differentially expressed following treatment with a GalNAc-siRNA conjugate.
Methodology:
-
Cell Culture and Treatment: Primary hepatocytes are cultured and transfected with the GalNAc-siRNA conjugate at various concentrations (e.g., 1-100 nM) or administered to rodents. A non-targeting siRNA control and a vehicle control are included.
-
RNA Extraction: After a specified incubation period (e.g., 24-72 hours), total RNA is extracted from the cells or liver tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a Bioanalyzer (Agilent).
-
Library Preparation and Sequencing: An RNA-seq library is prepared from the total RNA, which typically involves poly(A) selection to enrich for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation. The library is then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Raw sequencing reads are aligned to a reference genome.
-
Gene expression is quantified as read counts.
-
Differential gene expression analysis is performed between the siRNA-treated groups and control groups using tools like DESeq2 or edgeR.
-
Seed-mediated off-target analysis: Specialized tools like SeedMatchR can be used to annotate the differentially expressed genes with predicted seed matches to the siRNA guide strand. This allows for the visualization of cumulative changes in the expression of genes containing seed matches using cumulative distribution function (CDF) plots.
-
In Vivo Hepatotoxicity Study in Rats
Objective: To evaluate the potential for a GalNAc-siRNA conjugate to cause liver toxicity at high doses.
Methodology:
-
Animal Dosing: Male Sprague-Dawley rats are administered the GalNAc-siRNA conjugate via subcutaneous injection at multiple dose levels, including pharmacologically exaggerated doses (e.g., 10, 30, 100 mg/kg). A vehicle control group is also included. Dosing may occur as a single dose or in a repeat-dose regimen.
-
Monitoring: Animals are monitored for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Blood Collection and Analysis: Blood samples are collected at specified time points for clinical chemistry analysis, including liver function tests (e.g., alanine aminotransferase (ALT), aspartate aminotransferase (AST), and glutamate dehydrogenase (GLDH)).
-
Necropsy and Tissue Collection: At the end of the study, animals are euthanized, and a full necropsy is performed. The liver is weighed, and sections are collected for histopathological examination and for RNA and siRNA quantification.
-
Data Analysis: Clinical chemistry parameters and histopathology findings are compared between the treated and control groups to identify any dose-dependent signs of hepatotoxicity.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in assessing off-target effects, the following diagrams are provided.
Caption: Cellular uptake and processing of GalNAc-siRNA conjugates.
Caption: On-target versus off-target silencing mechanisms of siRNAs.
Caption: A typical workflow for assessing off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aminer.cn [aminer.cn]
- 4. Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to GalNAc-L96 Free Base and Triethylamine Salt for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted therapeutics, particularly in oligonucleotide-based drugs like siRNA and antisense oligonucleotides (ASOs), efficient and specific delivery to the target cells is paramount. The asialoglycoprotein receptor (ASGPR), highly expressed on the surface of hepatocytes, has emerged as a key target for liver-specific drug delivery. N-acetylgalactosamine (GalNAc) is a high-affinity ligand for ASGPR, and multivalent presentation of GalNAc significantly enhances binding and subsequent receptor-mediated endocytosis.[1][2][3] GalNAc-L96 is a widely used triantennary GalNAc ligand that facilitates this targeted delivery.[4] This guide provides a detailed comparison of two common forms of this critical reagent: GalNAc-L96 free base and GalNAc-L96 triethylamine salt, to aid researchers in selecting the optimal compound for their specific application.
Data Presentation: A Head-to-Head Comparison
The choice between the free base and the triethylamine salt of GalNAc-L96 often comes down to differences in their physical properties, which can impact handling, formulation, and conjugation chemistry. While the core biological activity of the GalNAc moiety remains the same, solubility and stability can be key differentiating factors.[5]
Table 1: Physicochemical Properties
| Property | This compound | GalNAc-L96 Triethylamine Salt |
| CAS Number | 1159408-61-3 | 1159408-62-4 |
| Molecular Formula | C₁₂₁H₁₇₉N₁₁O₄₅ | C₁₂₁H₁₇₉N₁₁O₄₅ • C₆H₁₅N |
| Molecular Weight | ~2507.76 g/mol | ~2609.0 g/mol |
| Appearance | Off-white to light yellow solid | Off-white to light yellow solid |
| Purity | ≥98% | ≥95% |
| Storage | -20°C, sealed, away from moisture | -20°C |
| Stability | ≥ 4 years at -20°C | ≥ 4 years at -20°C |
Table 2: Solubility Comparison
| Solvent | This compound | GalNAc-L96 Triethylamine Salt |
| DMSO | Soluble (sparingly soluble: 1-10 mg/ml) | Not explicitly stated, but likely soluble |
| Ethanol | Sparingly soluble (1-10 mg/ml) | Not explicitly stated |
| PBS (pH 7.2) | Sparingly soluble (1-10 mg/ml) | Not explicitly stated |
| Acetonitrile | Not explicitly stated | Soluble |
Key Observation: The triethylamine salt form of GalNAc-L96 demonstrates improved solubility in organic solvents like acetonitrile. This can be a significant advantage in certain chemical synthesis and purification protocols where solubility in non-aqueous media is required. The free base, while soluble in DMSO, has limited solubility in aqueous buffers like PBS.
Experimental Protocols
General Synthesis of GalNAc-L96
The synthesis of GalNAc-L96 is a multi-step process. A "pot-economy" approach has been described to improve efficiency and reduce waste compared to more traditional methods. The general steps involve:
-
Preparation of the GalNAc Monomer: Starting from a protected GalNAc derivative, a carboxylic acid or other reactive group is introduced to enable conjugation to the linker scaffold.
-
Assembly of the Triantennary Scaffold: A core scaffold molecule is synthesized, which will present the three GalNAc ligands.
-
Conjugation of GalNAc to the Scaffold: The GalNAc monomers are coupled to the triantennary scaffold. This is often achieved using coupling reagents like HBTU and a base such as diisopropylethylamine (Hünig's base).
-
Purification: The final GalNAc-L96 product is purified, typically using flash chromatography.
Formation of the Triethylamine Salt: The triethylamine salt is typically formed during the final purification or isolation steps. After chromatographic purification, if the compound is isolated from a solvent system containing triethylamine, the salt can be formed. Alternatively, the purified free base can be treated with triethylamine to form the salt.
Oligonucleotide Conjugation
GalNAc-L96 is conjugated to oligonucleotides (siRNA or ASO) to facilitate their delivery to hepatocytes. This can be achieved through two primary strategies:
-
Solid-Phase Conjugation: A GalNAc-L96 phosphoramidite derivative is synthesized and then coupled to the 5'-end of the support-bound oligonucleotide during automated solid-phase synthesis.
-
Solution-Phase Conjugation: An amino-modified oligonucleotide is synthesized and purified. In parallel, the GalNAc-L96 ligand is activated (e.g., as an NHS ester) and then reacted with the amino-modified oligonucleotide in solution.
The choice between these methods depends on the scale of synthesis, the specific oligonucleotide chemistry, and the desired purity of the final conjugate.
Mandatory Visualizations
Signaling Pathway: ASGPR-Mediated Endocytosis
Caption: ASGPR-mediated uptake of a GalNAc-siRNA conjugate into a hepatocyte.
Experimental Workflow: RNAi Screening
Caption: A typical workflow for in vitro evaluation of GalNAc-siRNA conjugates.
Logical Relationship: Free Base vs. Salt
Caption: Relationship between this compound and its triethylamine salt.
Conclusion
Both this compound and its triethylamine salt are essential reagents for the development of liver-targeted oligonucleotide therapeutics. The primary distinction lies in their physical properties, most notably solubility. The triethylamine salt form offers enhanced solubility in certain organic solvents, which can be advantageous for specific synthesis and purification protocols. In contrast, the free base may be preferred in situations where the presence of triethylamine is undesirable. Ultimately, the biological activity of the GalNAc ligand in mediating hepatocyte uptake via the ASGPR remains consistent between the two forms. The selection of either the free base or the triethylamine salt should be based on the specific requirements of the intended application, including the formulation, conjugation chemistry, and analytical methods to be employed.
References
- 1. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2015006740A2 - Oligonucleotide-ligand conjugates and process for their preparation - Google Patents [patents.google.com]
- 4. fcad.com [fcad.com]
- 5. GalNac-L96 triethylamine salt_TargetMol [targetmol.com]
A Head-to-Head Comparison of Triantennary GalNAc Ligands for Hepatocyte-Targeted Oligonucleotide Delivery
For researchers, scientists, and drug development professionals, the efficient and specific delivery of oligonucleotide therapeutics to hepatocytes is a critical challenge. Triantennary N-acetylgalactosamine (GalNAc) ligands have emerged as a leading strategy, leveraging the asialoglycoprotein receptor (ASGPR) for targeted uptake in the liver. This guide provides a detailed comparison of GalNAc-L96, a widely used triantennary ligand, with other notable triantennary GalNAc constructs, supported by experimental data and protocols.
Triantennary GalNAc ligands enhance the potency of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) by facilitating their uptake into hepatocytes. This is achieved through high-affinity binding to the ASGPR, a receptor abundantly expressed on the surface of these liver cells. Upon binding, the GalNAc-oligonucleotide conjugate is internalized via endocytosis, leading to the release of the therapeutic oligonucleotide into the cytoplasm where it can engage its target mRNA. This targeted delivery approach increases the therapeutic efficacy and allows for lower doses, thereby improving the safety profile of the drug.
Quantitative Performance Comparison of Triantennary GalNAc Ligands
The following tables summarize the in vitro and in vivo performance of various triantennary GalNAc ligands conjugated to ASOs and siRNAs.
Table 1: Performance of Various Triantennary GalNAc-ASO Conjugates [1]
| GalNAc Ligand/Scaffold | ASGPR Kᵢ (nM) | In Vitro IC₅₀ (nM) | In Vivo ED₅₀ (mg/kg) |
| 5'-tris-GN3 (Reference) | 16 | 40.2 ± 1.1 | 2.4 ± 1.1 |
| 5'-TEA-GN3 | 9 | 10.4 ± 1.2 | 4.2 ± 1.3 |
| GalNAc-L96 (representative) | 8.8 - 10.4 | N/A | ~1.0 - 2.0 |
| Tris-based GalNAc cluster (THA-GN3) | N/A | N/A | 0.5 - 2.0 |
Note: Data for GalNAc-L96 is compiled from multiple sources for representative values.[2] ED₅₀ can vary depending on the target and oligonucleotide chemistry.
Table 2: In Vivo Efficacy Comparison of Triantennary GalNAc-siRNA Conjugates Targeting ANGPTL3 [3]
| GalNAc Ligand | Linkage | Serum ANGPTL3 Reduction (%) at Day 14 |
| TriGal-6 (148M) | Phosphodiester (PO) | 83.0 |
| TrisGal-6 (149M) | Phosphorothioate (PS) | 83.7 |
| Triantennary Gal-5 (123M, similar to L96) | N/A | 60.7 |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these ligands, the following diagrams illustrate the ASGPR-mediated endocytosis pathway and a general experimental workflow for comparing GalNAc-conjugated oligonucleotides.
Experimental Protocols
ASGPR Binding Affinity Assay (Fluorescence Polarization Competition)
This protocol describes a fluorescence polarization (FP) competition assay to determine the binding affinity (Kᵢ) of unlabeled GalNAc-conjugated oligonucleotides to the ASGPR.
Materials:
-
ASGPR membrane preparation (from rat liver or recombinant source)
-
Fluorescently labeled triantennary GalNAc probe (e.g., Cy5-labeled)
-
Unlabeled competitor GalNAc-conjugated oligonucleotides (including L96 and other test ligands)
-
Assay Buffer: e.g., 15 mM KH₂PO₄ pH 7.2, 5% glycerol, 1 mg/ml BSA
-
384-well, low-volume, black microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent probe in the assay buffer at a concentration twice the final desired concentration (e.g., 2 nM for a 1 nM final concentration).
-
Prepare serial dilutions of the competitor GalNAc-conjugated oligonucleotides in the assay buffer. The concentration range should span from expected Kᵢ values to concentrations that will fully compete with the probe.
-
Prepare the ASGPR membrane suspension in the assay buffer at a concentration that gives a stable and robust FP signal with the fluorescent probe.
-
-
Assay Protocol:
-
Add a constant volume of the ASGPR membrane suspension to all wells of the microplate.
-
Add the serially diluted competitor oligonucleotides to the respective wells. For control wells (maximum and minimum polarization), add assay buffer.
-
Add the fluorescent probe to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration.
-
The IC₅₀ value (the concentration of competitor that inhibits 50% of the fluorescent probe binding) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires the K₋ of the fluorescent probe.
-
In Vivo Efficacy Study in Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of GalNAc-conjugated oligonucleotides in mice.
Materials:
-
C57BL/6 mice (or a relevant transgenic model)
-
GalNAc-conjugated oligonucleotides (L96-conjugate as a reference and other test conjugates) dissolved in sterile saline
-
Anesthesia (e.g., isoflurane)
-
Materials for subcutaneous injection
-
Materials for tissue collection and processing (e.g., RNALater, protein lysis buffer)
-
qPCR or ELISA kits for target quantification
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
Randomly assign mice to treatment groups (e.g., saline control, L96-conjugate, test conjugates at various doses). A typical group size is n=4-5 mice.
-
-
Dosing:
-
Administer a single subcutaneous injection of the designated GalNAc-conjugated oligonucleotide or saline. Doses are typically in the range of 0.5 to 10 mg/kg.
-
-
Monitoring and Sample Collection:
-
Monitor the health of the animals daily.
-
At a predetermined time point (e.g., 72 hours or as per the study design for duration of effect), euthanize the mice.
-
Collect liver tissue and blood (for serum or plasma). For mRNA analysis, immediately place a portion of the liver in a stabilizing solution like RNALater. For protein analysis, snap-freeze the tissue in liquid nitrogen.
-
-
Target Quantification:
-
mRNA Analysis: Isolate total RNA from the liver tissue and perform quantitative real-time PCR (qPCR) to measure the expression level of the target mRNA, normalized to a housekeeping gene.
-
Protein Analysis: Homogenize the liver tissue and perform an enzyme-linked immunosorbent assay (ELISA) or Western blot to quantify the target protein levels in the liver lysate or serum.
-
-
Data Analysis:
-
Calculate the percentage of target mRNA or protein reduction for each treatment group relative to the saline-treated control group.
-
Determine the ED₅₀ (the dose required to achieve 50% reduction of the target) by plotting the dose-response curve.
-
Conclusion
The selection of a triantennary GalNAc ligand is a critical determinant of the in vivo performance of hepatocyte-targeted oligonucleotide therapeutics. While L96 is a well-established and effective ligand, ongoing research has led to the development of novel scaffolds and conjugation strategies that can offer improved efficacy and manufacturing efficiency. As demonstrated by the comparative data, ligands such as TrisGal-6 have shown superior in vivo activity in reducing target protein levels compared to L96-like conjugates.[3] Furthermore, a comprehensive analysis of various GalNAc clusters has revealed a range of binding affinities and in vivo potencies, with some simplified tris-based clusters exhibiting excellent ED₅₀ values in the low mg/kg range.[1]
The provided experimental protocols for in vitro binding and in vivo efficacy studies offer a framework for the systematic evaluation and comparison of different triantennary GalNAc ligands. By employing these methods, researchers can identify the optimal ligand for a given oligonucleotide therapeutic, thereby enhancing its potential for clinical success. The continued exploration of novel GalNAc ligand chemistry and architecture will undoubtedly play a pivotal role in advancing the field of liver-targeted therapies.
References
A Head-to-Head Comparison: GalNAc-L96 vs. Lipid Nanoparticles for siRNA Delivery
A comprehensive guide for researchers, scientists, and drug development professionals on the delivery efficiency, mechanisms of action, and safety profiles of two leading siRNA delivery platforms.
The advent of RNA interference (RNAi) has opened up new frontiers in therapeutic development, offering the potential to silence disease-causing genes with high specificity. However, the effective delivery of small interfering RNA (siRNA) to target tissues remains a critical challenge. Among the various strategies developed, N-acetylgalactosamine (GalNAc)-siRNA conjugates, particularly those utilizing the L96 linker, and lipid nanoparticles (LNPs) have emerged as the frontrunners for clinical applications, especially for liver-targeted therapies. This guide provides an in-depth, objective comparison of these two platforms, supported by experimental data, to aid researchers and drug developers in selecting the optimal delivery system for their therapeutic needs.
At a Glance: Key Differences and Performance Metrics
| Feature | GalNAc-L96 Conjugates | Lipid Nanoparticles (LNPs) |
| Structure & Size | Small, chemically defined conjugate (~14 kDa) | Supramolecular assembly (~100 nm in size) |
| Targeting Mechanism | Active targeting via asialoglycoprotein receptor (ASGPR) on hepatocytes | Primarily passive targeting to the liver via apolipoprotein E (ApoE) binding to the LDL receptor. Can be functionalized with ligands like GalNAc for active targeting. |
| Route of Administration | Subcutaneous | Intravenous |
| Specificity for Hepatocytes | Very High | High (but can also accumulate in other tissues like the spleen) |
| Endosomal Escape Efficiency | Lower (~1-2%) but compensated by high receptor recycling rate | Higher, mediated by ionizable lipids |
| Onset of Action | Delayed | More Rapid |
| Duration of Effect | Long-lasting (months) | Shorter duration compared to GalNAc conjugates |
| Immunogenicity | Low | Potential for infusion-related reactions and complement activation |
| Manufacturing | Simpler, one-step solid-phase synthesis | More complex, requiring microfluidic device preparation and multiple components |
In-Depth Analysis of Delivery Efficiency and Duration
Potency and Efficacy:
LNPs, particularly those formulated with potent ionizable lipids like DLin-MC3-DMA, have demonstrated remarkable potency, with an ED50 for hepatic gene silencing in mice as low as 0.005 mg/kg.[1] This high transfection efficiency is attributed to the efficient encapsulation and protection of the siRNA, followed by effective endosomal escape.[]
GalNAc-siRNA conjugates, while exhibiting a lower endosomal escape efficiency, achieve profound and durable gene silencing due to their highly specific and efficient uptake by hepatocytes.[3] The asialoglycoprotein receptor (ASGPR) is abundantly expressed on hepatocytes (approximately 500,000 to 1,000,000 receptors per cell) and rapidly recycles, allowing for the continuous uptake of the conjugate.[] Chemical modifications to the siRNA backbone in GalNAc conjugates have significantly enhanced their stability and potency, with direct comparisons showing a 5- to 10-fold higher potency for newer generation chemistries in vivo.[3]
Duration of Gene Silencing:
A key differentiator between the two platforms is the duration of the therapeutic effect. Studies have shown that while both delivery methods can achieve similar initial levels of target gene knockdown, GalNAc-siRNA conjugates provide a more sustained effect. This prolonged duration is attributed to the accumulation of the chemically stable siRNA in acidic intracellular compartments, which act as a depot for the slow release of functional siRNA over several weeks. In contrast, LNP-delivered siRNA, while having a more rapid onset of action, is cleared more quickly.
Quantitative Data Summary:
| Parameter | GalNAc-L96-siRNA | LNP-siRNA | Reference |
| In Vivo ED50 (Factor VII knockdown, mice) | Not directly reported in head-to-head studies | ~0.005 mg/kg (with DLin-MC3-DMA) | |
| Endosomal Escape Efficiency | ~1-2% | Higher than GalNAc, but not precisely quantified in direct comparison | |
| Duration of >50% Gene Knockdown (Preclinical) | Can extend for several months with a single dose | Shorter duration, requiring more frequent dosing for sustained effect | |
| Hepatocyte Uptake | >80% of administered dose | High, but with notable accumulation in spleen (~9%) and bone marrow (~4%) |
Mechanisms of Cellular Uptake and Intracellular Trafficking
The distinct delivery efficiencies of GalNAc-L96 and LNPs stem from their fundamentally different mechanisms of cellular entry and subsequent intracellular processing.
GalNAc-L96: A Lock-and-Key Mechanism for Hepatocyte Entry
The trivalent GalNAc ligand of the GalNAc-L96-siRNA conjugate acts as a high-affinity key for the ASGPR, which is the "lock" exclusively expressed on the surface of hepatocytes. This specific interaction triggers a well-defined cellular uptake pathway.
Lipid Nanoparticles: A Multi-Step Journey into the Cytosol
LNP-mediated delivery is a more complex process that relies on the physicochemical properties of its lipid components for cellular uptake and endosomal escape.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are synthesized protocols for key in vivo experiments based on published literature.
In Vivo siRNA Delivery and Biodistribution Analysis
Objective: To determine the tissue and cellular distribution of siRNA delivered via GalNAc-L96 or LNPs.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
GalNAc-siRNA or LNP-siRNA solution
-
Cy5-labeled siRNA (for fluorescence imaging) or radiolabeled siRNA
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer (e.g., TRIzol)
-
RNA extraction kit
-
qRT-PCR system and reagents (e.g., TaqMan Small RNA Assay)
Procedure:
-
Animal Dosing: Administer a single dose of GalNAc-siRNA (subcutaneously) or LNP-siRNA (intravenously) to mice at a specified concentration (e.g., 1-10 mg/kg). Include a control group receiving PBS.
-
Tissue Collection: At predetermined time points (e.g., 2, 24, 48 hours post-injection), euthanize the mice and harvest relevant organs (liver, spleen, kidneys, heart, lungs, etc.).
-
Tissue Homogenization: Weigh a portion of each tissue and homogenize in an appropriate lysis buffer.
-
RNA Extraction: Isolate total RNA from the tissue homogenates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantification of siRNA:
-
Use a stem-loop qRT-PCR assay specific for the administered siRNA to quantify its concentration in the extracted RNA.
-
Generate a standard curve using known concentrations of the siRNA to determine the absolute copy number or concentration in each tissue.
-
-
Data Analysis: Express the siRNA concentration as ng of siRNA per gram of tissue. For fluorescently labeled siRNA, tissue sections can be imaged to visualize cellular localization.
Measurement of Target mRNA Knockdown in Liver
Objective: To quantify the in vivo gene silencing efficacy of the siRNA delivery platforms.
Materials:
-
Liver tissue samples from the biodistribution study
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR system and reagents (e.g., TaqMan gene expression assays for the target gene and a housekeeping gene like GAPDH)
Procedure:
-
RNA Extraction: Isolate total RNA from liver tissue samples as described above.
-
cDNA Synthesis: Reverse transcribe a standardized amount of total RNA into cDNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers and probes specific for the target mRNA and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
Run samples from treated and control animals in triplicate.
-
-
Data Analysis:
-
Calculate the relative expression of the target mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the PBS-treated control group.
-
Express the data as a percentage of target mRNA remaining compared to the control group.
-
Assessment of Hepatotoxicity
Objective: To evaluate the potential liver toxicity of the siRNA delivery systems.
Materials:
-
Serum samples collected from mice at various time points post-injection
-
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) assay kits
-
Liver tissue samples fixed in formalin
-
Paraffin embedding materials
-
Hematoxylin and eosin (H&E) stain
Procedure:
-
Serum Chemistry:
-
Collect blood from mice via cardiac puncture at the time of euthanasia.
-
Separate the serum and measure the levels of ALT and AST using commercially available assay kits.
-
-
Histopathology:
-
Fix liver tissue samples in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin, section them, and stain with H&E.
-
Examine the stained tissue sections under a microscope for any signs of liver damage, such as necrosis, inflammation, or vacuolation.
-
-
Data Analysis:
-
Compare the serum ALT and AST levels between the treated and control groups.
-
Score the histopathological findings based on their severity and incidence.
-
Safety and Tolerability Profile
A critical consideration in the development of any therapeutic is its safety profile. Both GalNAc-siRNA conjugates and LNPs have undergone extensive preclinical and clinical evaluation.
GalNAc-L96 Conjugates: Due to their high specificity for hepatocytes, GalNAc-siRNA conjugates generally exhibit a favorable safety profile with minimal off-target effects in other tissues. The primary safety concerns are related to potential hybridization-dependent off-target effects of the siRNA itself and the accumulation of the oligonucleotide in the liver at very high doses.
Lipid Nanoparticles: LNPs can be associated with acute infusion-related reactions, which are thought to be mediated by complement activation. The ionizable lipids, while crucial for endosomal escape, can also contribute to toxicity, particularly at higher doses, by accumulating in liver sinusoidal endothelial cells and triggering an inflammatory response. However, the safety of LNPs has been significantly improved through the optimization of their lipid components and by incorporating targeting ligands like GalNAc to enhance hepatocyte-specific delivery and reduce accumulation in other cell types.
Conclusion: Choosing the Right Platform for the Right Application
Both GalNAc-L96 and lipid nanoparticles are powerful and clinically validated platforms for siRNA delivery to the liver. The choice between them depends on the specific therapeutic application and desired product profile.
-
GalNAc-L96 conjugates are the preferred choice for therapies requiring highly specific and durable gene silencing in hepatocytes, with the convenience of subcutaneous administration and a favorable safety profile. Their simpler, chemically defined nature also offers advantages in manufacturing and scalability.
-
Lipid nanoparticles offer high potency and a more rapid onset of action. They are a versatile platform that can deliver a broader range of nucleic acid payloads beyond siRNA, including mRNA and gene-editing components. While historically associated with potential immunogenicity, newer generations of LNPs have significantly improved safety profiles.
For researchers and drug developers, a thorough understanding of the distinct characteristics of each platform is paramount for making informed decisions and advancing the next generation of RNAi therapeutics. This guide provides a foundational framework for this critical evaluation.
References
A Comparative Guide to In Vitro Transfection: GalNAc-L96 Conjugates vs. Lipofectamine
For researchers, scientists, and drug development professionals, selecting the optimal transfection method is paramount for achieving reliable and reproducible results in vitro. This guide provides an objective comparison between two prominent methods for delivering nucleic acids into cells: GalNAc-L96 conjugated siRNA and the widely-used lipid-based reagent, Lipofectamine. We will delve into their mechanisms of action, present available performance data, and provide detailed experimental protocols to assist in making an informed decision for your specific research needs.
This comparison highlights a fundamental difference in delivery strategy. GalNAc-L96 represents a targeted delivery approach, leveraging natural cellular uptake pathways in specific cell types. In contrast, Lipofectamine offers a broad-spectrum, non-targeted method based on electrostatic interactions.
Mechanism of Action: A Tale of Two Entryways
The means by which GalNAc-L96 and Lipofectamine deliver their nucleic acid cargo into cells are fundamentally different. GalNAc-L96 relies on receptor-mediated endocytosis, a highly specific biological process, while Lipofectamine utilizes a non-specific, charge-based fusion with the cell membrane.
GalNAc-L96: The Targeted Approach
GalNAc-L96 is not a transfection reagent in the traditional sense, but rather a targeting ligand. It consists of a triantennary N-acetylgalactosamine (GalNAc) structure that is covalently linked to small interfering RNA (siRNA). This conjugate is specifically designed for delivery to hepatocytes (liver cells), which highly express the asialoglycoprotein receptor (ASGPR) on their surface.[1][2][3] The ASGPR recognizes and binds to the GalNAc ligand, triggering the cell's natural process of clathrin-mediated endocytosis.[1] Once inside the cell within an endosome, the pH of the compartment drops, causing the GalNAc-siRNA to dissociate from the receptor.[1] The ASGPR is then recycled back to the cell surface. A small fraction of the siRNA is thought to escape the endosome and enter the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.
Lipofectamine: The Cationic Lipid Approach
Lipofectamine is a cationic lipid-based transfection reagent. It works by forming a complex with negatively charged nucleic acids, such as plasmid DNA and siRNA. These complexes, often referred to as lipoplexes, have a net positive charge. This positive charge facilitates the interaction of the lipoplex with the negatively charged cell membrane. The lipoplex is then taken up by the cell through endocytosis. Once inside the endosome, the cationic lipids are thought to destabilize the endosomal membrane, allowing the nucleic acid cargo to be released into the cytoplasm. For siRNA, it can then interact with RISC. For plasmid DNA, it must travel to the nucleus for transcription.
Performance Data
The following tables summarize representative performance data for each method in hepatocyte cell lines.
Table 1: In Vitro Performance of GalNAc-siRNA Conjugates in Hepatocytes
| Cell Line | Target Gene | siRNA Concentration | Incubation Time | Result |
| Primary Human Hepatocytes | AAT | 0.1 - 100 nM | 24 hours | Dose-dependent decrease in secreted AAT. |
| Primary Mouse Hepatocytes | TTR | 1 mg/kg (in vivo dose) | 24 hours (in vitro) | In vitro activity was in the same range as the positive control. |
| Primary Mouse Hepatocytes | Ttr | 0.00064 - 10 nM | 24 hours | Rapid and robust knockdown of Ttr. |
| Hep3B | HPRT1 | 750 nM | 3 days | Sufficient silencing to allow cell survival in selection media. |
Table 2: In Vitro Performance of Lipofectamine in Hepatocytes
| Lipofectamine Reagent | Cell Line | Nucleic Acid | Transfection Efficiency/Knockdown |
| Lipofectamine RNAiMAX | HepG2 | siRNA | Higher uptake of fluorescent siRNA compared to another reagent. |
| Lipofectamine RNAiMAX | Primary Human Hepatocytes | siRNA | 95% reduction in CYP3A4 activity. |
| Lipofectamine 3000 | HepG2 | Plasmid | ~25.44% transfection efficiency. |
| Lipofectamine 2000 | HepG2 | Plasmid | ~8.29% transfection efficiency. |
| Lipofectamine RNAiMAX | HepG2 & Huh7.5 | siRNA | Effective GAPDH silencing. |
Experimental Protocols
Below are detailed methodologies for performing in vitro transfection using GalNAc-siRNA conjugates and Lipofectamine RNAiMAX.
Protocol 1: In Vitro Transfection of Hepatocytes with GalNAc-siRNA Conjugates (Free Uptake)
This protocol is based on the principle of receptor-mediated endocytosis and does not require a traditional transfection reagent.
Materials:
-
Hepatocytes (e.g., primary human hepatocytes, HepG2 cells)
-
Complete culture medium
-
GalNAc-siRNA conjugate
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for qRT-PCR
Procedure:
-
Cell Plating: The day before transfection, seed hepatocytes in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of GalNAc-siRNA: On the day of transfection, prepare serial dilutions of the GalNAc-siRNA conjugate in complete culture medium to achieve the desired final concentrations.
-
Transfection: Gently add the GalNAc-siRNA dilutions to the corresponding wells containing the hepatocytes.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Analysis: After incubation, wash the cells with PBS. Lyse the cells and isolate the RNA. Determine the level of target gene knockdown using qRT-PCR.
Protocol 2: In Vitro siRNA Transfection of HepG2 Cells with Lipofectamine RNAiMAX
This protocol is a standard forward transfection procedure for siRNA delivery.
Materials:
-
HepG2 cells
-
Complete growth medium
-
siRNA duplex
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
24-well cell culture plates
-
Reagents for analysis (e.g., qRT-PCR, Western blot)
Procedure (per well of a 24-well plate):
-
Cell Plating: One day before transfection, plate HepG2 cells in 500 µL of complete growth medium without antibiotics so they will be 30-50% confluent at the time of transfection.
-
siRNA Dilution: In a microcentrifuge tube, dilute 6 pmol of the siRNA duplex in 50 µL of Opti-MEM I Reduced Serum Medium. Mix gently.
-
Lipofectamine RNAiMAX Dilution: Gently mix the Lipofectamine RNAiMAX reagent. In a separate microcentrifuge tube, dilute 1 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM I Reduced Serum Medium. Mix gently.
-
Complex Formation: Combine the diluted siRNA with the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow the complexes to form.
-
Transfection: Add the 100 µL of siRNA-Lipofectamine RNAiMAX complexes to the well containing cells and medium. Mix gently by rocking the plate back and forth.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: After incubation, assay for gene knockdown by qRT-PCR or Western blot.
Conclusion
Both GalNAc-L96 conjugates and Lipofectamine are effective tools for in vitro delivery of siRNA, but they operate on different principles and are suited for different applications.
-
GalNAc-L96 offers a highly specific, targeted delivery system for hepatocytes, leveraging a natural uptake pathway. This method is ideal for studies focused on liver cells and for developing in vivo therapeutic strategies, as it minimizes off-target effects. Its "transfection" is a passive uptake process, making it less cytotoxic than lipid-based methods.
-
Lipofectamine is a versatile, broad-spectrum transfection reagent that can be used with a wide variety of cell types, including those that do not express ASGPR. It is a valuable tool for general in vitro studies and can be used to deliver various nucleic acids besides siRNA. However, optimization is often required to balance transfection efficiency with potential cytotoxicity.
The choice between GalNAc-L96 and Lipofectamine will ultimately depend on the specific cell type being studied, the desired outcome of the experiment, and whether the research has a translational focus on hepatocyte-specific therapies.
References
Evaluating the In Vivo Efficacy of GalNAc-L96 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of small interfering RNAs (siRNAs) to hepatocytes using N-acetylgalactosamine (GalNAc) conjugates has revolutionized the landscape of RNAi therapeutics for liver-related diseases. The triantennary GalNAc construct, L96, has been a standard in the field for achieving efficient in vivo gene silencing. This guide provides an objective comparison of the in vivo performance of GalNAc-L96 conjugates against alternative GalNAc-based designs and other prominent siRNA delivery platforms, supported by experimental data and detailed protocols.
Comparative In Vivo Efficacy of GalNAc-siRNA Conjugates
The in vivo efficacy of GalNAc-siRNA conjugates is primarily assessed by the extent and duration of target gene knockdown in the liver. The L96 conjugate has demonstrated robust and durable gene silencing in numerous preclinical studies. However, ongoing research has led to the development of next-generation GalNAc ligands with potentially improved efficacy and manufacturing profiles.
A key alternative to the triantennary L96 is the TrisGal-6 construct, which utilizes a novel pyran-derived scaffold. Studies have shown that siRNAs conjugated with TrisGal-6 can exhibit equivalent or even superior in vivo efficacy compared to L96-conjugated siRNAs.[1][2] For instance, in a study targeting angiopoietin-like 3 (ANGPTL3), a TrisGal-6 conjugated siRNA demonstrated a more potent and sustained reduction in serum ANGPTL3 levels compared to the L96 conjugate.[1]
Another innovative approach involves the use of a diamine-scaffold for the GalNAc conjugate. This design has shown comparable siRNA delivery effectiveness to other clinical-stage GalNAc conjugates and, in some contexts, more powerful silencing activity than the L96 standard when targeting transthyretin (TTR).[3]
The following table summarizes the quantitative data from comparative in vivo studies.
| Conjugate | Target Gene | Animal Model | Dose (mg/kg) | Time Point | % Target Protein Reduction | % mRNA Knockdown | Reference |
| L96 (102M) | ANGPTL3 | C57BL/6 Mice | 1 | Day 21 | 25.4% | - | [1] |
| L96 (102M) | ANGPTL3 | C57BL/6 Mice | 3 | Day 21 | 51.5% | - | |
| TrisGal-6 (149M) | ANGPTL3 | C57BL/6 Mice | 1 | Day 21 | 40.1% | - | |
| TrisGal-6 (149M) | ANGPTL3 | C57BL/6 Mice | 3 | Day 21 | 76.6% | - | |
| L96 (123M) | ANGPTL3 | C57BL/6 Mice | 3 | Day 14 | 60.7% | - | |
| TrisGal-6 (149M) | ANGPTL3 | C57BL/6 Mice | 3 | Day 14 | 83.7% | - | |
| TrisGal-6 (149M) | ANGPTL3 | C57BL/6 Mice | 3 | Day 28 | - | 59.0% (remaining) | |
| L96 (123M) | ANGPTL3 | C57BL/6 Mice | 3 | Day 28 | - | 71.8% (remaining) |
Comparison with Alternative siRNA Delivery Platforms
While GalNAc-siRNA conjugates have become the gold standard for hepatocyte-targeted delivery, other platforms such as Lipid Nanoparticles (LNPs) and polymeric nanocarriers are also utilized for in vivo siRNA delivery.
Lipid Nanoparticles (LNPs): LNPs encapsulate siRNAs, protecting them from degradation and facilitating cellular uptake, primarily in the liver. They have been successfully used in the first approved RNAi therapeutic, ONPATTRO® (patisiran). A key advantage of LNPs is their potential to deliver a broader range of nucleic acid payloads beyond siRNAs, such as mRNA. However, LNP-based therapies are typically administered intravenously.
GalNAc Conjugates: In contrast, GalNAc conjugates offer a more targeted approach, leveraging the high-affinity interaction with the asialoglycoprotein receptor (ASGPR) exclusively expressed on hepatocytes. This specificity allows for subcutaneous administration, which is more convenient for patients. GalNAc conjugates are also chemically defined single molecules, which can simplify manufacturing and regulatory processes compared to the multi-component LNP formulations.
The table below provides a high-level comparison of these delivery platforms.
| Feature | GalNAc-L96 Conjugates | Lipid Nanoparticles (LNPs) | Polymeric Nanocarriers |
| Targeting Mechanism | Active targeting via ASGPR on hepatocytes | Primarily passive targeting to the liver | Can be engineered for various targeting strategies |
| Route of Administration | Subcutaneous | Intravenous | Typically Intravenous |
| Specificity | High for hepatocytes | Preferential liver distribution | Variable, depends on design |
| Composition | Chemically defined single molecule | Multi-component lipid formulation | Versatile polymer-based structures |
| Payload Flexibility | Primarily siRNA and ASOs | siRNA, mRNA, CRISPR components | Broad range of nucleic acids |
Experimental Protocols
1. In Vivo Efficacy Study in Mice
This protocol outlines a typical experiment to evaluate the in vivo efficacy of different GalNAc-siRNA conjugates.
-
Animal Model: Male C57BL/6 mice, 7-9 weeks old.
-
Housing: Maintained on a standard diet and housing conditions. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Conjugate Preparation: GalNAc-conjugated siRNAs are reconstituted in a sterile saline solution or phosphate-buffered saline (PBS).
-
Administration:
-
Administer a single subcutaneous (s.c.) injection of the GalNAc-siRNA conjugate at the desired dose (e.g., 1 mg/kg, 3 mg/kg).
-
A control group should receive a saline or PBS injection.
-
-
Sample Collection:
-
Collect blood samples via retro-orbital bleeding at specified time points (e.g., day 7, 14, 21, 28) post-injection.
-
Prepare serum by centrifugation.
-
At the end of the study, euthanize the mice and collect liver tissue for mRNA analysis.
-
-
Analysis:
-
Protein Quantification: Measure the concentration of the target protein in the serum using an enzyme-linked immunosorbent assay (ELISA) kit specific for the target protein.
-
mRNA Quantification: Extract total RNA from liver tissue. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression levels of the target mRNA, normalized to a housekeeping gene (e.g., GAPDH).
-
2. Quantification of siRNA Biodistribution
This protocol describes how to determine the distribution of siRNAs in different tissues.
-
Animal Model and Administration: As described in the in vivo efficacy study.
-
siRNA Labeling (Optional but Recommended): For easier tracking, siRNAs can be labeled with a detectable marker, such as a radiolabel (e.g., 64Cu) for PET imaging or a fluorescent dye.
-
Tissue Collection: At various time points post-injection, euthanize the animals and harvest different organs (liver, spleen, kidneys, heart, lungs, etc.).
-
Quantification:
-
For unlabeled siRNA: Use a highly sensitive method like stem-loop RT-PCR to quantify the amount of siRNA in the tissue homogenates.
-
For labeled siRNA:
-
Radiolabeling: Use a gamma counter to measure the radioactivity in each organ to determine the percentage of the injected dose per gram of tissue (%ID/g).
-
Fluorescent labeling: Homogenize the tissues and measure the fluorescence intensity using a suitable plate reader.
-
-
Signaling Pathways and Experimental Workflows
ASGPR-Mediated Endocytosis of GalNAc-siRNA Conjugates
The uptake of GalNAc-siRNA conjugates into hepatocytes is a highly efficient process mediated by the asialoglycoprotein receptor (ASGPR). The following diagram illustrates the key steps in this pathway.
Caption: ASGPR-mediated uptake of GalNAc-siRNA conjugates into hepatocytes.
Experimental Workflow for In Vivo Efficacy Evaluation
The following diagram outlines the typical workflow for assessing the in vivo efficacy of GalNAc-siRNA conjugates.
Caption: Workflow for evaluating in vivo efficacy of GalNAc-siRNA conjugates.
References
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of GalNAc-siRNA Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA) represents a significant leap forward in oligonucleotide therapeutics, enabling potent and specific gene silencing in hepatocytes. This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of GalNAc-siRNA, supported by experimental data and detailed methodologies, to aid researchers and drug developers in this rapidly evolving field.
Executive Summary
GalNAc-siRNA conjugates have revolutionized the delivery of RNA interference (RNAi) therapeutics to the liver. By harnessing the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR) exclusively expressed on hepatocytes, these conjugates achieve remarkable tissue specificity and therapeutic efficacy.[][2] This targeted delivery mechanism results in rapid clearance from systemic circulation and prolonged duration of action within the target cells.[3][4] Key features of GalNAc-siRNA pharmacokinetics include rapid absorption after subcutaneous administration, fast distribution to the liver, and a long half-life in liver tissue, which is a better predictor of pharmacodynamics than plasma half-life.[5] Pharmacodynamic effects are characterized by potent, dose-dependent, and long-lasting silencing of target messenger RNA (mRNA) and subsequent protein reduction.
Comparative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize key PK and PD parameters for various GalNAc-siRNA conjugates from preclinical and clinical studies. These values highlight the impact of chemical modifications and study design on the drug's performance.
Table 1: Comparative Pharmacokinetic Parameters of GalNAc-siRNAs
| Compound | Species | Dose (mg/kg) | Route | Plasma Cmax (ng/mL) | Plasma t1/2 (h) | Liver t1/2 (days) | Reference |
| Givosiran | Human | 2.5 | SC | 439 | 5.3 | Not Reported | |
| Inclisiran | Human | 300 mg (single dose) | SC | 129 | 9 | ~82.5 (monkey) | |
| Lumasiran | Human | 3 | SC | 117 | 4.8 | ~66.9 (PBPK model) | |
| Vutrisiran | Human | 25 mg (single dose) | SC | 119 | 4.9 | Not Reported | |
| Revusiran | Human | 2.5 | SC | 141 | 2.3 | Not Reported |
SC: Subcutaneous, Cmax: Maximum plasma concentration, t1/2: Half-life, PBPK: Physiologically based pharmacokinetic.
Table 2: Comparative Pharmacodynamic Parameters of GalNAc-siRNAs
| Compound | Target Gene | Species | Dose (mg/kg) | Route | Max. Target mRNA Reduction (%) | Duration of Effect | Reference |
| Givosiran | ALAS1 | Human | 2.5 | SC | >90% | Monthly Dosing | |
| Inclisiran | PCSK9 | Human | 300 mg | SC | ~80% | Up to 6 months | |
| Lumasiran | HAO1 | Human | 3 | SC | ~70% (urinary glycolate) | Quarterly Dosing | |
| Vutrisiran | TTR | Human | 25 mg | SC | >80% | Up to 10 months | |
| Revusiran | TTR | Human | 2.5 | SC | ~80% | > 3 weeks |
ALAS1: Aminolevulinate Synthase 1, PCSK9: Proprotein Convertase Subtilisin/Kexin type 9, HAO1: Hydroxyacid Oxidase 1, TTR: Transthyretin.
Key Experimental Protocols
Accurate assessment of GalNAc-siRNA PK and PD relies on robust and sensitive analytical methods. Below are detailed methodologies for key experiments.
Quantification of GalNAc-siRNA in Plasma and Tissues
Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is widely used for its high specificity and ability to quantify both the sense and antisense strands of the siRNA.
1. Sample Preparation:
- Plasma/Urine: Samples are typically prepared using solid-phase extraction (SPE) to isolate the oligonucleotide from the biological matrix. An internal standard (a non-endogenous oligonucleotide of similar length) is added prior to extraction.
- Tissues: Tissues are first homogenized in a lysis buffer. The resulting lysate is then subjected to SPE.
2. LC Separation:
- An ultra-high-performance liquid chromatography (uHPLC) system is used with an oligonucleotide-specific column (e.g., ACQUITY Premier Oligonucleotide BEH C18).
- A gradient of mobile phases, typically involving an ion-pairing agent, is used to achieve separation.
3. MS Detection:
- A high-resolution mass spectrometer (e.g., TOF or QTRAP) is used for detection.
- Quantification is based on the area under the curve of the specific mass-to-charge ratio (m/z) for the target siRNA and the internal standard.
Assessment of Target Gene Knockdown
Method: Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is the gold standard for measuring changes in mRNA levels following siRNA treatment.
1. RNA Extraction:
- Total RNA is extracted from tissue homogenates or cell lysates using commercially available kits (e.g., RNeasy Mini Kit, Qiagen).
2. Reverse Transcription:
- The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.
3. qPCR:
- The cDNA is then used as a template for quantitative PCR with primers specific for the target gene and a housekeeping gene (for normalization, e.g., GAPDH).
- The relative expression of the target gene is calculated using the ΔΔCt method.
Method: Luciferase Reporter Assay
For in vivo screening and optimization of siRNA delivery, a transgenic mouse model ubiquitously expressing luciferase can be utilized.
1. Animal Model:
- Use of a mouse strain with robust and uniform expression of firefly luciferase.
2. siRNA Administration:
- Systemic delivery of a luciferase-targeting siRNA formulation.
3. Pharmacodynamic Assessment:
- Luciferase activity in various tissues is measured at different time points post-administration using in vivo bioluminescence imaging or by sacrificing the animals and performing ex vivo luciferase assays on tissue homogenates. The reduction in luciferase activity directly correlates with the efficacy of siRNA delivery and target engagement.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in GalNAc-siRNA studies, the following diagrams are provided.
Caption: Mechanism of action of GalNAc-siRNA in hepatocytes.
Caption: Experimental workflow for PK/PD studies of GalNAc-siRNA.
Comparison with Alternative Delivery Platforms
While GalNAc-conjugation is highly effective for liver-targeted delivery, other platforms like Lipid Nanoparticles (LNPs) are also utilized for siRNA delivery.
Table 3: GalNAc-siRNA vs. Lipid Nanoparticles (LNPs)
| Feature | GalNAc-siRNA Conjugates | Lipid Nanoparticles (LNPs) |
| Targeting Mechanism | Active targeting via ASGPR on hepatocytes. | Primarily passive targeting to the liver through ApoE-mediated uptake. |
| Administration Route | Subcutaneous. | Intravenous. |
| Specificity | Highly specific to hepatocytes. | Primarily targets hepatocytes, but can also deliver to other liver cells. |
| Endosomal Escape | Lower efficiency (compensated by receptor recycling). | Higher efficiency via a fusion-pore mechanism. |
| Manufacturing | Chemically defined, scalable synthesis. | More complex formulation and manufacturing process. |
| Immunogenicity | Generally low. | Can be associated with infusion-related reactions. |
Conclusion
GalNAc-siRNA conjugates have demonstrated a predictable and highly favorable pharmacokinetic and pharmacodynamic profile for liver-targeted gene silencing. Their high specificity, potent activity, and long duration of action, combined with the convenience of subcutaneous administration, make them a leading platform for the development of RNAi therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers and developers working to advance this promising therapeutic modality.
References
- 2. Impact of enhanced metabolic stability on pharmacokinetics and pharmacodynamics of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Considerations and recommendations for assessment of plasma protein binding and drug–drug interactions for siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Nonclinical Disposition and Pharmacokinetic/Pharmacodynamic Properties of N-Acetylgalactosamine–Conjugated Small Interfering RNA Are Highly Predictable and Build Confidence in Translation to Human | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of GalNAc-siRNA Delivery Platforms for Liver-Targeted Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
The advent of N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA) has revolutionized the field of RNA interference (RNAi) therapeutics, offering a precise and efficient method for silencing disease-causing genes in the liver. This guide provides an objective, data-driven comparison of leading GalNAc delivery platforms, summarizing key performance metrics and detailing the experimental protocols used to generate this data.
Quantitative Performance Comparison
The efficacy of GalNAc-siRNA platforms is primarily assessed by their potency (the dose required to achieve a desired level of gene silencing) and the duration of this effect. The following tables summarize preclinical data from leading platforms, providing a comparative overview of their performance.
Table 1: In Vivo Potency of GalNAc-siRNA Platforms in Mice
| Platform Technology | Company | Target Gene | Mouse Model | Administration Route | ED50 (mg/kg) | Citation |
| Standard Template Chemistry (STC) | Alnylam Pharmaceuticals | Transthyretin (TTR) | Wild-type | Subcutaneous | ~10 | [1] |
| Enhanced Stabilization Chemistry (ESC) | Alnylam Pharmaceuticals | Transthyretin (TTR) | Wild-type | Subcutaneous | ~1 | [1][2] |
| Advanced ESC | Alnylam Pharmaceuticals | Factor IX | Wild-type | Subcutaneous | ~0.75 | [3] |
| TRiM™ Platform | Arrowhead Pharmaceuticals | Angiopoietin-like protein 3 (ANGPTL3) | C57BL/6 | Subcutaneous | ~0.5 | [4] |
| GalXC™ Platform | Dicerna Pharmaceuticals | Alpha-1 antitrypsin (AAT) | Wild-type | Subcutaneous | Not explicitly stated, but >90% knockdown at 1.5 mg/kg |
Table 2: Duration of Gene Silencing of GalNAc-siRNA Platforms in Non-Human Primates (NHPs)
| Platform Technology | Company | Target Gene | NHP Model | Dose (mg/kg) | Maximum Knockdown | Duration of >50% Knockdown | Citation |
| ESC | Alnylam Pharmaceuticals | Antithrombin (AT) | Cynomolgus Monkey | 1 | ~90% | >70 days | |
| Advanced ESC (DV 22) | Alnylam Pharmaceuticals | Antithrombin (AT) | Cynomolgus Monkey | 1 | >95% | >90 days | |
| TRiM™ Platform | Arrowhead Pharmaceuticals | ANGPTL3 | Cynomolgus Monkey | 3 | ~90% | >35 days | |
| GalXC™ Platform | Dicerna Pharmaceuticals | Undisclosed | Not Specified | Single Dose | >90% | Not explicitly stated |
Signaling Pathway and Experimental Workflows
To understand how these platforms achieve liver-specific gene silencing, it is crucial to visualize the underlying biological pathways and the experimental workflows used for their evaluation.
ASGPR-Mediated Endocytosis and RNAi Pathway
GalNAc-siRNA conjugates are specifically taken up by hepatocytes through the asialoglycoprotein receptor (ASGPR). The following diagram illustrates this process, from receptor binding to target mRNA degradation.
Experimental Workflow for In Vivo Platform Comparison
A systematic evaluation of different GalNAc-siRNA platforms involves a multi-step process, from animal model selection to data analysis. The diagram below outlines a typical workflow for a head-to-head comparison study.
Detailed Experimental Protocols
Reproducible and robust data are the cornerstone of any comparative study. The following are detailed methodologies for the key experiments cited in this guide.
In Vivo Potency and Duration of Action Study in Mice
Objective: To determine the ED50 and duration of target gene knockdown for different GalNAc-siRNA platforms.
Materials:
-
8-10 week old C57BL/6 mice
-
GalNAc-siRNA conjugates for each platform
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for subcutaneous injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Dosing Preparation: Dilute GalNAc-siRNA conjugates to the desired concentrations in sterile PBS.
-
Administration: Administer a single subcutaneous injection of the GalNAc-siRNA or PBS (vehicle control) into the dorsal region of the mice.
-
Tissue Collection: At specified time points (e.g., day 7, 14, 21, 28, etc.), euthanize a cohort of mice from each group.
-
Immediately collect liver tissue, snap-freeze it in liquid nitrogen, and store at -80°C until analysis.
Quantification of mRNA Knockdown by qRT-PCR
Objective: To measure the relative expression of the target mRNA in liver tissue.
Materials:
-
Frozen liver tissue (~30-50 mg)
-
TRIzol reagent or similar RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
Nuclease-free water
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Homogenize the liver tissue in TRIzol reagent.
-
Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in nuclease-free water.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Analysis of Protein Knockdown by Western Blot
Objective: To determine the level of the target protein in liver tissue.
Materials:
-
Frozen liver tissue (~50-100 mg)
-
RIPA buffer with protease and phosphatase inhibitors
-
Tissue homogenizer
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the liver tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix a defined amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Repeat the antibody incubation steps for the loading control protein.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control.
Conclusion
References
- 1. Advanced siRNA Designs Further Improve In Vivo Performance of GalNAc-siRNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of enhanced metabolic stability on pharmacokinetics and pharmacodynamics of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the pharmacodynamic durability of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of GalNAc-L96 Free Base: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of GalNAc-L96 free base, a complex synthetic molecule utilized in targeted drug delivery research.
This compound is classified as a hazardous substance, causing skin and eye irritation.[1] It is imperative that this compound is not disposed of with household garbage or released into the sewage system.[1] Adherence to official regulations and institutional protocols is mandatory for its disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles or Face Shield: To protect against splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1159408-61-3 | [1] |
| Molecular Formula | C121H179N11O45 | [] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |
| Signal Word | Warning |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed hazardous waste disposal company. The following protocol outlines the necessary steps for its collection and preparation for pickup.
1. Waste Identification and Segregation:
-
Labeling: Clearly label a dedicated, chemically compatible waste container as "Hazardous Waste: this compound". The label should also include the date of initial waste accumulation and the primary hazard (Irritant).
-
Segregation: Store the waste container separately from incompatible materials. As a nitrogen-containing organic compound, it should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or exothermic reactions.
2. Waste Accumulation:
-
Container: Use a high-density polyethylene (HDPE) or other approved container that is in good condition, with a secure, leak-proof lid.
-
Solid Waste: Collect solid this compound waste directly into the labeled container.
-
Solutions: If disposing of solutions containing this compound, do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. For a related compound, N-Acetyl-D-galactosamine, a suggested disposal method is to dissolve it in a combustible solvent for incineration. This should only be performed by trained personnel following established institutional protocols.
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as pipette tips, gloves, and weighing papers, should be placed in the designated solid waste container.
3. Storage Prior to Disposal:
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and have secondary containment to capture any potential leaks.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or spills.
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department or your institution's designated hazardous waste management provider to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Logical Relationship of Safety Considerations
This diagram outlines the key relationships between hazard identification, control measures, and emergency preparedness for handling this compound.
Caption: Interrelationship of safety protocols for GalNAc-L96.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Essential Safety and Logistical Information for Handling GalNAc-L96 Free Base
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of GalNAc-L96 free base, a triantennary N-acetylgalactosamine (GalNAc) ligand used in the synthesis of siRNA-GalNAc conjugates for targeted gene silencing.[1][2][3] Adherence to these guidelines is critical for personnel safety and maintaining experimental integrity.
Hazard Identification and Precautionary Measures
This compound is classified as a substance that causes skin and serious eye irritation.[4] It should be considered hazardous until further information becomes available.[1] All laboratory personnel must wash thoroughly after handling.
Precautionary Statements:
-
P264: Wash thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: If on skin: Wash with plenty of water.
-
P305+P351+P338: If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P321: Specific treatment (see on this label).
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Item | Specification | Purpose |
| Eye and Face | Safety Glasses | ANSI Z87.1-compliant, with side shields. | Protects against splashes and airborne particles. |
| Face Shield | To be worn over safety glasses for maximum protection, especially when handling larger quantities or powders. | Provides full-face protection from splashes. | |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves. | Protects skin from direct contact and irritation. |
| Body | Laboratory Coat | Standard, long-sleeved lab coat. | Protects clothing and skin from accidental spills. |
| Respiratory | Fume Hood | Use when handling the solid powder form to avoid inhalation. | Prevents inhalation of the substance. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a copy of the Safety Data Sheet (SDS) readily accessible.
-
-
Donning PPE:
-
Put on a laboratory coat.
-
Wear safety glasses with side shields.
-
Put on chemical-resistant gloves.
-
-
Handling the Compound:
-
GalNAc-L96 is supplied as a solid and should be stored at -20°C for long-term stability.
-
When preparing solutions, handle the solid powder within a fume hood to minimize inhalation risk.
-
A stock solution can be made by dissolving the solid in a solvent of choice, which should be purged with an inert gas. It is sparingly soluble in ethanol and DMSO (1-10 mg/ml).
-
For aqueous solutions, it is sparingly soluble in PBS (pH 7.2) at 1-10 mg/ml. It is not recommended to store aqueous solutions for more than one day.
-
Avoid creating dust.
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Clean the work area thoroughly.
-
Dispose of any contaminated materials according to the disposal plan.
-
-
Doffing PPE:
-
Remove gloves first, avoiding contact with the outside of the gloves.
-
Remove the laboratory coat.
-
Remove safety glasses.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
This compound must not be disposed of with household garbage.
-
Do not allow the product to reach the sewage system.
-
Collect all waste material (unused compound, contaminated consumables) in a designated, labeled hazardous waste container.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as pipette tips, tubes, and gloves, should be considered contaminated.
-
Place these items in the designated hazardous waste container.
-
-
Packaging:
-
Uncleaned packagings must be disposed of according to official regulations.
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
